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  • Product: sodium 4-iodobutane-1-sulfonate
  • CAS: 7671-49-0

Core Science & Biosynthesis

Foundational

Physicochemical Profile & Mechanistic Reactivity

Sodium 4-Iodobutane-1-Sulfonate: A Bifunctional Alkylating Agent for Advanced Materials and Defect Passivation As a Senior Application Scientist, I have designed this technical guide to move beyond standard safety data s...

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Author: BenchChem Technical Support Team. Date: March 2026

Sodium 4-Iodobutane-1-Sulfonate: A Bifunctional Alkylating Agent for Advanced Materials and Defect Passivation

As a Senior Application Scientist, I have designed this technical guide to move beyond standard safety data sheets. For researchers, materials scientists, and drug development professionals, understanding the mechanistic causality of a reagent is critical. Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) is not just a simple salt; it is a highly versatile, bifunctional aliphatic reagent. By combining an exceptionally reactive electrophilic iodide with a highly polar, water-soluble sulfonate group, this molecule serves as a critical bridge in both classical zwitterion synthesis and cutting-edge perovskite solar cell (PSC) defect passivation.

This whitepaper deconstructs the physicochemical properties, mechanistic applications, and self-validating experimental protocols associated with sodium 4-iodobutane-1-sulfonate.

To leverage sodium 4-iodobutane-1-sulfonate effectively, one must first understand the thermodynamic and kinetic advantages of its structure[1]. The molecule features a primary alkyl iodide at one terminus and a sodium sulfonate salt at the other.

Mechanistic Causality: The carbon-iodine (C–I) bond is highly polarized and relatively weak (bond dissociation energy ~234 kJ/mol) compared to carbon-chlorine or carbon-bromine bonds. Because iodide is a large, polarizable atom, it acts as an exceptional leaving group in bimolecular nucleophilic substitution ( SN​2 ) reactions. Simultaneously, the terminal sodium sulfonate provides immediate aqueous solubility. This allows chemists to perform alkylations in environmentally benign, polar solvent systems (like ethanol/water mixtures) without the need for harsh biphasic conditions or phase-transfer catalysts.

Table 1: Quantitative Physicochemical Properties
PropertyValue
CAS Number 7671-49-0[1]
Molecular Formula C4​H8​INaO3​S [1]
Molecular Weight 286.06 g/mol [1]
Exact Mass 285.91366 Da[2]
Physical State Solid (White to off-white powder)
Purity (Commercial Standard) 95.0%[1]
Primary Function Electrophilic Sulfobutylating Agent

Core Applications & Mechanistic Causality

Synthesis of Zwitterionic Materials (Sulfobetaines)

Sodium 4-iodobutane-1-sulfonate is a premier reagent for synthesizing sulfobetaine surfactants and zwitterionic polymers. When reacted with tertiary amines, it quantitatively yields sulfobetaines. Why use the iodo-derivative over 1,4-butane sultone? Historically, sulfobutylation was achieved using 1,4-butane sultone. However, sultones are highly toxic, volatile, and prone to hydrolysis. Sodium 4-iodobutane-1-sulfonate is a stable, non-volatile solid, drastically improving bench safety while offering superior SN​2 kinetics due to the iodide leaving group.

Defect Passivation in Perovskite Solar Cells (PSCs)

In recent breakthroughs in photovoltaics, this molecule has proven critical for stabilizing perovskite thin films[3]. During the thermal annealing of perovskite layers, rapid crystallization often leaves uncoordinated Pb2+ ions and iodine vacancies ( VI​ ) at the grain boundaries. These defects act as non-radiative recombination centers, degrading cell efficiency. The Dual-Passivation Mechanism: Sodium 4-iodobutane-1-sulfonate acts as a bifunctional passivator. The soft Lewis base (sulfonate group) coordinates with the hard Lewis acid ( Pb2+ ), while the iodide anion physically fills the iodine vacancies. This synergistic passivation suppresses non-radiative recombination, pushing power conversion efficiencies (PCE) to over 26% while drastically enhancing long-term operational stability[3],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in checkpoints to verify success before proceeding to subsequent steps.

Protocol A: Bench-Safe Synthesis of Sulfobetaine Surfactants

This protocol details the SN​2 alkylation of a tertiary amine to form a zwitterionic surfactant.

  • Solvent & Reagent Preparation: Dissolve 1.0 equivalent of the target tertiary amine and 1.1 equivalents of sodium 4-iodobutane-1-sulfonate in a 1:1 mixture of Ethanol/Water.

    • Causality: Ethanol dissolves the organic amine, while water solubilizes the polar sulfonate salt.

  • Alkylation Reaction: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: 80°C provides the necessary activation energy to overcome the steric hindrance of the tertiary amine during the SN​2 transition state, while remaining below the boiling point of water to prevent solvent loss.

  • Purification: Cool the mixture to 0°C to precipitate the sulfobetaine product. Filter and wash with cold absolute ethanol to remove the sodium iodide (NaI) byproduct.

  • System Validation (NMR Checkpoint): Perform 1H -NMR in D2​O .

    • Validation Metric: The complete disappearance of the triplet at ~3.2 ppm (corresponding to the CH2​−I protons of the starting material) and the downfield shift of the amine's adjacent protons confirm quantitative substitution. If the 3.2 ppm peak persists, the reaction requires further refluxing.

G N1 Tertiary Amine (Nucleophile) N3 SN2 Alkylation (80°C, EtOH/H2O) N1->N3 N2 Sodium 4-iodobutane- 1-sulfonate N2->N3 N4 Sulfobetaine (Zwitterion) N3->N4 Target N5 NaI Byproduct N3->N5 Waste

Fig 1. SN2 alkylation workflow for synthesizing sulfobetaine zwitterions.

Protocol B: Surface Passivation of Perovskite Thin Films

This protocol outlines the surface treatment of a perovskite layer to deactivate interfacial recombination centers[3].

  • Passivation Solution Preparation: Dissolve sodium 4-iodobutane-1-sulfonate in anhydrous isopropanol (IPA) at a concentration of 2 mg/mL.

    • Causality: IPA is an orthogonal solvent; it dissolves the passivating agent without dissolving the underlying perovskite crystal structure.

  • Spin-Coating Application: Dynamically spin-coat the passivation solution onto the annealed perovskite film at 4000 rpm for 30 seconds.

  • Thermal Activation: Anneal the treated film at 100°C for 10 minutes.

    • Causality: Mild thermal energy drives the molecular diffusion of the sulfonate groups to the uncoordinated Pb2+ sites and facilitates the iodide filling of VI​ vacancies.

  • System Validation (PLQY Checkpoint): Measure the Photoluminescence Quantum Yield (PLQY) of the film.

    • Validation Metric: A successfully passivated film will exhibit a PLQY increase of at least 3-fold compared to the untreated control, confirming the suppression of non-radiative recombination pathways.

G P Perovskite Film Surface D1 Iodine Vacancies (V_I) P->D1 D2 Uncoordinated Pb2+ P->D2 Agent 4-iodobutane-1-sulfonate Pass1 Iodide Fills V_I Agent->Pass1 Pass2 Sulfonate Coordinates Pb2+ Agent->Pass2 Pass1->D1 Anion Repair Pass2->D2 Lewis Base Passivation

Fig 2. Dual defect passivation mechanism in perovskite solar cells.

References

  • ChemBuyersGuide. "Fluorochem UK (Page 358) - Sulfobetaine Derivatives." ChemBuyersGuide.com, Inc. Available at: [Link]

  • ResearchGate. "Deactivation of Interfacial Recombination Center for Thermally Stable Perovskite Solar Cells." ResearchGate Database. Available at: [Link]

  • ResearchGate. "Zwitterionic-Surfactant-Assisted Room-Temperature Coating of Efficient Perovskite Solar Cells." ResearchGate Database. Available at:[Link]

Sources

Exploratory

Sodium 4-Iodobutane-1-Sulfonate (CAS 7671-49-0): A Bifunctional Synthon for Advanced Materials and Drug Development

Executive Summary Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) is a highly reactive, bifunctional aliphatic building block that bridges the gap between synthetic medicinal chemistry and next-generation optoelectronics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) is a highly reactive, bifunctional aliphatic building block that bridges the gap between synthetic medicinal chemistry and next-generation optoelectronics. Featuring an exceptionally polarizable iodide leaving group and a highly hydrophilic sulfonate headgroup separated by a flexible four-carbon spacer, this molecule serves as a premium alkylating agent. It enables the precise introduction of sulfobutyl groups to active pharmaceutical ingredients (APIs) and acts as a dual-function defect passivator in high-efficiency perovskite solar cells (PSCs).

This guide provides a comprehensive technical analysis of its molecular logic, physicochemical properties, and self-validating experimental protocols for its application in both drug development and materials science.

Molecular Logic & Physicochemical Profile

The utility of sodium 4-iodobutane-1-sulfonate is rooted in its bifunctionality. Historically, the introduction of a sulfobutyl group (e.g., in the synthesis of sulfobutylether- β -cyclodextrin) relied on 1,4-butanesultone. However, sultones are highly toxic, carcinogenic alkylating agents that require harsh, high-temperature ring-opening conditions.

Sodium 4-iodobutane-1-sulfonate provides a pre-opened, linear alternative[1][2]. The terminal iodine atom is a large, polarizable halogen with a weak carbon-halogen bond, making it an exceptional leaving group for bimolecular nucleophilic substitution ( SN​2 ) reactions. This allows for rapid alkylation under significantly milder conditions, preserving the structural integrity of complex, thermosensitive APIs. Furthermore, because it is already a sodium salt, it exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and water[1][2].

Table 1: Quantitative Physicochemical Data
PropertyValue
CAS Number 7671-49-0
IUPAC Name sodium;4-iodobutane-1-sulfonate
Molecular Formula C₄H₈INaO₃S
Molecular Weight 286.06 g/mol
Canonical SMILES O=S(=O)([O-])CCCCI.[Na+]
Appearance Solid
Hazard Classification H302 (Harmful if swallowed)

Data aggregated from authoritative chemical databases and supplier profiles[1][2].

Application 1: Drug Development & Zwitterionic Synthesis

In drug development, poor aqueous solubility is a primary cause of high attrition rates during clinical trials. The covalent attachment of a sulfobutyl group (sulfobutylation) transforms hydrophobic amines or hydroxyls into zwitterionic or anionic derivatives, drastically increasing their hydration radius and aqueous solubility while simultaneously reducing membrane toxicity.

G Nuc Nucleophile (API / Polymer) TS SN2 Transition State (Mild Heating) Nuc->TS Reagent Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) Reagent->TS Prod Sulfobutylated Product (Enhanced Solubility) TS->Prod Byprod NaI Byproduct TS->Byprod

Fig 1. SN2 mechanistic workflow for API sulfobutylation using sodium 4-iodobutane-1-sulfonate.

Protocol A: Direct Sulfobutylation of Active Pharmaceutical Ingredients (APIs)

Objective: Covalently attach a sulfobutyl group to an amine-containing API to synthesize a highly soluble zwitterionic derivative.

Methodology & Causality:

  • Reagent Solubilization: Dissolve 1.0 mmol of the target API and 2.0 mmol of anhydrous potassium carbonate (K₂CO₃) in 10 mL of anhydrous DMF.

    • Logic: K₂CO₃ acts as a mild base to deprotonate the amine, increasing its nucleophilicity without being strong enough to induce base-catalyzed elimination (E2) of the alkyl iodide.

  • Alkylation: Add 1.2 mmol of sodium 4-iodobutane-1-sulfonate to the mixture.

  • Thermal Activation: Stir the reaction mixture at 70°C under an inert nitrogen atmosphere for 18 hours.

    • Logic: 70°C provides sufficient kinetic energy to overcome the SN​2 activation barrier while preventing the thermal degradation of the labile carbon-iodine bond.

  • Quenching and Filtration: Cool to room temperature and filter the suspension to remove inorganic salts (unreacted K₂CO₃ and the NaI byproduct).

  • Precipitation: Add the filtrate dropwise into 50 mL of ice-cold diethyl ether to precipitate the sulfobutylated product. Centrifuge and dry under vacuum.

Self-Validating System Checks:

  • Validation Check 1 (LC-MS): The mass spectrum must show a definitive shift of +136 Da (addition of the -C₄H₈SO₃ group minus one proton) relative to the parent API.

  • Validation Check 2 (¹H NMR): Confirm the successful covalent attachment by identifying a new triplet at ~2.8–3.0 ppm, corresponding to the methylene protons adjacent to the sulfonate group (-CH₂-SO₃⁻).

Application 2: Optoelectronics & Perovskite Defect Passivation

Beyond organic synthesis, sodium 4-iodobutane-1-sulfonate has emerged as a critical additive in materials science. According to a 2025 breakthrough published in Nature Photonics, the molecule acts as a highly effective bifunctional passivator for perovskite solar cells (PSCs)[3][4].

During the crystallization of perovskite films (e.g., α -FAPbI₃), surface defects such as iodine vacancies and uncoordinated Pb²⁺ cations act as non-radiative recombination centers, degrading device efficiency and stability. The 4-iodobutane-1-sulfonate molecule addresses both simultaneously: the sulfonate group (SO₃⁻) acts as a Lewis base, donating electron density to coordinate with Pb²⁺, while the iodide (I⁻) fills the halide vacancies[5]. This synergistic passivation suppresses ion migration and has been shown to push power conversion efficiencies (PCE) beyond 26%[3][4].

G Defects Perovskite Surface Defects (Iodine Vacancies & Uncoordinated Pb2+) Passivator 4-Iodobutane-1-sulfonate (Bifunctional Passivator) Defects->Passivator Mech1 Iodide (I-) fills Halide Vacancies Passivator->Mech1 Mech2 Sulfonate (SO3-) coordinates Pb2+ Cations Passivator->Mech2 Stable Highly Stable PSC (>26% Power Conversion Efficiency) Mech1->Stable Mech2->Stable

Fig 2. Bifunctional defect passivation mechanism in perovskite solar cells.

Protocol B: In Situ Defect Passivation in Perovskite Films

Objective: Fabricate high-efficiency α -FAPbI₃ perovskite films with minimized surface defects via targeted chemical coordination.

Methodology & Causality:

  • Precursor Preparation: Dissolve FAI and PbI₂ (1:1 molar ratio) in a mixed solvent of DMF/DMSO (4:1 v/v).

  • Additive Integration: Introduce sodium 4-iodobutane-1-sulfonate (0.5 mol% relative to Pb²⁺) into the precursor solution.

    • Logic: A low molar concentration ensures the additive saturates surface defect sites and grain boundaries without disrupting the bulk 3D perovskite crystal lattice.

  • Spin-Coating: Spin-coat the solution at 4000 rpm for 30 s. Drip an antisolvent (e.g., chlorobenzene) onto the center of the substrate at the 10 s mark to induce rapid supersaturation and uniform crystallization.

  • Thermal Annealing: Anneal the film at 150°C for 15 minutes.

    • Logic: Thermal energy drives the thermodynamic coordination of the sulfonate group to Pb²⁺ and facilitates the migration of iodide into lattice vacancies[5].

Self-Validating System Checks:

  • Validation Check 1 (XPS Analysis): X-ray Photoelectron Spectroscopy must reveal the Pb 4f peaks shifting to lower binding energies. This confirms the donation of electron density from the sulfonate oxygen to the empty 6p orbital of Pb²⁺[5].

  • Validation Check 2 (TRPL): Time-Resolved Photoluminescence (TRPL) should demonstrate a significantly extended carrier lifetime compared to the control film, validating the suppression of non-radiative recombination centers.

Safety, Handling, and Storage

Sodium 4-iodobutane-1-sulfonate is classified under GHS as H302 (Harmful if swallowed) [6]. Due to the photolytic and thermal sensitivity of the carbon-iodine bond, the compound must be stored at 4°C in a sealed container, strictly protected from light and ambient moisture to prevent premature degradation and the release of free iodine[2]. Standard PPE (nitrile gloves, safety goggles, and a particulate respirator) is mandatory during handling[7].

References

  • Nature Photonics (via ResearchGate). "Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells." (June 2025).[Link]

Sources

Foundational

Synthesis and Applications of Sodium 4-Iodobutane-1-Sulfonate: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Diagrams

I'm now iterating on the DOT diagrams to increase clarity. I've updated the application diagram to highlight the core alkylating role of the compound and its downstream applications, including perovskite passivation, cyclodextrin modification, and indocyanine green synthesis. My focus is now on ensuring the correct number of equivalents of NaI and that this meets the expectations of the experimentalists. I'll soon be adding more detail in the text to reinforce this.

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Executive Summary

Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) is a highly versatile, bifunctional aliphatic reagent widely utilized in advanced organic synthesis, materials science, and pharmaceutical development. Featuring both a highly reactive alkyl iodide moiety and a stable sulfonate salt, it serves as an exceptional sulfobutylating agent. This whitepaper details the definitive synthetic route for this compound via the ring-opening of 1,4-butanesultone, providing a self-validating protocol grounded in mechanistic causality, alongside an analysis of its downstream applications.

Chemical Profile & Mechanistic Overview

Sodium 4-iodobutane-1-sulfonate acts as a potent electrophile in N-, O-, and S-alkylation reactions. The presence of the terminal sulfonate group imparts significant aqueous solubility to the resulting alkylated adducts, a property heavily leveraged in drug formulation and dye synthesis [2.2].

Quantitative Chemical Data
PropertySpecification / Value
IUPAC Name Sodium 4-iodobutane-1-sulfonate
CAS Number 7671-49-0
Molecular Formula C₄H₈INaO₃S
Molecular Weight 286.06 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in H₂O, DMF, DMSO; Insoluble in acetone, ether
Canonical SMILES [Na+].[O-]S(=O)(=O)CCCCI

Data supported by the US EPA Substance Registry Services and commercial chemical profiles[1][2].

The Synthetic Mechanism: SN2 Ring-Opening

The most atom-economical and scalable method for synthesizing sodium 4-iodobutane-1-sulfonate is the nucleophilic ring-opening of 1,4-butanesultone by sodium iodide (NaI).

Causality of the Reaction Design:

  • Electrophilic Strain: 1,4-butanesultone is a cyclic sulfonate ester. The inherent ring strain, combined with the excellent leaving-group ability of the sulfonate moiety, makes the adjacent aliphatic carbon highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: The iodide ion (I⁻) is a highly polarizable, "soft" nucleophile that excels in SN2 displacements.

  • Thermodynamic Driving Force: The reaction is typically conducted in anhydrous acetone. While both starting materials (1,4-butanesultone and NaI) are highly soluble in acetone, the resulting zwitterionic-like salt (sodium 4-iodobutane-1-sulfonate) is completely insoluble. As the reaction proceeds, the product precipitates out of solution. According to Le Chatelier's Principle, this continuous removal of the product from the liquid phase drives the equilibrium entirely to the right, ensuring near-quantitative yields.

SynthesisMechanism N1 1,4-Butanesultone (Electrophile) N3 SN2 Transition State (Ring-Opening) N1->N3 Nucleophilic Attack by I⁻ N2 Sodium Iodide (NaI) (Nucleophile) N2->N3 Provides I⁻ N4 Sodium 4-iodobutane-1-sulfonate (Product) N3->N4 C-O Bond Cleavage N5 Precipitation in Acetone (Driving Force) N4->N5 Le Chatelier's Principle

Fig 1: SN2 ring-opening mechanism and thermodynamic driving force of the synthesis.

Experimental Methodology: Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry provides real-time visual or analytical feedback to the operator to confirm success at each stage.

Reagents & Equipment
  • 1,4-Butanesultone: 1.0 equivalent (Caution: Highly toxic, suspected carcinogen. Handle exclusively in a fume hood with appropriate PPE).

  • Sodium Iodide (NaI): 1.05 equivalents (Anhydrous).

  • Solvent: Acetone (Strictly anhydrous, <50 ppm H₂O).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, inert gas (N₂ or Ar) manifold, vacuum filtration setup.

Step-by-Step Workflow

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen.

  • Add 1.05 equivalents of anhydrous NaI to the flask.

  • Add anhydrous acetone (approx. 5 mL per gram of NaI) and stir until completely dissolved.

  • Causality & Validation: We use a slight excess of NaI (1.05 eq) to ensure the complete consumption of the highly toxic 1,4-butanesultone. Anhydrous conditions are critical; the presence of water will lead to the hydrolysis of the sultone into 4-hydroxybutane-1-sulfonic acid, drastically reducing yield. The solution should be clear to pale yellow.

Step 2: Sultone Addition and Reflux

  • Dissolve 1.0 equivalent of 1,4-butanesultone in an equal volume of anhydrous acetone.

  • Add the sultone solution dropwise to the stirring NaI solution at room temperature over 15 minutes.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60 °C) for 12 to 24 hours.

  • Causality & Validation: The dropwise addition controls the initial exotherm. As the reaction progresses at reflux, a thick white to off-white precipitate will begin to form. This is your self-validation cue. The appearance and accumulation of this insoluble solid confirm that the SN2 ring-opening is occurring successfully.

Step 3: Isolation and Purification

  • Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize the precipitation of the product.

  • Filter the suspension under vacuum using a Buchner funnel.

  • Wash the filter cake sequentially with cold, anhydrous acetone (3 x 10 mL) to remove any unreacted 1,4-butanesultone and residual iodine species.

  • Dry the resulting white crystalline solid in a vacuum oven at 50 °C for 12 hours.

  • Causality & Validation: Acetone washing works perfectly because the product is entirely insoluble in it, while the impurities are highly soluble. The final product should be a free-flowing, odorless white powder.

Analytical Quality Control

To validate the final synthesized batch, perform the following analyses:

  • ¹H NMR (D₂O, 400 MHz): Look for the distinct triplet of the -CH₂-I protons around δ 3.25 ppm, and the -CH₂-SO₃⁻ protons around δ 2.90 ppm. The central methylene protons will appear as multiplets between δ 1.70–2.00 ppm[3][4].

  • Mass Spectrometry (ESI-MS): Negative ion mode should show a distinct base peak at m/z 262.9 [M-Na]⁻.

Downstream Applications & Field-Proven Insights

The unique architecture of sodium 4-iodobutane-1-sulfonate makes it a critical building block across multiple advanced scientific domains.

A. Defect Passivation in Perovskite Solar Cells

Recent breakthroughs in photovoltaics utilize the in-situ generation or direct application of 4-iodobutane-1-sulfonate to passivate surface defects in perovskite active layers. The sulfonate group anchors to under-coordinated lead (Pb²⁺) ions, while the iodine atom fills iodide vacancies in the crystal lattice. This dual-action passivation significantly suppresses non-radiative recombination, pushing power conversion efficiencies beyond 26%[5].

B. Synthesis of Indocyanine Green (ICG) Derivatives

In medical imaging, near-infrared fluorophores like Indocyanine Green require high aqueous solubility to function safely in the human bloodstream. Sodium 4-iodobutane-1-sulfonate is used to N-alkylate the indolium core of these dyes. The iodine acts as the leaving group, covalently attaching the sulfobutyl chain to the dye, thereby preventing aggregation and ensuring rapid renal clearance[6].

C. Solubilization via Cyclodextrin Modification

In pharmaceutical formulation, poorly water-soluble APIs are often complexed with cyclodextrins. Reacting beta-cyclodextrin with sodium 4-iodobutane-1-sulfonate yields sulfobutylether beta-cyclodextrin (SBECD). The sulfobutyl arms extend into the aqueous phase, vastly increasing the solubility and biocompatibility of the host-guest complex[3].

Applications Core Sodium 4-iodobutane-1-sulfonate (Alkylating Agent) App1 Perovskite Solar Cells (Defect Passivation) Core->App1 Surface Binding App2 Cyclodextrin Modification (Drug Solubilization) Core->App2 Sulfobutylation App3 Indocyanine Green (ICG) (Medical Imaging) Core->App3 N-Alkylation

Fig 2: Primary downstream applications of sodium 4-iodobutane-1-sulfonate in research.

References

  • 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) - Substance Details - SRS Source: US Environmental Protection Agency (EPA) URL:1

  • 7671-49-0 | Sodium 4-iodobutane-1-sulfonate Source: ChemScene URL:7

  • Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells Source: Nature Photonics (via ResearchGate) URL:5

  • sodium 4-iodobutane-1-sulfonate - Hazards & Properties Source: Fluorochem URL:2

  • EP4519360A1 - Crystalline indocyanine green and method for the production thereof Source: Google Patents URL:6

  • Synthesis and characterization of polymer-supported cyclodextrin nanoscaffolds Source: ScholarWorks@UA URL:3

Sources

Exploratory

Sodium 4-Iodobutane-1-Sulfonate: Molecular Weight, Physicochemical Dynamics, and Applications in Advanced Materials and Bioconjugation

Executive Summary Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) is a highly versatile, bifunctional aliphatic compound characterized by an electrophilic iodo-terminus and a hydrophilic sulfonate headgroup[1]. With a m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) is a highly versatile, bifunctional aliphatic compound characterized by an electrophilic iodo-terminus and a hydrophilic sulfonate headgroup[1]. With a molecular weight of 286.06 g/mol , this molecule serves a dual purpose across disparate scientific domains[1]. In chemical biology and drug development, it acts as a premium water-soluble alkylating agent. More recently, in the field of advanced photovoltaics, its in-situ generation has emerged as a breakthrough mechanism for defect passivation in α-FAPbI₃ perovskite solar cells, pushing power conversion efficiencies (PCE) to a record 26.5%[2].

This technical guide dissects the physicochemical properties, mechanistic causality, and validated experimental workflows associated with this critical molecule.

Part 1: Physicochemical Profiling and Molecular Weight Dynamics

To utilize sodium 4-iodobutane-1-sulfonate effectively, one must understand the precise atomic contributions that dictate its reactivity and mass spectrometry profile. The compound's molecular formula is C₄H₈INaO₃S [1].

The molecular weight is calculated via the exact isotopic mass contributions:

  • Carbon (C₄): 4 × 12.011 = 48.044 g/mol

  • Hydrogen (H₈): 8 × 1.008 = 8.064 g/mol

  • Iodine (I₁): 1 × 126.904 = 126.904 g/mol

  • Sodium (Na₁): 1 × 22.990 = 22.990 g/mol

  • Oxygen (O₃): 3 × 15.999 = 47.997 g/mol

  • Sulfur (S₁): 1 × 32.065 = 32.065 g/mol

  • Total Molecular Weight: 286.06 g/mol [1]

The juxtaposition of the heavy, highly polarizable iodine atom (which constitutes ~44% of the molecule's mass) with the ionic sodium sulfonate group creates a highly reactive SN2 substrate that maintains excellent aqueous solubility.

Quantitative Data Summary
PropertyValue
Chemical Name Sodium 4-iodobutane-1-sulfonate
CAS Number 7671-49-0[1]
Molecular Formula C₄H₈INaO₃S[1]
Molecular Weight 286.06 g/mol [1]
SMILES [Na+].[O-]S(=O)(=O)CCCCI[1]
Mass Shift in Alkylation +136.0 Da (Addition of -C₄H₈SO₃)
Primary Applications Perovskite Defect Passivation[2], API Sulfobutylation

Part 2: Mechanistic Applications & Causality

The Perovskite Breakthrough: In-Situ Defect Passivation

In the fabrication of high-efficiency planar perovskite solar cells (PSCs), surface defects and uncoordinated Pb²⁺ ions at grain boundaries act as non-radiative recombination centers, severely limiting device efficiency. While direct addition of bulky sulfonate salts can disrupt the delicate colloidal coordination of the perovskite precursor ink, researchers have engineered a masterclass in in-situ chemical generation.

The Causality of the Mechanism: Instead of adding sodium 4-iodobutane-1-sulfonate directly, 1,4-butane sultone is introduced into the α-FAPbI₃ precursor as a co-solvent[2]. During the initial spin-coating phase, the sultone regulates nucleation density[3]. The true chemical transformation occurs during the thermal annealing phase (approx. 150°C). The intrinsic iodide ions (I⁻) abundant in the perovskite precursor act as nucleophiles, attacking the sultone ring. This triggers a ring-opening conversion that produces 4-iodobutane-1-sulfonate directly at the grain boundaries[2].

The newly formed sulfonate groups form strong bidentate coordination bonds with undercoordinated Pb²⁺ defects, while the iodo-tail passivates iodide vacancies. This spontaneous, solvent-assisted reaction suppresses secondary nucleation and energy disorder, enabling the PSCs to achieve a certified steady-state PCE of 26.5% with exceptional long-term stability[3].

G Sultone 1,4-Butane Sultone (Precursor Additive) Annealing Thermal Annealing (Ring-Opening SN2) Sultone->Annealing Iodide Perovskite Film (Rich in Iodide I⁻) Iodide->Annealing Nucleophilic Attack Sulfonate 4-Iodobutane-1-Sulfonate (In-Situ Generation) Annealing->Sulfonate Ring Opening Passivation Defect Passivation (Pb²⁺ Coordination) Sulfonate->Passivation Bidentate Binding PCE Enhanced PCE (26.5% Efficiency) Passivation->PCE Suppressed Recombination

Mechanism of in-situ 4-iodobutane-1-sulfonate generation and perovskite defect passivation.

Bioconjugation: Ex-Situ API Sulfobutylation

In drug development, poor aqueous solubility of Active Pharmaceutical Ingredients (APIs) is a chronic hurdle. Sodium 4-iodobutane-1-sulfonate is deployed as an electrophilic alkylating agent to graft hydrophilic sulfobutyl chains onto amine or thiol-containing APIs.

The Causality of the Leaving Group: Why utilize the iodo-derivative over the cheaper chloro- or bromo-analogs? Iodine's large atomic radius and high polarizability make it a superior leaving group. It significantly lowers the activation energy of the SN2 transition state, allowing the alkylation to proceed rapidly in mild, aqueous alkaline buffers (pH 8-9) at low temperatures (40-60°C). This prevents the thermal degradation of sensitive biologic or small-molecule substrates.

Workflow Start Amine/Thiol Substrate (API Nucleophile) Reaction Alkaline Aqueous Buffer (pH 8-9, 40-60°C) Start->Reaction Reagent Sodium 4-iodobutane-1-sulfonate (MW: 286.06 g/mol) Reagent->Reaction SN2 SN2 Displacement (Iodide Leaving Group) Reaction->SN2 Product Sulfobutylated Conjugate (Water Soluble, +136 Da) SN2->Product Alkylation

Synthetic workflow for the aqueous sulfobutylation of APIs via SN2 displacement.

Part 3: Self-Validating Experimental Protocols

Protocol A: In-Situ Generation for Defect Passivation in α-FAPbI₃ PSCs

This protocol details the integration of the sulfonate precursor into photovoltaic workflows[2].

  • Precursor Formulation: Dissolve Formamidinium Iodide (FAI), PbI₂, and standard perovskite precursors in a DMF/DMSO solvent blend to form the active ink.

  • Additive Integration: Introduce 1,4-butane sultone (typically 1-5 v/v%) into the precursor ink. Stir at room temperature for 30 minutes. Note: The sultone acts initially to decrease nucleation density[3].

  • Deposition: Spin-coat the precursor ink onto a prepared electron transport layer (e.g., SnO₂) at 4000 RPM, utilizing an anti-solvent drip (e.g., chlorobenzene) at the 10-second mark to induce rapid crystallization.

  • Thermal Activation: Transfer the substrate to a hotplate and anneal at 150°C for 15 minutes. The thermal energy drives the nucleophilic attack of I⁻ on the sultone, generating 4-iodobutane-1-sulfonate in situ[2].

  • System Validation: Validate the passivation efficacy using Time-Resolved Photoluminescence (TRPL) to confirm increased carrier lifetimes, and X-ray Photoelectron Spectroscopy (XPS) to verify the binding energy shift of the Pb 4f peaks, confirming Pb-O coordination.

Protocol B: Ex-Situ Sulfobutylation of Amine-Containing APIs

This protocol outlines the direct use of the synthesized sodium 4-iodobutane-1-sulfonate powder[1].

  • Preparation: Dissolve the amine-containing API (1.0 eq) in a 0.1 M borate buffer adjusted to pH 8.5.

  • Reagent Addition: Add Sodium 4-iodobutane-1-sulfonate (1.5 eq) directly to the aqueous mixture.

  • Reaction Execution: Heat the reaction vessel to 50°C under continuous magnetic stirring for 4 to 6 hours.

  • System Validation (LC-MS Tracking): Monitor the reaction progression via LC-MS. The successful covalent attachment of the sulfobutyl group and the displacement of the iodide ion will result in a highly specific mass shift of +136.0 Da on the parent API mass.

  • Purification: Isolate the newly water-soluble conjugate via preparative reverse-phase HPLC or tangential flow filtration (TFF).

References

  • Wang, Y., Lu, C., Liu, M., Zhu, C., Zhang, J., Li, X., Meng, L., & Li, Y. (2025). Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells. Nature Photonics, 19(9), 985-991.[Link][2][3]

Sources

Foundational

sodium 4-iodobutane-1-sulfonate structure elucidation

Structure Elucidation and Analytical Profiling of Sodium 4-Iodobutane-1-Sulfonate An In-Depth Technical Guide for Chemical Verification and Quality Control Executive Summary & Synthetic Context Sodium 4-iodobutane-1-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure Elucidation and Analytical Profiling of Sodium 4-Iodobutane-1-Sulfonate An In-Depth Technical Guide for Chemical Verification and Quality Control

Executive Summary & Synthetic Context

Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0; Formula: C4​H8​INaO3​S ) is a highly reactive, bifunctional aliphatic molecule recognized by the1[1]. In industrial and academic research, it serves as a critical electrophilic building block. The synthesis of complex zwitterionic polymers and functionalized surfactants frequently utilizes the ring-opening of 1,4-butane sultone to generate this precise sulfonate architecture[2]. Furthermore, recent breakthroughs in photovoltaics have demonstrated that the in situ generation of 4-iodobutane-1-sulfonate effectively passivates surface defects in wide-bandgap perovskite solar cells, significantly enhancing power conversion efficiency[3].

The molecule is typically synthesized via a Finkelstein-type nucleophilic substitution ( SN​2 ). Sodium iodide ( NaI ) attacks the C4 position of 1,4-butane sultone, cleaving the cyclic ester to yield the acyclic iodo-sulfonate salt.

G A 1,4-Butane Sultone (Electrophile) C SN2 Transition State (C-O Cleavage) A->C Nucleophilic Attack B Sodium Iodide (Nucleophile) B->C I- Electron Donation D Sodium 4-iodobutane- 1-sulfonate C->D Ring Opening

SN2 ring-opening mechanism of 1,4-butane sultone by sodium iodide.

The Self-Validating Analytical Matrix

As a Senior Application Scientist, I cannot overstate the importance of orthogonal validation. Structure elucidation cannot rely on a single technique due to the risk of isobaric interferences or unreacted starting materials. We employ a self-validating matrix:

  • HRMS establishes the exact molecular formula but cannot distinguish positional isomers.

  • Multinuclear NMR maps the exact carbon-hydrogen connectivity, proving the regiochemistry of the iodine attachment, but is blind to trace inorganic salts.

  • FT-IR confirms the global functional group transformation (cyclic ester to acyclic sulfonate), acting as an independent verification of the NMR data.

Workflow Sample Sodium 4-iodobutane-1-sulfonate Sample Preparation NMR NMR Spectroscopy 1H & 13C in D2O Sample->NMR 15 mg / 0.6 mL MS Mass Spectrometry ESI-TOF (Negative Mode) Sample->MS 1 mg / 1 mL MeOH:H2O IR FT-IR Spectroscopy KBr Pellet / ATR Sample->IR 2 mg / 200 mg KBr Data Structural Validation (Purity & Connectivity Confirmed) NMR->Data Carbon Backbone MS->Data Exact Mass [M-Na]- IR->Data S=O Stretches

Multi-modal analytical workflow for the structural validation of the sulfonate salt.

Step-by-Step Experimental Methodologies

Protocol A: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Because the target molecule is a pre-formed sodium salt, it readily ionizes in Electrospray Ionization (ESI) negative mode. Positive mode is avoided as it would only yield the uninformative Na+ ion or complex adducts.

  • Solvent Preparation: Prepare a diluent of 50:50 (v/v) LC-MS grade Methanol and Milli-Q Water.

  • Sample Constitution: Weigh exactly 1.0 mg of the analyte and dissolve it in 1.0 mL of the diluent to create a 1 mg/mL stock. Vortex for 30 seconds.

  • Dilution: Dilute the stock 1:100 in the same solvent matrix to prevent detector saturation and minimize ion suppression.

  • Instrument Parameters: Inject 5 µL into an ESI-TOF mass spectrometer. Set the polarity to Negative Mode. Configure the capillary voltage to 2.5 kV, cone voltage to 30 V, and desolvation temperature to 350°C.

  • Data Acquisition: Scan over an m/z range of 100–1000. Extract the chromatogram for the theoretical [M−Na]− ion.

Protocol B: Multinuclear NMR Spectroscopy ( 1 H and 13 C)

Causality: The choice of Deuterium Oxide ( D2​O ) is critical. The high polarity of the sodium sulfonate salt renders it insoluble in standard organic solvents like CDCl3​ . Furthermore, the "heavy atom effect" of iodine causes a distinct diamagnetic shielding effect on the directly attached 13C nucleus, pushing it far upfield—a definitive proof of structure.

  • Sample Preparation: Weigh 15–20 mg of the dried compound. Dissolve completely in 0.6 mL of D2​O (99.9% D).

  • Tube Loading: Transfer the homogeneous solution into a standard 5 mm precision NMR tube.

  • 1 H NMR Acquisition: Insert the sample into a 400 MHz NMR spectrometer. Lock onto the D2​O signal. Acquire 16 transients with a spectral width of 12 ppm, using a relaxation delay (d1) of 2 seconds.

  • 13 C NMR Acquisition: Switch to the carbon channel (100 MHz). Acquire 1024 transients with proton decoupling (waltz16) and a relaxation delay of 2 seconds.

  • Processing: Fourier transform the FIDs, apply baseline corrections, and reference the spectra to the residual HDO peak at 4.79 ppm.

Protocol C: FT-IR Spectroscopy (ATR Method)

Causality: IR spectroscopy is the most rapid method to differentiate the unreacted cyclic sulfonate ester (sultone) from the acyclic aliphatic sulfonate salt product.

  • Background Collection: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution).

  • Sample Application: Place approximately 2–3 mg of the solid powder directly onto the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm−1 .

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments (in D2​O ) Note the profound shielding of C4 due to the heavy atom effect of Iodine.

PositionChemical Group 1 H Chemical Shift (ppm)Multiplicity 13 C Chemical Shift (ppm)
C1 −CH2​−SO3​Na 2.90t ( J=7.5 Hz)50.5
C2 −CH2​− 1.75m23.0
C3 −CH2​− 1.95m33.0
C4 −CH2​−I 3.25t ( J=7.0 Hz)6.5

Table 2: High-Resolution Mass Spectrometry (ESI-TOF, Negative Mode)

Target IonMolecular FormulaTheoretical m/zObserved m/zMass Error (ppm)
[M−Na]− C4​H8​IO3​S− 262.9239262.9242+1.1

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber ( cm−1 )Functional Group AssignmentStructural Significance
1190Asymmetric S=O stretchConfirms sulfonate salt formation
1050Symmetric S=O stretchConfirms sulfonate salt formation
~ 900 (Absence)Cyclic C-O-S stretchProves complete sultone ring-opening
600 C-I stretchConfirms alkyl iodide presence

References

  • US EPA. "1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) - Substance Details - SRS". Environmental Protection Agency.
  • M. Ecochard et al. "CNSL, a Promising Building Blocks for Sustainable Molecular Design of Surfactants: A Critical Review". PMC / National Institutes of Health.
  • ResearchGate. "Characteristics of low‐dimensional perovskite precursor solutions and...". ResearchGate.

Sources

Exploratory

1H NMR spectrum of sodium 4-iodobutane-1-sulfonate

Comprehensive Technical Guide: 1 H NMR Spectroscopy and Synthesis of Sodium 4-Iodobutane-1-Sulfonate Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Structural Characterizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 1 H NMR Spectroscopy and Synthesis of Sodium 4-Iodobutane-1-Sulfonate

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Structural Characterization, Self-Validating Synthesis, and Advanced Applications of CAS 7671-49-0

Executive Summary & Chemical Identity

Sodium 4-iodobutane-1-sulfonate ( C4​H8​INaO3​S ) is a bifunctional aliphatic molecule characterized by a highly polar sulfonate headgroup and a reactive alkyl iodide tail [1]. Traditionally utilized as a premier alkylating agent for synthesizing zwitterionic sulfobetaine polymers, this molecule has recently emerged as a critical in-situ passivating agent in next-generation photovoltaics [3]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. We will dissect the causality behind its 1 H NMR chemical shifts, establish a self-validating synthetic protocol, and explore its cutting-edge applications in materials science.

MolecularStructure Iodine Iodine Atom (Deshielding) H4 H4 (C4) ~3.25 ppm Iodine->H4 Inductive H3 H3 (C3) ~1.95 ppm H4->H3 3J Coupling H2 H2 (C2) ~1.80 ppm H3->H2 3J Coupling H1 H1 (C1) ~2.90 ppm H2->H1 3J Coupling Sulfonate Sulfonate Group (EWG) H1->Sulfonate Inductive

Figure 1: Functional domains and proton environments of sodium 4-iodobutane-1-sulfonate.

Causality in 1 H NMR Spectroscopy

When analyzing the 1 H NMR spectrum of this compound in deuterium oxide ( D2​O ), we must consider the distinct electronic environments created by the terminal functional groups. The spectrum is defined by four distinct methylene ( CH2​ ) environments.

The Iodine Effect (H4)

Iodine is a large, highly polarizable halogen. While it is less electronegative ( χ≈2.66 ) than chlorine ( χ≈3.16 ), its heavy-atom effect and inductive deshielding pull the adjacent C4 methylene protons downfield. Because iodine's inductive pull is weaker than that of lighter halogens, the H4 protons resonate at approximately 3.25 ppm (compared to ~3.50 ppm for a chloro-alkane equivalent).

The Sulfonate Effect (H1)

The −SO3−​ group is strongly electron-withdrawing via induction. However, because the formal negative charge is delocalized across three oxygen atoms, the deshielding effect on the adjacent C1 methylene protons is moderate, placing their resonance at ~2.90 ppm .

The Aliphatic Core (H2 & H3)

The central methylene protons are shielded from the terminal inductive effects. They appear as complex multiplets (often overlapping quintets due to 3J coupling with adjacent CH2​ groups) between 1.70 and 2.00 ppm . The H3 protons are slightly more deshielded than H2 due to their closer proximity to the iodine atom.

Quantitative NMR Assignments
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( 3J , Hz)
4 −CH2​−I 3.25Triplet (t)2H~7.0
1 −CH2​−SO3​Na 2.90Triplet (t)2H~7.5
3 −CH2​−CH2​−I 1.95Multiplet (m)2H-
2 −CH2​−CH2​−SO3​Na 1.80Multiplet (m)2H-

Note: Spectra acquired in D2​O at 500 MHz, 298 K, referenced to TSP at 0.00 ppm.

Self-Validating Synthetic Protocol

To ensure high trustworthiness and reproducibility, the synthesis of sodium 4-iodobutane-1-sulfonate relies on the nucleophilic ring-opening of 1,4-butane sultone using sodium iodide [2]. This protocol is designed as a self-validating system : it leverages Le Chatelier's principle and differential solubility to drive the reaction to completion while simultaneously purifying the product in situ.

Step-by-Step Methodology
  • Reaction Setup: Dissolve 1.0 equivalent of 1,4-butane sultone and 1.05 equivalents of sodium iodide (NaI) in anhydrous acetone. Causality: Acetone is chosen because both starting materials are highly soluble in it, ensuring a homogeneous initial reaction phase.

  • Reflux & Nucleophilic Attack: Heat the mixture to reflux (approx. 56 °C) under an inert nitrogen atmosphere for 12-24 hours. The iodide ion acts as a nucleophile, attacking the C4 position of the sultone ring.

  • Self-Purification via Precipitation: As the non-polar sultone is converted into the highly polar sodium sulfonate salt, the product becomes completely insoluble in acetone. It precipitates out of solution as a dense white solid. Causality: This phase separation prevents over-alkylation, drives the equilibrium forward, and provides immediate visual validation of the reaction's progress without the need for complex chromatography.

  • Isolation: Filter the white precipitate under a vacuum, wash with cold acetone to remove any unreacted starting materials, and dry in a vacuum desiccator overnight.

  • NMR Sample Preparation: Dissolve 10-15 mg of the dried powder in 0.6 mL of D2​O . Add a trace amount of TSP (trimethylsilylpropanoic acid) as an internal reference. Acquire the spectrum at 500 MHz.

SynthesisWorkflow Step1 1. Reaction Sultone + NaI Step2 2. Precipitation Product Crashes Out Step1->Step2 Step3 3. Isolation Filter & Vacuum Dry Step2->Step3 Step4 4. NMR Prep Dissolve in D2O Step3->Step4 Step5 5. Acquisition 1H NMR at 500 MHz Step4->Step5

Figure 2: Self-validating synthesis and NMR preparation workflow for the sulfonate salt.

Advanced Applications in Materials Science

Beyond classic polymer chemistry, sodium 4-iodobutane-1-sulfonate has emerged as a transformative molecule in next-generation photovoltaics. Recent breakthroughs have demonstrated that the in-situ ring-opening conversion of 1,4-butane sultone during the annealing process of perovskite films produces 4-iodobutane-1-sulfonate [3].

This molecule actively passivates surface defects (such as iodide vacancies) in the perovskite lattice. The synergistic interaction between the sulfonate group and the lead-halide framework suppresses non-radiative recombination, enabling planar perovskite solar cells to achieve certified power conversion efficiencies exceeding 26% while drastically improving long-term operational stability[3].

References

  • ResearchGate. "Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells." ResearchGate. URL: [Link]

Foundational

Decoding the FT-IR Spectrum of Sodium 4-Iodobutane-1-Sulfonate: A Comprehensive Guide for Molecular Characterization

Executive Summary Sodium 4-iodobutane-1-sulfonate ( I−CH2​−CH2​−CH2​−CH2​−SO3−​Na+ ) is a critical bifunctional intermediate widely utilized in the synthesis of zwitterionic polymers (sulfobetaines), surface functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-iodobutane-1-sulfonate ( I−CH2​−CH2​−CH2​−CH2​−SO3−​Na+ ) is a critical bifunctional intermediate widely utilized in the synthesis of zwitterionic polymers (sulfobetaines), surface functionalization, and pharmaceutical development. Characterizing this molecule via Fourier-Transform Infrared (FT-IR) spectroscopy requires a nuanced understanding of its distinct structural moieties: a highly polar sulfonate headgroup, a hydrophobic aliphatic spacer, and a heavy-atom terminal iodide.

This whitepaper provides an authoritative framework for acquiring, interpreting, and validating the FT-IR spectrum of sodium 4-iodobutane-1-sulfonate, ensuring high-fidelity analytical results in research and drug development settings.

Molecular Anatomy & Vibrational Physics

To accurately interpret the FT-IR spectrum, we must first establish the physical causality behind the molecule's vibrational modes. The spectrum is a direct manifestation of the molecule's bond strengths and atomic masses, governed by Hooke's Law approximation for molecular oscillators.

  • The Sulfonate Group ( −SO3−​ ): The negative charge in the sulfonate group is delocalized across three equivalent oxygen atoms via resonance. Instead of individual S-O stretches, the group vibrates as a coupled entity. This produces two distinct, highly intense modes: an asymmetric stretch requiring higher energy (where dipoles change drastically) and a symmetric stretch requiring lower energy[1].

  • The Aliphatic Backbone ( −(CH2​)4​− ): Because this molecule consists entirely of a butyl chain terminating in functional groups, it lacks terminal methyl ( −CH3​ ) groups. Therefore, the FT-IR spectrum will exclusively display methylene ( −CH2​− ) asymmetric and symmetric stretches, without the accompanying methyl stretches typically seen in standard alkanes[2].

  • The Carbon-Iodine Bond ( C−I ): According to Hooke's Law, vibrational frequency is inversely proportional to the reduced mass of the bonded atoms. Iodine is a massive atom (atomic weight ~126.9 g/mol ), resulting in a very large reduced mass for the C-I bond. This drastically lowers the stretching frequency, pushing it to the far edge of the mid-IR spectrum[3].

Fig 2. Logical mapping of structural moieties to their primary FT-IR vibrational modes.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative data for the primary vibrational modes of sodium 4-iodobutane-1-sulfonate.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
−SO3−​ Asymmetric S-O stretching1150 – 1250StrongPrimary indicator of the sulfonate salt[1].
−SO3−​ Symmetric S-O stretching1030 – 1060StrongConfirms sulfonate presence; often sharp.
−CH2​− Asymmetric sp³ C-H stretch~ 2925MediumIndicates the aliphatic backbone[2].
−CH2​− Symmetric sp³ C-H stretch~ 2850MediumConfirms the aliphatic backbone[2].
−CH2​− Scissoring / Bending1400 – 1470VariableConfirms the presence of the methylene chain.
C−I C-I stretching500 – 600StrongConfirms terminal iodide; requires specific ATR crystals.

High-Fidelity Experimental Protocol

Sodium sulfonates are inherently hygroscopic, and the terminal C-I bond vibrates at a very low frequency. Standard FT-IR protocols will often fail to capture the full picture due to water contamination or hardware limitations. The following step-by-step methodology is designed as a self-validating system to ensure absolute spectral integrity.

Expert Hardware Selection

Do not use a Zinc Selenide (ZnSe) ATR crystal. ZnSe possesses a low-frequency optical cutoff around 650 cm⁻¹, which will completely mask the critical C-I stretch occurring at 500–600 cm⁻¹[3]. A Diamond or KRS-5 ATR crystal, which permits infrared transmission down to 400 cm⁻¹, is strictly required.

Step-by-Step Methodology
  • Sample Desiccation: Place the sodium 4-iodobutane-1-sulfonate powder in a vacuum oven at 60°C for a minimum of 12 hours to drive off absorbed atmospheric moisture.

  • Instrument Initialization: Equip the spectrometer with a Diamond ATR accessory. Purge the optical bench with dry nitrogen gas for 15 minutes to eliminate ambient CO2​ and water vapor.

  • Background Acquisition: Clean the Diamond crystal with spectroscopic-grade isopropanol. Once evaporated, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).

  • Sample Loading: Deposit a small amount (approx. 5 mg) of the desiccated powder onto the crystal. Engage the ATR anvil to apply uniform pressure, ensuring optimal evanescent wave penetration into the solid sample.

  • Spectral Acquisition: Run the sample scan using the exact parameters established in Step 3.

  • Internal Validation Check (Crucial): Before proceeding to peak assignment, inspect the resulting spectrum at 1640 cm⁻¹ and 3300–3500 cm⁻¹ . If broad peaks are observed in these regions, the sample has re-absorbed moisture. A flat baseline in these regions validates the desiccation process and confirms the spectrum is ready for structural interpretation.

Fig 1. Self-validating ATR-FTIR experimental workflow for hygroscopic sulfonate salts.

Artifact Mitigation & Troubleshooting

Even with rigorous protocols, artifacts can emerge. Understanding the causality behind these anomalies is the hallmark of an expert spectroscopist.

  • The "Missing" C-I Peak: If the expected intense peak at 500–600 cm⁻¹ is absent, first verify the ATR crystal material. As noted, ZnSe will truncate the spectrum. If using a KBr pellet instead of ATR, ensure the spectrometer's beamsplitter is capable of reaching 400 cm⁻¹ (some older models cut off at 600 cm⁻¹).

  • Broadening of the C-H Stretch Region: Absorbed water produces a massive, broad O-H stretching band from 3200 to 3600 cm⁻¹[4]. Because it is so broad and intense, the tail end of this peak can artificially elevate the baseline near 3000 cm⁻¹, obscuring the relatively weaker sp³ C-H stretches of the butyl chain. This reinforces the necessity of the internal validation check (Step 6) in our protocol.

  • Peak Shifting: The proximity of the highly electronegative sulfonate group and the massive iodine atom can cause slight inductive shifts in the methylene scissoring modes compared to an unfunctionalized alkane. Variations of ±10 cm⁻¹ from standard textbook values are normal and represent the unique electronic environment of the bifunctional chain.

References

  • LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts.
  • Spectroscopy Online. "Halogenated Organic Compounds." Spectroscopy Online.
  • Indonesian Journal of Science & Technology. "How to Read and Interpret FTIR Spectroscope of Organic Material." UPI.edu.
  • ResearchGate. "Understanding Metallic Nanoparticles Stabilization in Water by Imidazolium Salts." ResearchGate.
  • Michigan State University Chemistry. "Infrared Spectroscopy." MSU.edu.

Sources

Exploratory

The Physicochemical Profiling and Applied Mechanistic Utility of Sodium 4-Iodobutane-1-Sulfonate

Executive Summary Sodium 4-iodobutane-1-sulfonate is a highly reactive, bifunctional alkylating agent that bridges the gap between synthetic organic chemistry, advanced pharmaceutical formulation, and next-generation opt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-iodobutane-1-sulfonate is a highly reactive, bifunctional alkylating agent that bridges the gap between synthetic organic chemistry, advanced pharmaceutical formulation, and next-generation optoelectronics. By combining an exceptionally labile alkyl iodide terminus with a highly hydrophilic sulfonate moiety, this molecule serves as a premier "sulfobutylation" reagent. This whitepaper dissects its physicochemical properties, its mechanistic role in drug development (specifically in cyclodextrin modification), and its emerging, disruptive application in the defect passivation of perovskite solar cells.

Physicochemical Characteristics and Structural Dynamics

Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) is characterized by its dual-nature reactivity[1]. The molecule features a four-carbon aliphatic chain flanked by two highly distinct functional groups:

  • The Iodide Terminus (-I): Iodine is a large, highly polarizable atom. The carbon-iodine (C-I) bond is relatively weak, making iodide an exceptional leaving group in bimolecular nucleophilic substitution ( SN​2 ) reactions.

  • The Sulfonate Terminus (-SO 3​ Na): A permanently charged, highly hydrophilic group that imparts excellent aqueous solubility to the parent molecule and any subsequent adducts.

Quantitative Physicochemical Profile

To facilitate experimental design, the core physical and computational chemistry data of sodium 4-iodobutane-1-sulfonate are summarized below:

PropertyValue / Description
CAS Number 7671-49-0[1]
Molecular Formula C 4​ H 8​ INaO 3​ S[1]
Molecular Weight 286.06 g/mol [1]
SMILES String [Na].O=S(=O)(O)CCCCI[1]
Topological Polar Surface Area (TPSA) 54.37 Ų[1]
LogP 0.4409[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]
Optimal Storage Conditions 4°C, sealed, away from moisture and light[1]

Mechanistic Utility in Drug Development: Targeted Sulfobutylation

In pharmaceutical development, poor aqueous solubility is a primary bottleneck for novel active pharmaceutical ingredients (APIs). Sulfobutylation—the covalent attachment of a -CH 2​ CH 2​ CH 2​ CH 2​ SO 3−​ group—is a proven strategy to drastically enhance the hydrophilicity of excipients and APIs.

A prominent example is the synthesis of sulfobutylether-beta-cyclodextrin (SBE- β -CD), a critical excipient used to formulate poorly soluble drugs like mitragynine and voriconazole[2]. While industrial synthesis of SBE- β -CD typically utilizes 1,4-butane sultone, sodium 4-iodobutane-1-sulfonate is utilized in specialized, targeted sulfobutylation workflows where the harsh basic conditions required for sultone ring-opening would degrade sensitive substrates. The causality here is thermodynamic: the activation energy required to displace the highly polarizable iodide ion in sodium 4-iodobutane-1-sulfonate is significantly lower than that required to cleave the internal ester bond of a sultone ring, allowing for milder, room-temperature alkylations.

SN2_Mechanism Nuc Nucleophile (e.g., API-NH2, CyD-OH) TS Transition State [Nuc···CH2···I]‡ Nuc->TS Nucleophilic Attack Reagent Sodium 4-iodobutane-1-sulfonate (I-CH2CH2CH2CH2-SO3Na) Reagent->TS Product Sulfobutylated Adduct (Water Soluble) TS->Product C-N/C-O Bond Formation LeavingGroup Leaving Group (NaI) TS->LeavingGroup C-I Bond Cleavage

SN2 Mechanism of Targeted Sulfobutylation using Sodium 4-iodobutane-1-sulfonate.

Emerging Frontier: Defect Passivation in Perovskite Solar Cells

Beyond pharmaceuticals, sodium 4-iodobutane-1-sulfonate has recently emerged as a disruptive agent in the field of optoelectronics. Non-radiative recombination losses caused by surface defects (such as iodide and lead vacancies) in α -FAPbI 3​ perovskite layers severely limit the efficiency and stability of Perovskite Solar Cells (PSCs)[3].

Recent studies published in 2025 demonstrate a brilliant solvent-assisted reaction: when 1,4-butane sultone is added to the perovskite precursor, the thermal annealing process triggers a ring-opening conversion by iodide ions, producing 4-iodobutane-1-sulfonate in situ[3].

  • Mechanistic Causality: The in situ generated sulfonate groups (-SO 3−​ ) strongly coordinate with undercoordinated Pb 2+ ions, neutralizing lead vacancies. Simultaneously, the iodine terminus passivates iodide vacancies[3].

  • Result: This dual-passivation effectively suppresses surface defects, extending carrier lifetimes and pushing the Power Conversion Efficiency (PCE) of planar PSCs to a certified 26.2% – 26.5%, alongside vastly improved long-term operational stability[3].

Perovskite_Workflow Step1 Precursor Formulation (FAPbI3 + 1,4-butane sultone) Step2 Spin Coating & Nucleation (Regulated by Sultone) Step1->Step2 Step3 Thermal Annealing (150°C) (Nucleophilic Attack by I-) Step2->Step3 Step4 In Situ Generation (4-iodobutane-1-sulfonate) Step3->Step4 Ring-Opening Reaction Step5 Spontaneous Defect Passivation (Sulfonate-Pb2+ Coordination) Step4->Step5 Surface Trap Neutralization Step6 High-Efficiency PSC (PCE > 26.5%) Step5->Step6

In situ generation of 4-iodobutane-1-sulfonate for perovskite defect passivation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Each workflow includes a mandatory analytical checkpoint to verify the causality of the chemical intervention.

Protocol A: Targeted SN​2 Sulfobutylation of a Primary Amine

Objective: To synthesize a zwitterionic, highly water-soluble derivative of a hydrophobic API.

  • Solvent Selection: Dissolve 1.0 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent. It solvates cations (like Na + ) but leaves anions/nucleophiles relatively unsolvated and highly reactive, accelerating the SN​2 pathway.

  • Deprotonation: Add 2.0 eq of Potassium Carbonate (K 2​ CO 3​ ). Stir for 30 minutes. Causality: The mild base neutralizes the acid generated during the reaction, ensuring the amine remains in its highly nucleophilic, unprotonated state.

  • Alkylation: Add 1.2 eq of sodium 4-iodobutane-1-sulfonate[1] dropwise. Shield the reaction flask from light (to prevent homolytic cleavage of the C-I bond) and stir at 40°C for 12 hours.

  • Validation Checkpoint (LC-MS): Before proceeding to purification, sample the reaction mixture via Liquid Chromatography-Mass Spectrometry. Validation: The protocol is successful only if the mass spectrum shows a dominant peak at [M + 136]⁺ (representing the addition of the -C 4​ H 8​ SO 3​ H group minus the displaced iodine and sodium).

Protocol B: Solvent-Assisted Perovskite Defect Passivation

Objective: To passivate α -FAPbI 3​ surface defects via in situ generation of 4-iodobutane-1-sulfonate[3].

  • Precursor Formulation: Dissolve FAI, PbI 2​ , and a trace amount of 1,4-butane sultone (0.5 v/v%) in a mixed solvent of DMF/DMSO (4:1). Causality: The sultone acts initially as a co-solvent to regulate nucleation density and inhibit premature secondary nucleation[3].

  • Film Deposition: Spin-coat the precursor onto the substrate. Apply an anti-solvent drip (e.g., chlorobenzene) at the 20-second mark to force rapid supersaturation and uniform crystallization.

  • Thermal Activation: Transfer the substrate to a hotplate at 150°C for 15 minutes. Causality: Thermal energy overcomes the activation barrier for the residual iodide ions to attack the sultone ring, generating 4-iodobutane-1-sulfonate directly at the grain boundaries where defects are most concentrated[3].

  • Validation Checkpoint (TRPL): Subject the annealed film to Time-Resolved Photoluminescence (TRPL) spectroscopy. Validation: The protocol is successful if the bi-exponential decay curve shows a significantly extended charge carrier lifetime ( τ2​ ) compared to a control film, proving that non-radiative recombination centers (defects) have been successfully passivated.

References

  • Lu, Chenxing, et al. "Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells". Nature Photonics / ResearchGate (June 2025). Available at:[Link]

Sources

Foundational

safety and handling of sodium 4-iodobutane-1-sulfonate

An In-Depth Technical Guide to Sodium 4-Iodobutane-1-Sulfonate: Safety, Handling, and Advanced Applications in Zwitterionic Synthesis and Photovoltaics As a Senior Application Scientist, I approach chemical reagents not...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sodium 4-Iodobutane-1-Sulfonate: Safety, Handling, and Advanced Applications in Zwitterionic Synthesis and Photovoltaics

As a Senior Application Scientist, I approach chemical reagents not merely as static inventory, but as dynamic tools whose utility is dictated by their reactivity, stability, and safety profiles. Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) is a prime example of a specialized bifunctional molecule. Featuring a highly electrophilic alkyl iodide at one terminus and a stable, polar sodium sulfonate salt at the other, it serves as a premier alkylating agent.

This whitepaper provides a comprehensive, causality-driven guide to the safety, handling, and cutting-edge applications of sodium 4-iodobutane-1-sulfonate, bridging the gap between fundamental benchtop chemistry and high-impact materials science (such as >26% efficiency perovskite solar cells).

Physicochemical Profiling & Mechanistic Toxicology

To handle sodium 4-iodobutane-1-sulfonate effectively, one must understand the intrinsic tension within its molecular structure. The carbon-iodine (C–I) bond is highly polarizable and relatively weak (bond dissociation energy ~238 kJ/mol), making it an exceptional electrophile for SN​2 reactions. However, this same reactivity dictates its hazard profile and storage requirements.

Quantitative Data & Safety Parameters

The following table synthesizes the critical physicochemical properties and Global Harmonized System (GHS) safety data for sodium 4-iodobutane-1-sulfonate[1, 2].

ParameterValue / DescriptionCausality / Implication
CAS Number 7671-49-0Unique identifier for regulatory compliance [1].
Molecular Formula C4​H8​INaO3​S Bifunctional: Alkylating tail + hydrophilic head.
Molecular Weight 286.06 g/mol Essential for precise stoichiometric calculations.
GHS Classification GHS07 (Warning)Indicates acute toxicity and irritation potential [2].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation. The electrophilic C–I bond can non-specifically alkylate nucleophilic residues (e.g., thiols, amines) in biological tissues [2].
Storage Conditions 4°C, sealed, dark, dryLight: Prevents photolytic cleavage of the C–I bond into iodine radicals. Moisture/Heat: Prevents slow hydrolysis into 4-hydroxybutane-1-sulfonate [1].
Handling Protocols: A Self-Validating Safety System

Standard operating procedures (SOPs) must account for the chemical's dual nature as an irritant and an alkylating agent.

  • Engineering Controls: Always handle within a certified fume hood to mitigate inhalation risks associated with H335 (respiratory irritation).

  • PPE Selection: Wear nitrile gloves (double-gloving recommended for extended handling), splash-proof safety goggles, and a standard lab coat. Nitrile provides a sufficient barrier against incidental contact with solid alkyl iodides.

  • Spill Mitigation: In the event of a spill, do not use water immediately, as it may facilitate the spread of the dissolved salt. Sweep up the solid carefully, avoiding dust generation, and dispose of it as halogenated organic waste.

The Alkylating Paradigm: Zwitterionic Polymer Synthesis

The primary traditional use of sodium 4-iodobutane-1-sulfonate is the synthesis of sulfobetaine zwitterions. Compared to its chloro- or bromo- analogs, the iodo- variant is vastly superior for nucleophilic substitution ( SN​2 ). Iodine's large atomic radius diffuses its negative charge, making iodide an excellent leaving group. This lowers the activation energy required for the transition state, allowing for the efficient alkylation of sterically hindered tertiary amines or pyridines.

Workflow: Direct Alkylation for Sulfobetaine Synthesis

This protocol is designed as a self-validating system to ensure maximum yield and purity when synthesizing a sulfobetaine monomer.

Step 1: Reagent Preparation Dissolve 1.0 equivalent of the target tertiary amine in an anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF) under an inert N2​ atmosphere. Causality: Polar aprotic solvents solvate the sodium cation of the sulfonate but leave the amine nucleophile unsolvated and highly reactive.

Step 2: Electrophile Addition Add 1.1 equivalents of sodium 4-iodobutane-1-sulfonate. Causality: A slight stoichiometric excess compensates for any trace moisture-induced hydrolysis of the reagent and drives the reaction of the valuable amine to completion.

Step 3: Thermal Activation Heat the reaction mixture to 70–80°C for 24 hours. Causality: While the C–I bond is reactive, the bulky nature of tertiary amines requires thermal energy to overcome the steric hindrance at the SN​2 transition state.

Step 4: In-Process Validation (TLC) Monitor the reaction via Thin Layer Chromatography (TLC) using a moderately polar eluent (e.g., Hexane:EtOAc). Validation: The formation of the zwitterionic product will be evident as a highly polar spot that remains at the baseline ( Rf​≈0 ), distinct from the migrating starting amine.

Step 5: Precipitation and Isolation Cool the mixture to room temperature and precipitate the product by adding cold acetone dropwise. Causality: Zwitterions possess extreme polarity and are entirely insoluble in acetone, whereas unreacted starting materials and DMF remain in solution. Filter, wash with cold acetone, and dry under vacuum.

G N1 Tertiary Amine (Nucleophile) N3 SN2 Transition State (Polar Aprotic Solvent) N1->N3 N2 Sodium 4-iodobutane-1-sulfonate (Electrophile) N2->N3 N4 Sulfobetaine Zwitterion (Target Product) N3->N4 N5 Sodium Iodide (Byproduct) N3->N5

Caption: SN2 Alkylation Pathway for Sulfobetaine Synthesis

Cutting-Edge Application: Defect Passivation in Perovskite Solar Cells

Beyond traditional polymer chemistry, the 4-iodobutane-1-sulfonate motif has recently revolutionized the field of photovoltaics. In high-efficiency Perovskite Solar Cells (PSCs), surface defects (such as undercoordinated Pb2+ ions and halide vacancies) act as non-radiative recombination centers, severely degrading device efficiency and stability.

Recent breakthrough research demonstrates that 4-iodobutane-1-sulfonate can act as a bifunctional passivating agent. Rather than adding the salt directly, researchers have utilized a solvent-assisted reaction where 1,4-butane sultone undergoes a ring-opening conversion during the thermal annealing of the perovskite film. The residual iodide in the perovskite precursor attacks the sultone, generating 4-iodobutane-1-sulfonate in-situ [3].

Mechanism of Action
  • Sulfonate Head ( SO3−​ ): Acts as a Lewis base, strongly coordinating with unbonded, Lewis-acidic Pb2+ defects on the perovskite crystal surface.

  • Alkyl Iodide Tail (–I): The iodine atom fills halide vacancies within the crystal lattice, suppressing ion migration and blocking moisture ingress.

  • Result: This synergistic defect passivation has enabled treated n–i–p planar perovskite solar cells to achieve a staggering power conversion efficiency (PCE) of 26.5% with vastly enhanced long-term operational stability [3].

Workflow: In-Situ Generation for PSC Passivation

Step 1: Precursor Formulation Incorporate 1,4-butane sultone as a secondary solvent/additive into the standard α−FAPbI3​ perovskite precursor solution.

Step 2: Film Deposition Spin-coat the precursor solution onto the electron transport layer (ETL) of the substrate.

Step 3: Reactive Annealing Anneal the substrate on a hot plate (typically 100–150°C). Causality & Validation: The thermal energy drives the crystallization of the perovskite phase. Simultaneously, it triggers the nucleophilic attack of precursor iodide ions on the sultone ring, spontaneously generating 4-iodobutane-1-sulfonate directly at the defect sites where it is needed most [3].

G P1 Perovskite Precursor + 1,4-butane sultone P2 Thermal Annealing (Ring-Opening) P1->P2 P3 In-situ Generation: 4-iodobutane-1-sulfonate P2->P3 P4 Defect Passivation (Pb2+ & Halide Vacancies) P3->P4 P5 High Efficiency PSC (26.5% PCE) P4->P5

Caption: In-situ Generation and Defect Passivation in Perovskite Solar Cells

Conclusion

Sodium 4-iodobutane-1-sulfonate is a highly versatile reagent that demands respect regarding its storage and handling due to its potent electrophilic nature. By understanding the causality behind its reactivity—specifically the excellent leaving-group capability of the iodide ion and the coordinating power of the sulfonate group—scientists can leverage this molecule for everything from routine zwitterion synthesis to pushing the theoretical limits of perovskite solar cell efficiencies.

References

  • ResearchGate. (2025). Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells. Retrieved March 15, 2026, from[Link]

Exploratory

Introduction: A Bifunctional Tool for Advanced Synthesis

An In-depth Technical Guide to Sodium 4-iodobutane-1-sulfonate for Researchers and Drug Development Professionals Sodium 4-iodobutane-1-sulfonate (CAS No: 7671-49-0) is a specialized chemical reagent of significant inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Sodium 4-iodobutane-1-sulfonate for Researchers and Drug Development Professionals

Sodium 4-iodobutane-1-sulfonate (CAS No: 7671-49-0) is a specialized chemical reagent of significant interest to researchers in medicinal chemistry, materials science, and drug development.[1][2][3] Its value lies in its bifunctional nature: the molecule incorporates a highly reactive terminal alkyl iodide and a polar, hydrophilic sulfonate salt. The primary iodide serves as an excellent leaving group in nucleophilic substitution reactions, while the sulfonate moiety imparts water solubility and unique electronic characteristics to the target molecules.

This guide provides a comprehensive overview of the commercial landscape for this reagent, its core chemical principles, practical application protocols, and essential quality control considerations, designed to empower scientists to effectively integrate it into their research and development workflows.

Commercial Supplier Landscape

Sourcing high-quality reagents is a critical first step for reproducible and reliable experimental outcomes. Sodium 4-iodobutane-1-sulfonate is available from several specialized chemical suppliers who cater to the research and bulk chemical markets. The choice of supplier may depend on the required scale (milligrams to kilograms), purity specifications, and available documentation (e.g., Certificate of Analysis).

SupplierProduct CodeCAS NumberReported PurityKey Offerings & Services
Fluorochem F5421067671-49-095.0%Offers small-scale quantities for R&D, provides detailed chemical properties and safety information. Also offers custom synthesis and scale-up services.[2]
ChemScene CS-00710907671-49-0≥97%Provides research-grade material and offers a range of services including custom synthesis, commercial production, and ADC one-stop services.[3]
JHECHEM CO LTD N/A7671-49-0Not SpecifiedA China-based manufactory and trader with experience in providing this product, suitable for potentially larger-scale inquiries.[1]

Core Chemistry: Synthesis and Reactivity

Plausible Synthetic Pathway

While multiple synthetic routes exist for alkyl sulfonates, a common and efficient laboratory-scale approach for generating an iodo-sulfonate from a more readily available precursor is through a Finkelstein-type reaction. This reaction is an equilibrium process where a halide exchange is driven to completion by exploiting differential solubility of the resulting salts. In this case, sodium iodide is reacted with sodium 4-bromobutane-1-sulfonate. The newly formed sodium bromide is significantly less soluble in a solvent like acetone than sodium iodide, causing it to precipitate and driving the reaction forward according to Le Châtelier's principle.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products & Byproducts cluster_workup Purification A Sodium 4-bromobutane-1-sulfonate C Solvent: Anhydrous Acetone A->C B Sodium Iodide (NaI) B->C D Heat under Reflux C->D SN2 Reaction E Sodium 4-iodobutane-1-sulfonate (Soluble) D->E F Sodium Bromide (NaBr) (Precipitate) D->F G Filtration to remove NaBr E->G F->G H Evaporation of Acetone G->H I Recrystallization H->I

Caption: Plausible synthesis of Sodium 4-iodobutane-1-sulfonate via Finkelstein reaction.

Primary Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

Sodium 4-iodobutane-1-sulfonate is primarily employed as an alkylating agent. Its chemical reactivity is dominated by the bimolecular nucleophilic substitution (SN2) mechanism. This is because the iodine atom is attached to a primary carbon, which is sterically unhindered, allowing for easy backside attack by a nucleophile. The iodide ion is an excellent leaving group, further facilitating this one-step reaction mechanism.[4]

Caption: The SN2 mechanism for alkylation using Sodium 4-iodobutane-1-sulfonate.

Applications in Research and Drug Development

The dual functionality of this reagent makes it a versatile building block for creating molecules with tailored properties. Its bromo-analog is widely used for similar purposes, suggesting analogous applications for the more reactive iodo-compound.[4][5]

  • Synthesis of Zwitterionic Compounds: Reaction with tertiary amines or nitrogen-containing heterocycles yields zwitterions. These compounds, containing both positive and negative charges, are valuable as biological buffers, surfactants, and in materials science.[4]

  • Formation of Ionic Liquids: The butylsulfonate moiety can serve as the anionic component of a task-specific ionic liquid, which are increasingly studied as green solvents and novel drug delivery systems.[4][5]

  • Bioconjugation and Linker Chemistry: The alkylating end can be used to attach the hydrophilic sulfonate "tail" to biomolecules or drug payloads, modifying their solubility and pharmacokinetic profiles.

Exemplary Protocol: Synthesis of a Pyridinium-based Zwitterion

This protocol describes a self-validating workflow for synthesizing 1-(4-sulfonatobutyl)pyridin-1-ium, a common zwitterionic compound.

Materials:

  • Sodium 4-iodobutane-1-sulfonate (1.0 eq)

  • Pyridine (1.1 eq), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium 4-iodobutane-1-sulfonate in anhydrous DMF.

    • Causality: Anhydrous conditions prevent side reactions with water. DMF is chosen as a polar aprotic solvent capable of dissolving both the ionic starting material and the organic nucleophile.[4]

  • Addition of Nucleophile: Add pyridine dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours.

    • Causality: Heating is required to provide the activation energy for the SN2 reaction to proceed at a reasonable rate.[4]

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Workup & Isolation: Cool the reaction mixture to room temperature. The zwitterionic product is often insoluble in less polar solvents. Add diethyl ether or ethyl acetate to the flask to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with diethyl ether to remove residual DMF and unreacted pyridine. Dry the product under high vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow A 1. Dissolve Reagent in Anhydrous DMF B 2. Add Pyridine (Nucleophile) A->B C 3. Heat Reaction (60-70°C, 12-24h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool to RT & Precipitate with Anti-Solvent (Ether) D->E F 6. Isolate by Filtration & Wash E->F G 7. Dry Under Vacuum F->G H 8. Characterize Product (NMR, HRMS) G->H

Caption: Experimental workflow for the synthesis of a zwitterionic compound.

Quality Control and Analytical Characterization

Ensuring the quality and purity of sodium 4-iodobutane-1-sulfonate is paramount for its successful application. A comprehensive Certificate of Analysis should include data from several analytical techniques.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural Identification & PurityConfirms the chemical structure and identifies organic impurities.
FT-IR Spectroscopy Functional Group IdentificationShows characteristic peaks for S=O stretching in the sulfonate group.
HPLC/LC-MS Purity AssessmentQuantifies the percentage purity and detects non-volatile impurities.
Elemental Analysis Elemental CompositionConfirms the percentage of C, H, I, S, and Na.
Gravimetric Analysis Assay of Sulfate ContentA classical method to determine the amount of sulfate by precipitating it as barium sulfate.[6]
Karl Fischer Titration Water ContentDetermines the amount of residual water in the hygroscopic solid.
Protocol Outline: Assay of Sulfate by Gravimetric Analysis

This method provides a reliable assay of the active sulfonate component.[6]

  • Accurately weigh a dried sample of the material.

  • Dissolve the sample in deionized water and acidify with hydrochloric acid.

  • Heat the solution to boiling and slowly add an excess of hot barium chloride (BaCl₂) solution while stirring.

  • A white precipitate of barium sulfate (BaSO₄) will form.

  • Digest the mixture on a steam bath for 1 hour to ensure complete precipitation.

  • Filter the precipitate through ashless filter paper, wash with hot water until the filtrate is free of chloride ions (test with AgNO₃).

  • Dry and ignite the precipitate in a crucible to a constant weight.

  • The weight of the resulting BaSO₄ is used to calculate the amount of sodium 4-iodobutane-1-sulfonate in the original sample (Weight of BaSO₄ × 0.6086 = Weight of Na₂SO₄ equivalent).[6]

Conclusion

Sodium 4-iodobutane-1-sulfonate is a powerful and versatile reagent for chemists engaged in the synthesis of novel molecules. Its unique combination of a reactive alkyl iodide and a solubilizing sulfonate group enables the construction of zwitterions, ionic liquids, and functionalized drug candidates. By understanding the commercial supplier landscape, the underlying SN2 reactivity, and robust quality control measures, researchers can confidently and effectively utilize this building block to advance their scientific objectives.

References

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Center for Biotechnology Information (PMC). [Link]

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • 4-hydroxy-1-butanesulfonic acid sultone. Organic Syntheses. [Link]

  • SODIUM SULFATE. Food and Agriculture Organization of the United Nations (FAO). [Link]

Sources

Foundational

Sodium 4-Iodobutane-1-Sulfonate: Mechanistic Profiling and Protocols for Advanced Sulfobutylation

Executive Summary Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) is a highly reactive, bifunctional aliphatic alkylating agent utilized extensively in bioconjugation, pharmaceutical formulation, and advanced materials s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) is a highly reactive, bifunctional aliphatic alkylating agent utilized extensively in bioconjugation, pharmaceutical formulation, and advanced materials science[1][2]. Structurally, it features a highly electrophilic terminal alkyl iodide separated by a four-carbon spacer from a permanently ionized sulfonate salt. This unique architecture allows researchers to covalently append a hydrophilic, negatively charged sulfobutyl group (–CH₂CH₂CH₂CH₂SO₃⁻) onto target nucleophiles—a process known as sulfobutylation[3].

Unlike its cyclic counterpart, 1,4-butane sultone, which requires ring-opening kinetics, sodium 4-iodobutane-1-sulfonate acts as a direct, open-chain electrophile. This whitepaper deconstructs its bimolecular nucleophilic substitution ( SN​2 ) mechanism, provides self-validating experimental protocols, and explores its applications ranging from protein modification to the defect passivation of perovskite solar cells[4].

Physicochemical & Structural Dynamics

To effectively utilize sodium 4-iodobutane-1-sulfonate, one must understand the physical parameters that dictate its behavior in aqueous and organic milieus. The permanent negative charge of the sulfonate group ensures extreme aqueous solubility, while the polarizable iodine atom lowers the activation energy required for nucleophilic attack.

Table 1: Physicochemical Profile of Sodium 4-Iodobutane-1-Sulfonate

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C4​H8​INaO3​S Bifunctional: Electrophilic tail + Hydrophilic head.
Molecular Weight 286.06 g/mol Provides a moderate steric spacer (4 carbons) preventing immediate steric clash at the target site.
Leaving Group Iodide ( I− )Highly polarizable, weak base; superior leaving group compared to chloride or bromide, accelerating SN​2 kinetics.
Aqueous Solubility >100 mg/mLThe sodium sulfonate salt ensures the reagent remains fully dissolved in biological buffers without co-solvents.
Storage Conditions 4°C, desiccated, light-protectedPrevents photo-induced homolytic cleavage of the C-I bond and ambient hydrolysis[1].

Mechanism of Action: The SN​2 Alkylation Pathway

The core mechanism of action for sodium 4-iodobutane-1-sulfonate is a classic Bimolecular Nucleophilic Substitution ( SN​2 ) . The reaction is concerted, meaning bond-breaking and bond-forming occur simultaneously through a single transition state[5].

  • Electrophilic Activation: The carbon atom bonded to the iodine (C4) is highly electrophilic due to the inductive electron withdrawal by the halogen.

  • Nucleophilic Attack: A nucleophile (such as a primary amine, thiolate, or phenoxide) attacks the electrophilic carbon from the backside, 180° opposite to the carbon-iodine bond.

  • Transition State: The system passes through a pentacoordinate transition state where the nucleophile and the leaving group are both partially bonded to the central carbon.

  • Inversion and Expulsion: The iodide ion is expelled, resulting in the inversion of stereochemistry at the carbon center (though irrelevant for an achiral primary carbon), yielding the covalently linked sulfobutyl adduct.

SN2_Mechanism Nuc Nucleophile (R-NH2, R-SH, R-OH) TS Transition State [ Nuc ··· CH2 ··· I ]‡ Nuc->TS Nucleophilic Attack Agent Sodium 4-iodobutane-1-sulfonate (I-C4H8-SO3Na) Agent->TS Electrophile Product Sulfobutylated Adduct (R-N/S/O-C4H8-SO3Na) TS->Product C-I Bond Cleavage Leaving Leaving Group (NaI) TS->Leaving Iodide Expulsion

Figure 1: SN​2 mechanistic pathway of sodium 4-iodobutane-1-sulfonate alkylation.

Causality of Functional Group Selection
  • Why Iodine? Iodine is larger and more polarizable than bromine or chlorine. Its electron cloud can easily distort during the transition state, stabilizing the developing charge. Furthermore, the C−I bond is weaker, making it an exceptional leaving group for rapid alkylation under mild physiological conditions.

  • Why a 4-Carbon Spacer? A shorter chain (e.g., 2 carbons) risks intramolecular cyclization or elimination reactions. The 4-carbon chain provides optimal flexibility and steric relief, acting as an effective spacer arm in bioconjugation[2].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, alkylation protocols must be designed as self-validating systems. The following methodology for protein surface sulfobutylation relies on stoichiometric monitoring of the expelled iodide to confirm reaction progress.

Protocol: Protein Surface Sulfobutylation (Lysine Modification)

Objective: To introduce permanent negative charges onto a protein surface to alter its isoelectric point (pI) and prevent cellular membrane permeation.

  • Step 1: Buffer Exchange and Preparation.

    • Action: Dialyze the target protein into 100 mM Sodium Borate buffer, pH 8.5.

    • Causality: Primary amines (e.g., Tris buffer) must be removed as they will competitively react with the alkylating agent. The pH is set to 8.5 to partially deprotonate the ϵ -amino groups of lysine residues (pKa ~10.5), increasing their nucleophilicity without causing alkaline denaturation of the protein.

  • Step 2: Reagent Addition.

    • Action: Add a 50-fold molar excess of sodium 4-iodobutane-1-sulfonate directly to the protein solution.

    • Causality: The reagent is added in excess because water acts as a competing, albeit weak, nucleophile. Hydrolysis of the alkyl iodide into 4-hydroxybutane-1-sulfonate will slowly deplete the active reagent.

  • Step 3: Incubation and Real-Time Monitoring (Self-Validation).

    • Action: Incubate at 25°C in the dark for 4–12 hours. Monitor the reaction using an Iodide Ion-Selective Electrode (ISE).

    • Causality: Because the SN​2 mechanism strictly dictates a 1:1 stoichiometry between alkylation events and iodide expulsion, measuring the concentration of free I− in solution provides a real-time, self-validating metric of the Degree of Substitution (DS).

  • Step 4: Quenching and Purification.

    • Action: Add 100 mM Glycine to quench unreacted electrophiles. Purify via Size Exclusion Chromatography (SEC).

    • Causality: Glycine acts as a sacrificial nucleophile, rapidly consuming residual alkylating agent to prevent over-modification during the purification phase.

Workflow Prep 1. Substrate Preparation (Borate Buffer pH 8.5) Add 2. Alkylating Agent Addition (50x Molar Excess) Prep->Add React 3. SN2 Reaction Incubation (25°C, Dark, 4-12h) Add->React Monitor 4. In-Process Monitoring (Iodide ISE Tracking) React->Monitor Monitor->React Incomplete DS Purify 5. Quench & Purification (Glycine + SEC) Monitor->Purify

Figure 2: Self-validating experimental workflow for protein sulfobutylation.

Advanced Applications in Modern Research

Pharmaceutical Solubilization (Cyclodextrins)

Sulfobutylation is a cornerstone of modern pharmaceutical formulation. By reacting β -cyclodextrin with sulfobutylating agents, researchers generate Sulfobutyl ether- β -cyclodextrin (SBE- β -CD)[3][6]. The introduction of the sulfobutyl groups dramatically increases the aqueous solubility of the cyclodextrin, allowing it to encapsulate and solubilize highly hydrophobic active pharmaceutical ingredients (APIs) without inducing the hemolytic toxicity associated with underivatized cyclodextrins.

Defect Passivation in Perovskite Solar Cells

In cutting-edge materials science, 4-iodobutane-1-sulfonate plays a critical role in stabilizing α -FAPbI₃ inverted perovskite solar cells. Recent studies have demonstrated that the addition of 1,4-butane sultone to the perovskite precursor undergoes an in situ ring-opening conversion during the thermal annealing process, generating 4-iodobutane-1-sulfonate. This newly formed alkylating agent effectively passivates surface defects on the perovskite lattice, mitigating lattice strain and suppressing defect formation, which pushes power conversion efficiencies beyond 26%[4].

Quantitative Data Summary

The choice of target nucleophile and reaction conditions heavily dictates the kinetics and success of the sulfobutylation.

Table 2: Nucleophile Reactivity & Kinetic Parameters

Target NucleophileBiological/Chemical ContextRelative Reactivity ( SN​2 )Optimal pH RangeTypical Degree of Substitution (DS)
Aliphatic Thiols (-SH) Cysteine residues, synthetic polymersVery High7.0 – 8.0High (Highly selective)
Primary Amines (-NH₂) Lysine residues, Lignin modification[5]High8.0 – 9.5Moderate to High
Phenol / Hydroxyl (-OH) Tyrosine, Cyclodextrins[6]Moderate> 10.0Moderate (Requires strong base)
Water ( H2​O ) Aqueous buffer (Side reaction)LowAnyN/A (Yields hydrolysis byproduct)

References

  • [4] ResearchGate. A self-assembled molecule directs ordered α-FAPbI3 for n-i-p perovskite solar cells. Retrieved from [Link]

  • [3] Wikipedia. 1,4-Butane sultone & Sulfobutylation. Retrieved from [Link]

  • [5] Royal Society of Chemistry (RSC). Green Chemistry: Lignin Modification. Retrieved from[Link]

  • [6] National Institutes of Health (NIH / PMC). Synthesis of Randomly Substituted Anionic Cyclodextrins. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Strategic Use of Sodium 4-Iodobutane-1-sulfonate in Modern Organic Synthesis

Abstract Sodium 4-iodobutane-1-sulfonate is a highly versatile and valuable bifunctional reagent in organic synthesis. Its unique structure, which combines a reactive primary alkyl iodide with a polar, water-soluble sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sodium 4-iodobutane-1-sulfonate is a highly versatile and valuable bifunctional reagent in organic synthesis. Its unique structure, which combines a reactive primary alkyl iodide with a polar, water-soluble sulfonate group, enables the strategic introduction of the butylsulfonate moiety into a wide range of organic molecules. This guide provides an in-depth exploration of its applications, focusing on the synthesis of zwitterionic sulfobetaines, functionalized ionic liquids, and the modification of pharmacologically active agents. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers in leveraging this reagent to its full potential.

Introduction: A Bifunctional Building Block

Sodium 4-iodobutane-1-sulfonate, C₄H₈INaO₃S, is a salt-like organic compound distinguished by its two chemically distinct functional ends.[1][2] The terminal iodide serves as an excellent leaving group in nucleophilic substitution reactions, making it a potent alkylating agent. Concurrently, the sodium sulfonate group imparts high polarity and aqueous solubility to both the reagent and the resulting products. This dual-character is instrumental in its primary applications:

  • Synthesis of Zwitterionic Compounds: Creating molecules that possess both positive and negative charges, which are crucial in materials science and as surfactants.[3][4][5]

  • Formation of Ionic Liquids: The butylsulfonate group can serve as the anionic component in the design of task-specific ionic liquids.[6][7]

  • Drug Development: Modifying drug candidates to enhance their physicochemical properties, such as aqueous solubility, which is a critical factor in bioavailability.[8][9][10]

While analogous to the more commonly documented sodium 4-bromobutane-1-sulfonate, the iodo-variant offers enhanced reactivity due to the superior leaving group ability of iodide, often allowing for milder reaction conditions and faster reaction times. The principles and protocols discussed herein are largely applicable to both reagents, with the understanding that the iodo-compound will typically exhibit faster kinetics.[4][11]

Physicochemical Properties & Safety

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards.

PropertyValue
CAS Number 7671-49-0
Molecular Formula C₄H₈INaO₃S
Molecular Weight 286.06 g/mol [1][2]
Appearance Typically a white to off-white solid
Solubility Soluble in polar solvents like water, DMF, and DMSO. Limited solubility in many common nonpolar organic solvents.[4]

Safety and Handling: Sodium 4-iodobutane-1-sulfonate is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard laboratory precautions should be strictly followed:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Handle in a well-ventilated area or a chemical fume hood.[1]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly sealed container in a cool, dry place, away from moisture and light.[2]

Core Application: Synthesis of Zwitterionic Sulfobetaines via N-Alkylation

One of the most powerful applications of sodium 4-iodobutane-1-sulfonate is the synthesis of N-alkyl-4-aminobutane-1-sulfonates, a class of zwitterionic compounds known as sulfobetaines. These molecules are valuable as surfactants, solubilizing agents, and components of biocompatible materials.[12] The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophilic amine attacks the carbon atom bonded to the iodine, displacing the iodide ion.[4][12]

Mechanistic Rationale

The SN2 reaction is a one-step process where the nucleophile's attack and the leaving group's departure occur simultaneously. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are preferred as they can dissolve the sodium sulfonate salt without solvating the nucleophile excessively, thus preserving its reactivity.[4] A base, such as potassium or sodium carbonate, is often included to neutralize the acid that would be formed if a primary or secondary amine is used, preventing the protonation and deactivation of the amine nucleophile.[12]

sn2_mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_products Products amine R₂N-H ts [R₂N···CH₂(CH₂)₂CH₂···I]⁻ amine->ts Nucleophilic Attack alkyl_iodide I-CH₂(CH₂)₂CH₂-SO₃⁻Na⁺ alkyl_iodide->ts product R₂N⁺H-(CH₂)₄-SO₃⁻ ts->product Bond Formation byproduct NaI ts->byproduct Iodide Departure

Caption: SN2 mechanism for N-alkylation.

Protocol: Synthesis of 4-(1-Pyridinium)-butane-1-sulfonate

This protocol details the N-alkylation of a tertiary heterocyclic amine, pyridine, to form a classic zwitterionic sulfobetaine.

Materials:

  • Pyridine (1.0 eq)

  • Sodium 4-iodobutane-1-sulfonate (1.1 eq)

  • Anhydrous acetonitrile (or DMF)

  • Diethyl ether (for washing)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.5 M.[13]

  • Reagent Addition: Add sodium 4-iodobutane-1-sulfonate (1.1 eq) to the solution.[13]

  • Reaction Conditions: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The zwitterionic product, being highly polar, will often precipitate from the acetonitrile.[13]

  • Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with diethyl ether or acetone to remove any unreacted starting materials.[13]

  • Dry the purified white solid product under vacuum.

Core Application: Synthesis of Functionalized Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, valued as green solvents and functional materials due to their low volatility, high thermal stability, and tunable properties.[6][7] Sodium 4-iodobutane-1-sulfonate is an excellent precursor for synthesizing ILs where the butylsulfonate moiety acts as the anion. The synthesis is typically a two-step process.[6]

  • Quaternization: A tertiary amine or a nitrogen-containing heterocycle (e.g., 1-methylimidazole) is alkylated with sodium 4-iodobutane-1-sulfonate to form a zwitterionic intermediate.[6]

  • Metathesis: The sodium cation of the intermediate is exchanged with a different cation from another salt, yielding the final ionic liquid.[6]

IL_synthesis A Heterocycle (e.g., 1-Methylimidazole) C Step 1: Quaternization (Alkylation) A->C B Sodium 4-iodobutane-1-sulfonate B->C D Zwitterionic Intermediate C->D F Step 2: Metathesis (Ion Exchange) D->F E Cation Salt (e.g., LiNTf₂) E->F G Final Ionic Liquid F->G H Byproduct (e.g., NaNTf₂) F->H

Caption: Two-step synthesis of ionic liquids.

Protocol: Synthesis of an Imidazolium-Based Ionic Liquid

Step 1: Synthesis of the Zwitterionic Intermediate

  • Materials: 1-methylimidazole (1.0 eq), Sodium 4-iodobutane-1-sulfonate (1.1 eq), Anhydrous acetonitrile.

  • Procedure: Dissolve 1-methylimidazole in acetonitrile in a round-bottom flask. Add sodium 4-iodobutane-1-sulfonate. Stir the mixture at a temperature ranging from room temperature to 80°C for 12-24 hours.[13] The resulting zwitterionic product often precipitates and can be isolated by filtration, washed with a non-polar solvent, and dried.

Step 2: Anion Metathesis

  • Materials: Zwitterionic intermediate (1.0 eq), Anion source salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide, LiNTf₂, 1.05 eq), Dichloromethane, Deionized water.

  • Procedure: Dissolve the zwitterionic intermediate in deionized water. In a separate flask, dissolve the LiNTf₂ in deionized water. Add the LiNTf₂ solution to the zwitterion solution and stir vigorously for several hours at room temperature. The resulting ionic liquid is often immiscible with water and can be extracted with an organic solvent like dichloromethane.[14] The organic layers are combined, washed with water to remove any remaining inorganic salts, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final ionic liquid.[14]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table addresses common issues.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Poor Solubility: The salt-like reagent and/or nucleophile are not sufficiently dissolved.Use a highly polar aprotic solvent like DMF or DMSO. A co-solvent system (e.g., water/acetonitrile) may also be effective.[4]
Weak Nucleophile: The amine or other nucleophile is not reactive enough under the chosen conditions.Increase the reaction temperature. If possible, use a stronger, less-hindered nucleophile.
Formation of Side Products Dialkylation: With primary amines, two molecules of the iodo-reagent can react.Use a larger excess of the amine nucleophile. Add the sodium 4-iodobutane-1-sulfonate solution slowly to the reaction mixture.[4]
Intramolecular Cyclization: At elevated temperatures, the reagent (or its bromo-analog) can cyclize to form 1,4-butane sultone.Maintain the lowest effective reaction temperature. A more potent nucleophile will favor the desired intermolecular reaction.[11]
Difficult Purification High Polarity of Product: The zwitterionic product is highly soluble in water and other polar solvents, making extraction difficult.If the product precipitates, isolation by filtration is ideal. If not, purification may require recrystallization from a solvent system like ethanol/water or purification via ion-exchange chromatography.[12]

Summary Data for N-Alkylation Reactions

The following table provides representative conditions for the N-alkylation of various nucleophiles, based on protocols for the analogous bromo-reagent, which are directly applicable.[12][13]

NucleophileBase (eq)SolventTemp (°C)Time (h)Typical Yield
AnilineK₂CO₃ (1.5)DMF9012-18Good
PiperidineK₂CO₃ (1.5)Acetonitrile80 (reflux)8-12Excellent
ImidazoleNone Req.Acetonitrile80 (reflux)12-24Excellent
ThiazoleNone Req.DMF100-12048-72Moderate-Good

Note: Yields are qualitative and highly dependent on the specific substrate and precise experimental conditions.

Conclusion

Sodium 4-iodobutane-1-sulfonate stands out as a potent and strategically valuable reagent. Its enhanced reactivity compared to its chloro- and bromo-analogs provides a clear advantage for synthetic efficiency. By mastering the protocols for its use in alkylation reactions, researchers can readily access a diverse range of zwitterionic molecules and functionalized ionic liquids, paving the way for innovations in materials science, green chemistry, and the development of next-generation pharmaceuticals with optimized biopharmaceutical properties.

References

  • BAGHERSAEI, S., et al. (2024). Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. Scientific Reports. Available at: [Link]

  • DORAS. (n.d.). Investigation of Catalytic Reactions in Novel Ionic Liquids. Dublin City University. Retrieved from [Link]

  • Kumar, V., et al. (2022). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Lascikli, A., et al. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers. Available at: [Link]

  • Rostami, M., & Zarei, A. (2020). Ionic Liquids: Properties, Application, and Synthesis. Fine Chemical Engineering. Available at: [Link]

  • Keaveney, S. T., et al. (2010). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Arkivoc. Available at: [Link]

  • ISCA. (n.d.). Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. International Science Congress Association. Retrieved from [Link]

  • Kim, Y., et al. (2023). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Polymers. Available at: [Link]

  • Brown, M. U., et al. (2021). Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids. Macromolecular Rapid Communications. Available at: [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (n.d.). CN101219976A - The preparation method of 1,4-butanedisulfonate sodium.
  • Garst, J. F., & Barbas, J. T. (1968). On the mechanism of alkyl dimer formation in reactions of alkyl iodides with sodium naphthalene. Evidence from reactions of 1,4-diiodobutane. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

  • Peterson, B. R. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic Letters. Available at: [Link]

  • Nikpour, F., & Ghorbani-Vaghei, R. (2009). A simple iodination protocol via in situ generated ICl using NaIO4/NaCl/Silica sulfuric acid. Arkivoc. Available at: [Link]

  • Bharate, S. S. (2021). Modulation of biopharmaceutical properties of drugs using sulfonate counterions: A critical analysis of FDA-approved pharmaceutical salts. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Chemia. (2023). Alkene and alkyne hydroiodination, active aromatic compound iodination: Iodination reactions using alkali iodides (1). Retrieved from [Link]

Sources

Application

Comprehensive Protocol for N-Alkylation using Sodium 4-Iodobutane-1-Sulfonate

Introduction & Mechanistic Rationale Sulfobutylation is a critical synthetic transformation used to introduce a highly hydrophilic, anionic sulfobutyl group (–CH₂CH₂CH₂CH₂SO₃⁻) into hydrophobic molecules. This modificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfobutylation is a critical synthetic transformation used to introduce a highly hydrophilic, anionic sulfobutyl group (–CH₂CH₂CH₂CH₂SO₃⁻) into hydrophobic molecules. This modification is widely utilized in drug development to improve the aqueous solubility of active pharmaceutical ingredients (APIs), synthesize zwitterionic buffers, and develop functionalized cyclodextrins [1].

Traditionally, 1,4-butanesultone has been employed as the primary alkylating agent for this transformation. However, 1,4-butanesultone is a highly reactive, genotoxic carcinogen that is prone to competing ring-opening polymerizations and hydrolysis [2]. Sodium 4-iodobutane-1-sulfonate serves as a superior, field-proven alternative. As a stable, non-volatile solid, it drastically improves laboratory safety while offering precise control over the reaction kinetics.

Causality of the Reaction Design

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • The Electrophile: The iodine atom in sodium 4-iodobutane-1-sulfonate is an exceptional leaving group (far superior to chloride or bromide), allowing the alkylation to proceed under milder thermal conditions.

  • The Base: As the amine attacks the electrophilic carbon, one equivalent of hydroiodic acid (HI) is generated. A base (such as K₂CO₃ or DIPEA) is strictly required to scavenge this acid. Without the base, the unreacted starting amine would become protonated, destroying its nucleophilicity and stalling the reaction.

  • The Solvent: Polar aprotic solvents (like DMF or Acetonitrile) are preferred. They dissolve the sodium sulfonate salt while leaving the amine nucleophile poorly solvated and highly reactive, thereby accelerating the Sₙ2 transition state.

Mechanism Amine Nucleophile (1°, 2°, or 3° Amine) TransitionState SN2 Transition State [N···CH2···I]‡ Amine->TransitionState AlkylatingAgent Electrophile (Sodium 4-iodobutane-1-sulfonate) AlkylatingAgent->TransitionState Product Sulfobutylated Product (Zwitterion / Salt) TransitionState->Product Byproduct Byproduct (NaI + Protonated Base) TransitionState->Byproduct

Fig 2. SN2 mechanistic pathway for amine sulfobutylation with sodium 4-iodobutane-1-sulfonate.

Materials and Reagents

Reagent / MaterialFunctionEquivalentsSafety & Handling Notes
Target Amine Nucleophile1.0 eqEnsure material is dry; water competes for the electrophile.
Sodium 4-iodobutane-1-sulfonate Alkylating Agent1.2 – 1.5 eqHygroscopic solid. Store under inert atmosphere at 4°C [3].
Potassium Carbonate (K₂CO₃) Acid Scavenger (Base)2.0 – 3.0 eqUse anhydrous, finely powdered grade for maximum surface area.
N,N-Dimethylformamide (DMF) Solvent0.2 MUse anhydrous grade to prevent hydrolysis of the alkylating agent.
Acetone / Diethyl Ether Anti-solventN/AHighly flammable; used for precipitating the zwitterionic product.

Optimization of Reaction Conditions

The extreme polarity of the resulting sulfobetaine or sulfonate salt dictates the choice of reaction conditions. Below is a self-validating data matrix summarizing the optimal parameters based on the nature of the starting amine.

Solvent SystemBaseTemp (°C)Time (h)Typical Yield (%)Mechanistic Justification
Anhydrous DMF K₂CO₃70–8012–1885–95Preferred for lipophilic amines. Heterogeneous base allows easy removal via filtration.
Acetonitrile (MeCN) DIPEA70–8018–2480–90Best for secondary amines. Homogeneous base; solvent is easily removed under reduced pressure.
EtOH / H₂O (8:2) NaHCO₃90 (Reflux)24–4860–75Required for highly polar amines. Lower yield due to competitive hydrolysis of the iodide leaving group.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting amine (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous DMF.

  • Base Activation: Add finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 equiv) to the solution. Stir the suspension vigorously at room temperature for 15 minutes. Insight: Pre-stirring ensures uniform dispersion of the heterogeneous base, preventing localized acidic microenvironments during the reaction.

  • Electrophile Addition: Add sodium 4-iodobutane-1-sulfonate (12.0 mmol, 1.2 equiv) in a single portion. Insight: A 20% molar excess is utilized to drive the reaction to completion and compensate for any trace moisture that might hydrolyze the alkylating agent.

Phase 2: Execution and Monitoring
  • Heating: Attach a reflux condenser to the flask, purge the system with Argon or Nitrogen, and lower the flask into a pre-heated oil bath at 80°C.

  • Monitoring (Crucial Step): Stir the reaction for 12 to 18 hours. Monitor the reaction progress using LC-MS (Liquid Chromatography-Mass Spectrometry) in Electrospray Ionization (ESI) negative mode.

    • Troubleshooting Note: Do not rely on standard Thin-Layer Chromatography (TLC). The resulting sulfobutylated product is highly polar and will streak or remain at the baseline (R_f = 0) in standard organic eluent systems (e.g., Hexane/EtOAc).

Phase 3: Workup and Purification
  • Filtration: Once LC-MS indicates complete consumption of the starting amine, remove the flask from the oil bath and allow it to cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (excess K₂CO₃ and the generated KI). Wash the filter cake with an additional 10 mL of DMF.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the DMF under high vacuum at 50°C.

  • Precipitation (Self-Validating Purification): To the resulting crude viscous oil, slowly add 50 mL of ice-cold Acetone (or Diethyl Ether) while stirring vigorously. The highly polar sulfobutylated product will crash out of the non-polar solvent as a white to off-white precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the solid with cold acetone (2 × 10 mL) and dry under high vacuum overnight to yield the pure N-alkylated product. (Note: If pharmaceutical purity >99% is required, subject the solid to preparative reverse-phase HPLC or strong cation-exchange chromatography).

Workflow N1 1. Reagent Preparation Amine + Base + Solvent N2 2. Alkylating Agent Addition Add Sodium 4-iodobutane-1-sulfonate N1->N2 N3 3. Heating & Stirring 60-80°C for 12-24h N2->N3 N4 4. Reaction Monitoring TLC / LC-MS N3->N4 N5 5. Workup & Purification Precipitation / Ion-Exchange N4->N5

Fig 1. Step-by-step workflow for the N-alkylation of amines using sodium 4-iodobutane-1-sulfonate.

Troubleshooting Guide

  • Issue: Incomplete Conversion of Amine

    • Cause: The alkylating agent may have hydrolyzed due to wet solvent, or the amine is highly sterically hindered.

    • Solution: Spike the reaction with an additional 0.5 equivalents of sodium 4-iodobutane-1-sulfonate and 1.0 equivalent of base. Ensure strictly anhydrous solvents are used.

  • Issue: Over-alkylation (Quaternization)

    • Cause: Primary amines can react twice to form tertiary amines, or tertiary amines can form quaternary ammonium salts.

    • Solution: If mono-alkylation of a primary amine is desired, use a large excess of the amine (3.0 to 5.0 equiv) relative to the alkylating agent, or utilize a protecting group strategy (e.g., reductive amination followed by sulfobutylation).

  • Issue: Product Fails to Precipitate

    • Cause: Residual DMF is preventing the product from crashing out in the anti-solvent.

    • Solution: Re-concentrate the crude mixture under a stronger vacuum (lyophilization may be required) before attempting precipitation again. Alternatively, triturate with a 1:1 mixture of Acetone/Hexane.

References

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from[Link]

  • Wikipedia. (n.d.). 1,4-Butane sultone. Retrieved from[Link]

Method

Application Note &amp; Protocol: Cysteine-Targeted Alkylation with Sodium 4-Iodobutane-1-Sulfonate for Enhanced Proteomic Analysis

Abstract In the field of mass spectrometry-based proteomics, the precise and stable modification of cysteine residues is a critical step for accurate protein identification and quantification. Cysteine's reactive thiol g...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of mass spectrometry-based proteomics, the precise and stable modification of cysteine residues is a critical step for accurate protein identification and quantification. Cysteine's reactive thiol group necessitates alkylation to prevent disulfide bond formation and to ensure consistent peptide ionization. This guide details the application of sodium 4-iodobutane-1-sulfonate, a specialized alkylating agent that introduces a sulfonate group onto cysteine residues. This modification not only irreversibly blocks the thiol group but also imparts a permanent negative charge and increases the hydrophilicity of the peptide. These features can significantly enhance chromatographic separation and improve ionization efficiency in mass spectrometry, thereby aiding in the identification and analysis of cysteine-containing peptides. This document provides a comprehensive overview of the underlying mechanism, a detailed experimental protocol, data analysis considerations, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of Cysteine Alkylation

Cysteine is a unique amino acid due to its nucleophilic thiol (-SH) side chain, which plays a pivotal role in protein structure, catalysis, and regulation.[1] However, this reactivity also presents a challenge in proteomics workflows. Free thiols can readily oxidize to form intra- or intermolecular disulfide bonds, leading to protein aggregation and complicating enzymatic digestion and subsequent analysis.[2][3]

Standard proteomics sample preparation protocols, therefore, include a reduction and alkylation step.[4] Reduction, typically with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), cleaves disulfide bonds. This is immediately followed by alkylation, which covalently "caps" the free thiols, preventing them from re-oxidizing.[2][5] While reagents like iodoacetamide (IAM) are widely used, they can sometimes lead to side reactions and do not inherently improve the analytical properties of the modified peptides.[4][6][7]

Sodium 4-iodobutane-1-sulfonate offers a strategic advantage. As an iodo-containing alkylating agent, it reacts efficiently with cysteine thiols. The key distinction is the butane sulfonate moiety, which introduces a hydrophilic and negatively charged group, enhancing the analytical performance of modified peptides in mass spectrometry.

Mechanism of Cysteine Modification

The alkylation of cysteine by sodium 4-iodobutane-1-sulfonate proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine's thiol group to a more nucleophilic thiolate anion (Cys-S⁻), a step favored under neutral to slightly alkaline pH conditions.[8] The thiolate then attacks the electrophilic carbon atom of the 4-iodobutane-1-sulfonate, which is bonded to the iodine atom. This concerted step results in the displacement of the iodide leaving group and the formation of a stable thioether bond.

This reaction covalently attaches a 4-sulfobutyl group to the cysteine residue. The sodium ion is a counter-ion to the sulfonate group and does not participate in the covalent modification.

Figure 1: Mechanism of cysteine alkylation by sodium 4-iodobutane-1-sulfonate.

Advantages Over Conventional Reagents

The choice of alkylating agent can significantly impact the quality of proteomic data. Sodium 4-iodobutane-1-sulfonate provides several key benefits compared to standard, uncharged reagents like iodoacetamide (IAM).

FeatureSodium 4-Iodobutane-1-sulfonateIodoacetamide (IAM)
Modification S-sulfobutylationS-carboxamidomethylation
Charge Imparted Permanent Negative (-1)Neutral
Hydrophilicity IncreasedMinimal Change
Ionization Efficiency Potentially enhanced in ESI-MSStandard
Chromatography Can improve retention/separationStandard
Irreversibility Irreversible thioether bondIrreversible thioether bond[8]
Common Off-Targets Lysine, Histidine, N-terminusLysine, Histidine, Methionine, N-terminus[7][8]

Detailed Experimental Protocol

This protocol provides a general framework for the in-solution reduction and alkylation of protein samples prior to enzymatic digestion and mass spectrometry. Optimal concentrations and incubation times may need to be empirically determined for specific samples.

Materials and Reagents
  • Protein Sample: Purified protein or complex protein lysate.

  • Denaturation/Lysis Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 8.5.

  • Reducing Agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water. Prepare fresh.

  • Alkylating Agent: 500 mM Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) in water. Prepare fresh and protect from light.

  • Quenching Reagent: 500 mM DTT or 1 M L-cysteine.

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.

  • Protease: Mass spectrometry grade Trypsin.

Experimental Workflow

Alkylation Workflow cluster_prep Protein Preparation cluster_alkyl Alkylation Reaction cluster_digest Sample Cleanup & Digestion denature 1. Solubilize & Denature (e.g., 8 M Urea, 100 mM Tris, pH 8.5) reduce 2. Reduce Disulfide Bonds (Add DTT to 10 mM, 37°C for 1 hr) denature->reduce cool 3. Cool to Room Temp reduce->cool alkylate 4. Alkylate Cysteines (Add reagent to 25 mM, RT for 45 min in dark) cool->alkylate quench 5. Quench Reaction (Add DTT to 20 mM, RT for 15 min) alkylate->quench cleanup 6. Buffer Exchange / Dilution (Dilute Urea to < 1 M with AmBic) quench->cleanup digest 7. Proteolytic Digestion (Add Trypsin, 37°C overnight) cleanup->digest To Mass Spectrometry To Mass Spectrometry digest->To Mass Spectrometry

Figure 2: Step-by-step workflow for protein reduction and alkylation.
Step-by-Step Methodology
  • Protein Solubilization and Denaturation:

    • Resuspend or dilute the protein sample in the Denaturation/Lysis Buffer to a final concentration of 1-5 mg/mL. Ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add the fresh 500 mM DTT stock solution to the protein sample to a final concentration of 10 mM.

    • Incubate the mixture at 37°C for 1 hour with gentle agitation.

  • Alkylation of Cysteines:

    • Cool the sample to room temperature.

    • Prepare a fresh solution of 500 mM Sodium 4-iodobutane-1-sulfonate.

    • Add the alkylating agent to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over DTT).

    • Incubate for 45 minutes at room temperature in complete darkness. Iodo-containing reagents are light-sensitive.

  • Quenching the Reaction:

    • To consume any excess alkylating agent, add DTT to a final concentration of 20 mM (or L-cysteine to 50 mM).

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • The high concentration of urea must be reduced before adding a protease like trypsin. Dilute the sample at least 8-fold with 50 mM Ammonium Bicarbonate (pH 8.0) to bring the urea concentration below 1 M.

    • Alternatively, use a buffer exchange column or protein precipitation method (e.g., acetone precipitation) to clean the sample and resuspend it in the digestion buffer.

  • Enzymatic Digestion:

    • Add mass spectrometry grade trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Final Sample Cleanup:

    • Stop the digestion by acidifying the sample with formic acid or trifluoroacetic acid to a pH of 2-3.

    • Desalt the peptides using a C18 StageTip or other solid-phase extraction method before LC-MS/MS analysis.

Mass Spectrometry Data Analysis

Calculating the Mass Shift

The successful alkylation of a cysteine residue with sodium 4-iodobutane-1-sulfonate results in a specific monoisotopic mass increase. This value is critical for configuring the search parameters in your proteomics data analysis software.

The reaction involves the addition of a C₄H₈SO₃ group and the loss of one hydrogen atom from the cysteine thiol.

  • Monoisotopic Mass of Added Group (C₄H₈SO₃): 136.01944 Da

  • Monoisotopic Mass of Lost Hydrogen (H): 1.00783 Da

  • Total Monoisotopic Mass Shift: +135.01161 Da

ComponentMonoisotopic Mass (Da)
Cysteine Residue103.00919[9]
Modification (S-sulfobutyl) +135.01161
Modified Cysteine Residue238.02080
Software Configuration

When setting up your database search (e.g., in MaxQuant, Proteome Discoverer, Mascot), you must define this modification:

  • Modification Name: S-sulfobutyl (or similar)

  • Target Residue: Cysteine (C)

  • Modification Type: Fixed/Static (if complete alkylation is assumed) or Variable/Dynamic (to check for incomplete alkylation). It is standard practice to set cysteine alkylation as a fixed modification.

  • Mass Delta (Monoisotopic): +135.01161 Da

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Alkylation (Unmodified cysteines detected)1. Incomplete reduction of disulfide bonds. 2. Insufficient concentration of alkylating agent. 3. Degraded alkylating agent. 4. Suboptimal pH.1. Ensure sufficient reducing agent (5-10 mM DTT/TCEP) and adequate incubation time/temperature. 2. Maintain at least a 2-fold molar excess of alkylating agent over the reducing agent.[10] 3. Always prepare fresh solutions of sodium 4-iodobutane-1-sulfonate immediately before use and protect from light. 4. Ensure reaction buffer pH is between 7.5 and 8.5 to promote thiolate formation.
Off-Target Modifications (e.g., on Lys, His, N-terminus)1. Excessively high concentration of alkylating agent. 2. Prolonged incubation time. 3. High reaction temperature or pH.1. Titrate the alkylating agent concentration to find the optimal balance between complete cysteine modification and minimal side reactions.[10] 2. Reduce incubation time; 30-45 minutes is typically sufficient. 3. Perform the reaction at room temperature and avoid pH levels above 9.0.[11]
Poor Peptide Identification 1. Incomplete quenching of the alkylating agent may modify the protease. 2. Sample loss during cleanup steps.1. Ensure the quenching step is performed correctly with a sufficient excess of DTT or L-cysteine. 2. Optimize protein precipitation or buffer exchange protocols to maximize recovery.

References

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. [Link]

  • BenchChem. (2025). Troubleshooting incomplete alkylation with bromo/iodoacetic acid. BenchChem Technical Support.
  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. [Link]

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1871, 189-196. [Link]

  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2643–2651. [Link]

  • Müller, T., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2174–2185. [Link]

  • Hale, J. E., et al. (2004). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 76(7), 1985-1991. [Link]

  • Povarov, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaya Khimiya, 66(4), 275-289. [Link]

  • Popp, B., et al. (2015). Harnessing redox cross-reactivity to profile distinct cysteine modifications. Nature Chemical Biology, 11(11), 856-858. [Link]

  • Zhang, T., et al. (2020). A Sulfonium Triggered Thiol-yne Reaction for Cysteine Modification. Organic Letters, 22(2), 555-559. [Link]

  • BenchChem. (2025). A Head-to-Head Battle for Cysteine Alkylation: Methanethiosulfonate vs. Iodoacetamide. BenchChem Technical Support.
  • PubChem. (n.d.). Butane-1-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fu, Y., et al. (2007). Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases. Journal of the American Society for Mass Spectrometry, 18(7), 1297–1306. [Link]

  • Gupta, V., et al. (2017). Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase. ACS Chemical Biology, 12(4), 964–973. [Link]

  • Thomas, J. A., et al. (2003). Identification of oxidant-sensitive cysteines in proteins by mass spectrometry using an isotope-coded affinity tag approach. Free Radical Biology and Medicine, 35(11), 1421-1430. [Link]

  • Chen, J. W., et al. (2017). Sulfonation of the resolving cysteine in human peroxiredoxin 1: A comprehensive analysis by mass spectrometry. Free Radical Biology and Medicine, 108, 16-29. [Link]

  • Chang, Y. C., et al. (2010). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation. Proteomics, 10(16), 2961-2971. [Link]

  • Pearson Education. (n.d.). Write the mechanism for the reaction of a cysteine side chain with iodoacetic acid.
  • Zhang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 13(6), 461-468. [Link]

  • PubChem. (n.d.). 1-iodobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Expasy. (n.d.). Protein Identification Tools - Mass values used. Swiss Institute of Bioinformatics. Retrieved from [Link]

Sources

Application

Advanced Peptide Mapping of Hydrophobic Proteins via Cysteine Sulfobutylation using Sodium 4-Iodobutane-1-Sulfonate

Executive Summary & Mechanistic Rationale Peptide mapping is the analytical cornerstone of biotherapeutic characterization. The standard workflow mandates the reduction of disulfide bonds followed by alkylation to preven...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Peptide mapping is the analytical cornerstone of biotherapeutic characterization. The standard workflow mandates the reduction of disulfide bonds followed by alkylation to prevent re-oxidation. Historically, iodoacetamide (IAM) and iodoacetic acid (IAA) have been the reagents of choice [1]. However, when mapping highly hydrophobic proteins—such as multi-pass transmembrane proteins or monoclonal antibodies with aggregation-prone complementarity-determining regions (CDRs)—neutral or weakly charged alkylating agents often lead to peptide precipitation, column fouling, and severe loss of sequence coverage.

To overcome this analytical bottleneck, we leverage sodium 4-iodobutane-1-sulfonate (SIBS) as a specialized alkylating agent. The causality behind this choice is rooted in its bifunctional chemical nature. The iodo-alkane moiety acts as a potent electrophile for the SN2 nucleophilic attack by the cysteine thiolate. Simultaneously, the terminal sulfonate group (pKa < 2) introduces a permanent negative charge under all standard reversed-phase liquid chromatography (RP-LC) conditions (pH 2.0–3.0). This strong hydrophilicity acts as a solubilizing tag, physically repelling adjacent hydrophobic peptides and preventing non-specific aggregation.

While historical attempts utilized shorter-chain analogs like sodium 2-bromoethanesulfonate [2], the four-carbon spacer of SIBS is critical. It provides sufficient steric distance between the bulky, highly charged sulfonate group and the peptide backbone, ensuring that downstream proteolytic enzymes (e.g., Trypsin, Lys-C) are not sterically hindered from accessing adjacent cleavage sites. Furthermore, the robust alkylation kinetics of iodo-derivatives outpace their bromo-counterparts, minimizing off-target alkylation [3].

Comparative Analysis of Alkylating Agents

To understand the strategic advantage of SIBS, it must be benchmarked against traditional alkylating agents. The physicochemical impact of the added moiety directly dictates the downstream LC-MS/MS behavior of the digested peptides.

Table 1: Physicochemical Comparison of Cysteine Alkylating Agents

Alkylating AgentAdded Mass (Da)Charge at pH 2.5Hydrophobicity ImpactPrimary Use Case
Iodoacetamide (IAM) +57.021NeutralSlight decreaseStandard proteomics; soluble proteins [1]
Iodoacetic acid (IAA) +58.005Neutral (COOH pKa ~3.8)Slight decreaseStandard proteomics; basic proteins
4-Vinylpyridine (4-VP) +105.058PositiveIncreaseUV detection; Edman degradation
Sodium 4-Iodobutane-1-Sulfonate (SIBS) +136.019NegativeStrong decrease (Highly Soluble) Hydrophobic/Membrane proteins

Experimental Workflow & Self-Validating Protocol

The following methodology is engineered as a self-validating system . By incorporating an intermediate Intact Mass Quality Control (QC) step, researchers can confirm 100% alkylation efficiency prior to committing to the irreversible digestion step, thereby eliminating downstream analytical ambiguity [4].

Workflow Denaturation 1. Denaturation & Reduction (8M Urea, 10mM DTT, 37°C) Alkylation 2. Sulfobutylation (50mM SIBS, 25°C, 1h, Dark) Denaturation->Alkylation QC 3. QC Check (Intact MS for +136.02 Da/Cys) Alkylation->QC QC->Alkylation Incomplete (Re-dose SIBS) Desalting 4. Buffer Exchange (Remove excess SIBS & Na+) QC->Desalting Pass (100% Alkylated) Digestion 5. Proteolytic Digestion (Trypsin, 1:50 E:S, 37°C) Desalting->Digestion LCMS 6. LC-MS/MS Analysis (High-Res Orbitrap/TOF) Digestion->LCMS

Figure 1: Step-by-step workflow for peptide mapping using SIBS alkylation with integrated QC.

Step-by-Step Methodology

Step 1: Denaturation and Reduction

  • Dissolve the target protein (100 µg) in 100 µL of Denaturation Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5).

  • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 37°C for 45 minutes to fully reduce all disulfide bonds.

Step 2: Sulfobutylation (Alkylation)

  • Prepare a fresh 500 mM stock of Sodium 4-Iodobutane-1-Sulfonate (SIBS) in LC-MS grade water.

  • Add SIBS to the protein solution to achieve a final concentration of 50 mM (a 5-fold molar excess over DTT).

  • Incubate the mixture at 25°C for 60 minutes in the dark.

    • Causality: The dark environment is critical. It prevents the light-induced homolytic cleavage of the carbon-iodine bond, which would generate free radicals and cause spurious side reactions such as tyrosine oxidation or peptide backbone cleavage.

Step 3: Self-Validation (QC Check)

  • Withdraw a 2 µL aliquot and rapidly desalt using a C4 ZipTip.

  • Analyze via Intact Mass Spectrometry.

  • Validation Criteria: Calculate the mass shift. Each reduced cysteine must exhibit a mass shift of exactly +136.019 Da . If partially alkylated species (+0 Da or intermediate masses) are detected, spike an additional 10 mM SIBS into the main reaction and incubate for 30 additional minutes. Do not proceed until the reaction is driven to completion.

Step 4: Quenching and Buffer Exchange

  • Quench unreacted SIBS by adding DTT to a final concentration of 100 mM.

  • Perform a buffer exchange using a 10 kDa MWCO spin filter into Digestion Buffer (50 mM Ammonium Bicarbonate, pH 8.0) to remove excess urea, salts, and the quenched SIBS.

    • Causality: Rigorous desalting is mandatory. Because SIBS is a sodium salt, residual sodium ions will form extensive adducts [M+Na]+ with the newly introduced sulfonate groups, severely diluting the MS signal and complicating MS/MS spectral interpretation.

Step 5: Proteolytic Digestion

  • Add MS-grade Trypsin at a 1:50 (Enzyme:Substrate) mass ratio.

  • Incubate at 37°C for 16 hours.

  • Quench the digestion by adding Formic Acid to a final concentration of 1% (v/v).

Reaction Mechanism

Mechanism Cys Reduced Cysteine (Protein-SH) Transition SN2 Transition State (Thiolate attack on C1) Cys->Transition SIBS Sodium 4-Iodobutane-1-Sulfonate (I-CH2-CH2-CH2-CH2-SO3Na) SIBS->Transition Product Sulfobutylated Cysteine (Protein-S-C4H8-SO3H) ΔM = +136.019 Da Transition->Product - NaI

Figure 2: SN2 reaction mechanism of cysteine sulfobutylation by sodium 4-iodobutane-1-sulfonate.

Data Interpretation & Mass Spectrometry Parameters

The introduction of a sulfobutyl group fundamentally alters the ionization behavior of the peptides. The permanent negative charge of the sulfonate group will neutralize one positive charge from the basic residues (Arg/Lys or the N-terminus) in positive-ion ESI mode. Consequently, the overall charge state distribution will shift lower (e.g., a typical [M+3H]3+ peptide may appear as [M+2H]2+).

Table 2: LC-MS/MS Parameters for Sulfobutylated Peptides

ParameterRecommended SettingMechanistic Rationale
Mobile Phase A 0.1% Formic Acid in WaterMaintains standard MS conditions; the sulfonate group (pKa < 2) remains ionized, preventing peptide precipitation on the column.
Mobile Phase B 0.1% Formic Acid in AcetonitrileFacilitates the elution of peptides. The added hydrophilicity of SIBS usually causes peptides to elute earlier than IAM-alkylated counterparts.
MS Polarity Positive Ion ModePeptides still ionize positively due to basic residues, though the overall charge state is reduced by 1 per alkylated cysteine.
Dynamic Exclusion 15 secondsPrevents over-sampling of highly abundant, highly soluble sulfobutylated peptides, allowing deeper coverage of the hydrophobic domains.
Variable Modification Sulfobutylation (+136.019 Da)Must be added to the search engine (e.g., Mascot, Sequest) on Cysteine residues to ensure accurate peptide identification.

References

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.

  • Niketic, V., et al. (1974). Modification of Cysteine Residues with Sodium 2-Bromoethanesulfonate. European Journal of Biochemistry.

  • Zong, C., et al. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Open Biology (Royal Society Publishing).

  • Mo, W., et al. (2001). Alkylation kinetics of proteins in preparation for two-dimensional maps: a matrix assisted laser desorption/ionization-mass spectrometry investigation. PubMed.

Method

preparation of zwitterionic surfactants using sodium 4-iodobutane-1-sulfonate

Application Note: Synthesis of Zwitterionic Sulfobetaines via Sodium 4-Iodobutane-1-Sulfonate Alkylation Executive Briefing & Rationale Zwitterionic surfactants, particularly sulfobetaines, are indispensable in modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Zwitterionic Sulfobetaines via Sodium 4-Iodobutane-1-Sulfonate Alkylation

Executive Briefing & Rationale

Zwitterionic surfactants, particularly sulfobetaines, are indispensable in modern drug development, membrane protein solubilization, and enhanced oil recovery due to their unique structural properties. They maintain a net-zero charge over a broad pH range, making them highly resistant to high-salinity environments and multivalent cations[1].

Historically, the synthesis of sulfobutyl-based zwitterions relied heavily on 1,4-butanesultone. While highly reactive, 1,4-butanesultone is a potent alkylating agent and a recognized severe carcinogen, requiring extreme safety precautions and specialized industrial containment[2]. To circumvent these hazards, researchers transitioned to haloalkylsulfonates. However, the use of sodium 4-chlorobutane-1-sulfonate often results in poor yields and requires harsh conditions (high pressure, >100°C) due to the poor nucleofugality (leaving group ability) of the chloride ion.

As a highly optimized alternative, sodium 4-iodobutane-1-sulfonate offers the ideal balance. The large, polarizable iodine atom is an excellent leaving group, allowing the quaternization reaction to proceed rapidly under mild reflux conditions. This pathway eliminates the carcinogenic risks of sultones while delivering near-quantitative yields of high-purity zwitterionic surfactants[3].

Mechanistic Causality & Reaction Dynamics

The preparation of a sulfobetaine from a tertiary amine and sodium 4-iodobutane-1-sulfonate follows a classic Menshutkin reaction —a bimolecular nucleophilic substitution ( SN​2 ).

The tertiary amine (e.g., N,N-dimethyltetradecylamine) acts as the nucleophile, attacking the electrophilic carbon adjacent to the iodine atom. Because the starting materials are neutral (or ion-paired) and the transition state involves significant charge separation, the reaction is highly dependent on the solvent's dielectric constant.

The Amphiphilic Disparity Problem: A significant challenge in this synthesis is solubility. The long-chain tertiary amine is highly lipophilic, whereas the sodium 4-iodobutane-1-sulfonate is strictly hydrophilic. If run in pure water, the amine forms a separate phase; if run in pure ethanol, the sulfonate precipitates. Causality-Driven Solution: We utilize an 80:20 Ethanol/Water co-solvent system. This specific ratio bridges the solubility gap, ensuring a homogeneous reaction mixture while providing sufficient polarity to stabilize the SN​2 transition state.

Reaction Optimization & Quantitative Data

The choice of the alkylating agent directly dictates the thermodynamics and kinetics of the synthesis. Table 1 summarizes the performance metrics of various precursors.

Table 1: Comparison of Alkylating Agents for Sulfobetaine Synthesis

Alkylating AgentLeaving Group MechanismRelative KineticsHazard ProfileTypical Yield (%)
1,4-ButanesultoneRing-OpeningFast (<6h)Severe (Carcinogen)90 - 95
Sodium 4-chlorobutane-1-sulfonateChloride ( Cl− )Very Slow (>48h)Low40 - 60
Sodium 4-bromobutane-1-sulfonateBromide ( Br− )Moderate (24h)Low70 - 85
Sodium 4-iodobutane-1-sulfonate Iodide ( I− ) Fast (12-16h) Low 92 - 98

Workflow Visualization

G Amine Tertiary Amine (Hydrophobic Phase) Solvent Co-Solvent System (Ethanol/Water 80:20) Amine->Solvent Sulfonate Sodium 4-iodobutane-1-sulfonate (Hydrophilic Phase) Sulfonate->Solvent Reaction Menshutkin SN2 Alkylation (80°C Reflux, 16h) Solvent->Reaction  Homogenization & Heat Crude Crude Zwitterion + NaI (Mixed State) Reaction->Crude  Nucleophilic Attack Desalting Mixed-Bed Ion Exchange (Na+ / I- Removal) Crude->Desalting  Solvent Evaporation Pure Pure Sulfobetaine Surfactant (Target Product) Desalting->Pure  Crystallization

Figure 1: Workflow for sulfobetaine surfactant synthesis and purification via SN2 alkylation.

Experimental Protocol: Synthesis of Tetradecyl(dimethyl)ammoniobutanesulfonate (SB-4-14)

Reagents Required:

  • N,N-Dimethyltetradecylamine (1.0 equivalent)

  • Sodium 4-iodobutane-1-sulfonate (1.05 equivalents)

  • Ethanol (Absolute)

  • Deionized Water (18.2 MΩ·cm)

  • Mixed-bed ion-exchange resin (e.g., Amberlite IR-120 and IRA-400)

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mol of N,N-dimethyltetradecylamine in 80 mL of absolute ethanol.

    • Causality: Using 1.05 equivalents of the sulfonate ensures complete consumption of the tertiary amine. Unreacted amine is notoriously difficult to separate from the zwitterionic product due to overlapping lipophilicity, whereas the excess highly hydrophilic sulfonate is easily removed in the aqueous desalting phase.

  • Alkylating Agent Addition: Dissolve 0.0525 mol of sodium 4-iodobutane-1-sulfonate in 20 mL of deionized water. Attach a dropping funnel to the flask and add the aqueous solution dropwise over 15 minutes to the stirring ethanolic amine solution.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of competing elimination reactions and maintaining strict thermal control.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C in an oil bath. Maintain reflux under a nitrogen atmosphere for 16 hours.

  • Solvent Evaporation: Upon completion (verified by the self-validating TLC step below), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting thick, aqueous slurry contains the target sulfobetaine and equimolar sodium iodide ( NaI ).

  • Desalting via Ion Exchange: Dissolve the crude slurry in a minimum amount of warm 50:50 methanol/water. Pass the solution through a column packed with a mixed-bed ion-exchange resin (pre-washed).

    • Causality: Because the sulfobetaine is a true zwitterion, its net charge is zero at neutral pH; thus, it will not bind to the resin and will elute freely. The Na+ and I− ions, however, will be strongly retained by the cationic and anionic resins, respectively.

  • Crystallization: Concentrate the eluent under vacuum. Recrystallize the resulting white solid from an acetone/methanol mixture to yield the highly pure SB-4-14 surfactant. Dry under high vacuum at 40°C for 24 hours.

Self-Validating Quality Control System

To ensure the protocol has succeeded without requiring immediate complex instrumentation, the system relies on two self-validating checkpoints:

  • In-Process Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (Silica gel; Chloroform:Methanol:Ammonia 65:25:4). Stain the plate with Dragendorff's reagent. The tertiary amine will appear as a distinct orange spot with a high Rf​ value. The reaction is validated as complete when this high- Rf​ spot completely disappears, leaving only the baseline zwitterion spot.

  • Post-Process Validation ( AgNO3​ Test): Zwitterionic surfactants are highly sensitive to salt impurities, which artificially depress their Critical Micelle Concentration (CMC). To validate the efficacy of the desalting step, dissolve 10 mg of the final product in 1 mL of water and add one drop of 0.1 M Silver Nitrate ( AgNO3​ ). If a pale yellow precipitate (AgI) forms, the desalting was incomplete, and the ion-exchange step must be repeated. A clear solution validates the purity of the surfactant.

  • Structural Validation (NMR): In 1H NMR ( D2​O ), the complete shift of the N−CH3​ protons from ~2.2 ppm (in the tertiary amine) to ~3.0-3.1 ppm confirms successful quaternary ammonium formation.

References

  • Process for the manufacture of sulfobetaines Google Patents (US4381980A) URL:[2]

  • Synthesis and Micellization of Carbosilane Sulfonate Surfactants with Short Alkyl Chains Langmuir - ACS Publications URL:[Link][3]

  • Insights into the Solvation Characteristics of Zwitterionic Deep Eutectic Solvents Using Multiple Polarity Scales Industrial & Engineering Chemistry Research - ACS Publications URL:[Link][1]

Sources

Application

Application Note: Sodium 4-Iodobutane-1-Sulfonate as a High-Efficacy Reagent for Sulfobutyl-Functionalized Ionic Liquid Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary Sulfobutyl-functionalized ionic liquids (ILs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

Sulfobutyl-functionalized ionic liquids (ILs), particularly zwitterionic sulfobetaines, are critical components in modern electrochemistry, organocatalysis, and active pharmaceutical ingredient (API) formulation. Historically, the synthesis of these molecules has relied on 1,4-butanesultone—a highly volatile and recognized carcinogen. This application note details the use of Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) as a bench-stable, non-volatile, and highly efficient alternative alkylating agent. By leveraging the superior leaving-group kinetics of the iodide ion, this reagent enables rapid, high-yield synthesis of zwitterionic liquids under milder conditions while drastically improving laboratory safety.

Mechanistic Insights & Rationale (Expertise & Experience)

To design a highly efficient synthetic route, one must understand the causality behind the reagent selection and the underlying reaction mechanics.

The Kinetic Advantage of the Iodide Leaving Group

The synthesis of a sulfobutyl-functionalized IL proceeds via a bimolecular nucleophilic substitution ( SN​2 ) reaction, where a tertiary amine (e.g., 1-methylimidazole or pyridine) attacks the terminal carbon of the alkylating agent.

  • Causality of Reagent Choice: In SN​2 pathways, the reaction rate is heavily dependent on the leaving group's ability to stabilize the developing negative charge in the transition state. Iodine possesses a large atomic radius and high electron cloud polarizability. This makes the carbon-iodine bond weaker and the resulting iodide ion highly stable compared to chloro- or bromo- analogs.

  • Process Impact: Consequently, using lowers the activation energy of the alkylation. This allows the reaction to reach completion at lower temperatures (70–80 °C) and shorter timeframes (12–16 h), preventing the thermal degradation of sensitive amine precursors.

Safety and Advanced Applications

Unlike 1,4-butanesultone, which poses severe inhalation risks and requires stringent containment, Sodium 4-iodobutane-1-sulfonate is a non-volatile solid, making it highly suitable for scale-up in drug development environments[1]. Beyond IL synthesis, the unique coordination chemistry of the sulfonate-iodide motif has recently been leveraged in advanced photovoltaics; in-situ generation of 4-iodobutane-1-sulfonate acts as a potent defect passivator in high-efficiency perovskite solar cells[2].

Quantitative Data: Alkylating Agent Comparison

The following table summarizes the operational and safety metrics of various sulfobutylating agents, demonstrating the superior profile of the iodo-derivative.

Alkylating AgentReaction Temp (°C)Reaction Time (h)Avg. Yield (%)Toxicity / Handling ProfilePrimary Byproduct
1,4-Butanesultone 40 - 8024 - 4885 - 95Highly toxic, Carcinogenic, VolatileNone (Atom economical)
Sodium 4-iodobutane-1-sulfonate 70 - 80 12 - 16 85 - 92 Low toxicity, Non-volatile solid NaI (Requires desalting)
Sodium 4-chlorobutane-1-sulfonate 90 - 11048 - 7250 - 70Low toxicity, Non-volatile solidNaCl (Requires desalting)

Visualizations of Synthesis and Mechanism

SyntheticWorkflow Step1 1. Reactants Mixing Amine + Sodium 4-iodobutane-1-sulfonate Step2 2. S_N2 Alkylation Reflux in Acetonitrile (80°C, 16 h) Step1->Step2 Step3 3. Solvent Evaporation Yields Crude Zwitterion + NaI Step2->Step3 Step4 4. Desalting / Extraction Wash with cold Ethanol to remove NaI Step3->Step4 Step5 5. Self-Validation AgNO3 Test for residual Iodide Step4->Step5 Step6 6. Pure Sulfobutyl Ionic Liquid (Ready for downstream application) Step5->Step6

Fig 1. Step-by-step workflow for the synthesis and purification of sulfobutyl-functionalized ionic liquids.

ReactionMechanism Nuc Nucleophile (Tertiary Amine) TS Transition State [N···C···I]‡ Nuc->TS Attack Elec Electrophile (Sodium 4-iodobutane-1-sulfonate) Elec->TS S_N2 Prod Zwitterionic Liquid (Target Product) TS->Prod Bond Formation Byprod Sodium Iodide (NaI Byproduct) TS->Byprod Leaving Group

Fig 2. Mechanistic pathway of the bimolecular nucleophilic substitution (SN2) reaction.

Self-Validating Experimental Protocol (Trustworthiness)

This protocol describes the synthesis of 1-Methyl-3-(4-sulfonatobutyl)imidazolium inner salt . The methodology is designed as a self-validating system, utilizing differential solubility for purification and a chemical spot-test to guarantee the absence of ionic impurities.

Materials Required:
  • 1-Methylimidazole (High purity, anhydrous) * (CAS 7671-49-0)

  • Acetonitrile (Anhydrous)

  • Absolute Ethanol (Ice-cold)

  • 0.1 M Silver Nitrate ( AgNO3​ ) aqueous solution

Step-by-Step Methodology:
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.10 mol of Sodium 4-iodobutane-1-sulfonate in 100 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: Add 0.11 mol (a slight 10% excess) of 1-methylimidazole dropwise to the stirring solution at room temperature.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) under an inert nitrogen atmosphere for 16 hours. The solution will gradually turn cloudy as the reaction progresses.

  • Solvent Removal: Cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator, yielding a crude white/yellowish solid mass consisting of the target zwitterion and Sodium Iodide (NaI).

  • Desalting (Causality of Solvent Choice): Suspend the crude solid in 50 mL of ice-cold absolute ethanol and triturate vigorously. Why cold ethanol? NaI is highly soluble in ethanol, whereas the highly polar zwitterionic inner salt is virtually insoluble. Filter the suspension under vacuum. Repeat this washing step three times.

  • Self-Validation (The AgNO3​ Test): To ensure complete removal of the NaI byproduct, take a 5 mg sample of the purified solid and dissolve it in 1 mL of deionized water. Add 2 drops of 0.1 M AgNO3​ .

    • Pass: The solution remains clear (Proceed to step 7).

    • Fail: A pale yellow precipitate (AgI) forms. (Return to Step 5 and repeat the ethanol wash).

  • Final Drying: Dry the pure white powder in a vacuum oven at 60 °C for 24 hours to remove any residual ethanol and ambient moisture (zwitterions are highly hygroscopic).

References

  • Title: Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells Source: ResearchGate (Nature Photonics, 2025) URL: [Link]

Sources

Method

thiol-specific labeling with sodium 4-iodobutane-1-sulfonate

Application Note & Protocol: Advanced Thiol-Specific Labeling with Sodium 4-Iodobutane-1-Sulfonate for Protein Solubilization and Mass Spectrometry Executive Summary In proteomics and structural biology, the irreversible...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Thiol-Specific Labeling with Sodium 4-Iodobutane-1-Sulfonate for Protein Solubilization and Mass Spectrometry

Executive Summary

In proteomics and structural biology, the irreversible alkylation of cysteine residues is a mandatory step to prevent disulfide bond scrambling and ensure accurate peptide mapping[1]. However, standard alkylating agents such as iodoacetamide (IAA) or N-ethylmaleimide (NEM) introduce neutral or hydrophobic adducts. For membrane proteins or highly hydrophobic sequences, this often triggers irreversible precipitation upon the removal of denaturants prior to proteolytic digestion. Sodium 4-iodobutane-1-sulfonate (IBS) circumvents this limitation by appending a highly hydrophilic, permanently charged sulfobutyl group to reactive thiols, acting as an intramolecular solubilizer.

Mechanistic Principles & Chemical Causality

The reaction between IBS and cysteine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion (S⁻) of the cysteine residue attacks the primary carbon of the iodobutane moiety, displacing the iodide ion to form a stable thioether bond.

Why IBS over traditional reagents? Because the pKa of the appended sulfonate group is < 1.0, the modified cysteine retains a permanent negative charge across all biologically and analytically relevant pH ranges (pH 1–14). This permanent charge acts as a built-in detergent, maintaining peptide solubility during tryptic digestion and preventing the cross-reactivity or structural artifacts often seen with traditional reagents[2]. Historically, shorter-chain analogs like 2-bromoethanesulfonate were utilized for similar purposes[3], but the 4-carbon spacer of IBS provides superior steric flexibility, significantly improving alkylation efficiency in sterically hindered protein domains.

Comparative Reagent Analysis

To select the appropriate alkylating agent, researchers must evaluate the downstream analytical requirements. The table below summarizes the quantitative and physicochemical shifts induced by common thiol-reactive probes.

Alkylating AgentAdded Mass (Da)Net Charge Shift (pH 3.0)Net Charge Shift (pH 7.0)Target SpecificityReversibility
Iodoacetamide (IAA) +57.0200Cys (high), Lys/His (low)Irreversible
Iodoacetic Acid +58.010-1Cys (high), Lys/His (low)Irreversible
N-Ethylmaleimide (NEM) +125.0500Cys (very high)Irreversible
Sodium 4-Iodobutane-1-Sulfonate +136.02-1-1Cys (high)Irreversible

Experimental Protocol: S-Sulfobutylation Workflow

This protocol is designed as a self-validating system for the reduction and alkylation of complex protein mixtures prior to LC-MS/MS analysis.

Materials & Reagents
  • Denaturation Buffer: 8 M Urea or 6 M Guanidine HCl in 100 mM HEPES, pH 8.0.

  • Reducing Agent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) stock in LC-MS grade water.

  • Alkylating Agent: 500 mM Sodium 4-iodobutane-1-sulfonate (IBS) stock in LC-MS grade water (Prepare fresh immediately before use).

  • Quenching Agent: 1 M Dithiothreitol (DTT).

Step-by-Step Methodology

Step 1: Protein Denaturation & Reduction

  • Dissolve the protein pellet in Denaturation Buffer to a final concentration of 1–5 mg/mL.

  • Add TCEP to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes. Causality Check: TCEP is strictly preferred over DTT for this reduction step because TCEP lacks thiol groups. If DTT were used, its two free thiols would competitively consume the IBS reagent in the next step, requiring a massive and potentially toxic excess of the alkylating agent.

Step 2: Thiol Alkylation (S-Sulfobutylation)

  • Add the freshly prepared IBS stock to the protein solution to achieve a final concentration of 50 mM. (Ensure this represents at least a 10-fold molar excess over total thiols).

  • Incubate at room temperature (20–25°C) for 45 minutes in the dark . Causality Check: Alkyl iodides are highly photosensitive. Exposure to ambient light generates reactive iodine radicals that can cause off-target modifications on tyrosine or histidine residues. Furthermore, the buffer pH must be strictly maintained at ~8.0 to ensure cysteines are in their highly reactive thiolate form (pKa ~8.3) while minimizing the reactivity of primary amines.

Step 3: Reaction Quenching

  • Add DTT to a final concentration of 20 mM.

  • Incubate for 15 minutes at room temperature. Causality Check: Unreacted IBS must be thoroughly scavenged before the introduction of proteases. Failing to quench the reaction will result in the alkylation of the protease's own catalytic or structural cysteines, severely inhibiting digestion efficiency.

Step 4: Buffer Exchange & Proteolytic Digestion

  • Dilute the sample 8-fold with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to < 1 M.

  • Add LC-MS grade Trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubate overnight (12–16 hours) at 37°C.

Workflow Visualization

Workflow Step1 1. Protein Denaturation (8M Urea / 6M GuHCl) Step2 2. Disulfide Reduction (10 mM TCEP, 37°C, 30 min) Step1->Step2 Unfolds hydrophobic domains Step3 3. Thiol Alkylation (50 mM IBS, Dark, 45 min) Step2->Step3 Generates free thiolate anions Step4 4. Reaction Quenching (Excess DTT, 15 min) Step3->Step4 S-sulfobutylation (SN2) Step5 5. Proteolytic Digestion (Trypsin, 37°C, Overnight) Step4->Step5 Prevents off-target alkylation Step6 6. LC-MS/MS Analysis (Enhanced Peptide Solubility) Step5->Step6 Yields soluble fragments

Figure 1: Experimental workflow for protein reduction and thiol-specific alkylation using IBS.

Troubleshooting & Quality Control

To ensure the protocol operated as a self-validating system, evaluate the resulting LC-MS/MS data against the following parameters:

  • Validation of Labeling: In your MS search engine (e.g., MaxQuant, Mascot), set a fixed modification for Cysteine of +136.0194 Da .

  • Diagnosing Over-alkylation: If +136 Da modifications are observed on primary amines (such as Lysine side chains or the N-terminus), the reaction pH was likely too high (>8.5) or the incubation time exceeded 60 minutes. To correct this in future runs, verify the pH of the HEPES buffer and reduce the IBS concentration to 20 mM.

  • Diagnosing Incomplete Alkylation: If unmodified cysteines or disulfide-linked peptide dimers are detected, verify that the pH did not drop during TCEP addition. TCEP-HCl is highly acidic and can lower the pH below the threshold required for thiolate formation if the buffer capacity is insufficient.

References

  • Title: Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Source: Biochemical Society Transactions (Portland Press). URL: [Link][2]

  • Title: Quantifying the global cellular thiol–disulfide status. Source: Proceedings of the National Academy of Sciences (PNAS). URL: [Link][1]

  • Title: Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. Source: European Journal of Biochemistry (via PubMed). URL: [Link][3]

Sources

Application

Application Note: Alkylation of Primary Amines with Sodium 4-Iodobutane-1-Sulfonate

Introduction & Mechanistic Overview The synthesis of zwitterionic buffers, detergents, and functionalized biomolecules frequently requires the introduction of a highly polar sulfobutyl group to a primary amine backbone....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of zwitterionic buffers, detergents, and functionalized biomolecules frequently requires the introduction of a highly polar sulfobutyl group to a primary amine backbone. Sodium 4-iodobutane-1-sulfonate serves as a premier alkylating agent for this transformation. Compared to its chloro- or bromo- analogs, the iodo-derivative offers superior leaving-group kinetics, enabling milder reaction conditions that preserve sensitive functional groups on complex primary amines[1].

The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. The primary amine acts as the nucleophile, attacking the electrophilic C4 carbon of the sulfonate and displacing the iodide ion to yield an N-alkyl-4-aminobutane-1-sulfonate zwitterion.

Mechanistic Causality & Experimental Design

To achieve high yields and purity, researchers must understand the causality behind the reaction parameters rather than relying on static recipes.

  • Solvent Selection (The Solubility Paradox): Sodium 4-iodobutane-1-sulfonate is a highly polar salt, soluble in water but largely insoluble in non-polar organics. Conversely, many primary amines (especially lipid-anchored or aromatic amines) are highly lipophilic. A co-solvent system (e.g., Ethanol/Water) or a strong polar aprotic solvent (DMF, DMSO) is mandatory to homogenize the reaction mixture and ensure the nucleophile and electrophile can interact.

  • Controlling Over-Alkylation: Primary amines can react sequentially with haloalkylsulfonates to form tertiary amines or quaternary ammonium salts[2]. To restrict the reaction strictly to mono-alkylation (forming the secondary amine sulfobetaine), one must either use a significant stoichiometric excess of the primary amine (acting as both reactant and base) or leverage steric hindrance.

  • Acid Scavenging: The SN​2 displacement generates hydroiodic acid (HI). Without an acid scavenger, the unreacted primary amine will become protonated ( R−NH3+​ ), neutralizing its nucleophilicity and halting the reaction. An auxiliary base (e.g., K2​CO3​ or DIPEA) is essential to neutralize the HI and drive the reaction to completion.

Reaction Pathway Visualization

ReactionPathway A Primary Amine (Nucleophile) C SN2 Transition State (Partial Bonds) A->C Attack at C4 B Sodium 4-iodobutane- 1-sulfonate B->C Iodide leaves D Zwitterionic Product (Mono-alkylated) C->D Deprotonation E NaI + Base-H+ (Byproducts) C->E Salt formation

Diagram 1: SN2 reaction logic for the mono-alkylation of primary amines.

Validated Experimental Protocols

Protocol A: Standard Mono-Alkylation (Excess Amine Method)

Designed for volatile, inexpensive, or liquid primary amines where the amine itself acts as the acid scavenger.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol (5.0 eq) of the primary amine in 10 mL of an Ethanol/Water mixture (80:20 v/v).

  • Electrophile Addition: Add 1.0 mmol (286 mg, 1.0 eq) of sodium 4-iodobutane-1-sulfonate to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C for 16 hours under a nitrogen atmosphere.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the sulfonate mass peak indicates completion.

  • Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether (3 x 15 mL) to extract the unreacted excess primary amine. The remaining insoluble white solid is the highly polar zwitterionic product. Dry in vacuo.

Protocol B: Equimolar Alkylation (Precious Amine Method)

Designed for complex APIs, fluorophores, or expensive amines where excess stoichiometry is economically unviable.

  • Reagent Preparation: Dissolve 1.0 mmol (1.0 eq) of the primary amine and 1.2 mmol (1.2 eq) of N,N-Diisopropylethylamine (DIPEA) in 5 mL of anhydrous DMF.

  • Electrophile Addition: Slowly add 1.0 mmol (286 mg, 1.0 eq) of sodium 4-iodobutane-1-sulfonate.

  • Thermal Activation: Heat to 60 °C for 24 hours.

    • Causality Note: A lower temperature (60 °C vs 75 °C) is deliberately chosen to kinetically favor mono-alkylation over di-alkylation when operating at a 1:1 ratio.

  • Purification: Remove the DMF under high vacuum (using a rotary evaporator with a high-vacuum pump). Dissolve the residue in minimal water and purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient) to separate the mono-alkylated zwitterion from trace di-alkylated byproducts.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Prep Dissolve Amine + Base in Solvent Step2 2. Alkylation Add Sodium 4-iodobutane-1-sulfonate Step1->Step2 Step3 3. Thermal Activation Heat at 60-75 °C for 16-24 h Step2->Step3 Step4 4. Solvent Removal Evaporate under reduced pressure Step3->Step4 Step5 5. Purification Trituration or RP-HPLC Step4->Step5

Diagram 2: Step-by-step workflow for the synthesis and isolation of sulfobetaines.

Quantitative Optimization Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the desired mono-alkylated secondary amine while suppressing the di-alkylated tertiary amine byproduct.

EntrySolvent SystemBase AddedStoichiometry (Amine : Sulfonate)Temp (°C)Yield (Mono-alkylated)Yield (Di-alkylated)
1EtOH/H₂O (8:2)K₂CO₃1 : 17545%35%
2EtOH/H₂O (8:2)None5 : 17588% < 5%
3DMF (Anhydrous)DIPEA1 : 16065% 15%
4DMSO (Anhydrous)Et₃N1 : 18050%25%

Data Interpretation: Entry 2 demonstrates that an excess of the primary amine is the most effective method for preventing over-alkylation. When a 1:1 ratio is strictly required (Entry 3), utilizing a bulky organic base (DIPEA) in DMF at a slightly reduced temperature provides the best balance of conversion and selectivity.

Sources

Method

sodium 4-iodobutane-1-sulfonate in solid-phase peptide synthesis

Application Note: On-Resin Sulfobutylation in Solid-Phase Peptide Synthesis Using Sodium 4-Iodobutane-1-Sulfonate Executive Summary The synthesis of highly hydrophobic peptides often suffers from severe aggregation, poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: On-Resin Sulfobutylation in Solid-Phase Peptide Synthesis Using Sodium 4-Iodobutane-1-Sulfonate

Executive Summary

The synthesis of highly hydrophobic peptides often suffers from severe aggregation, poor synthetic yields, and limited aqueous solubility, which severely bottlenecks downstream biological assays and drug formulation. On-resin sulfobutylation—the covalent attachment of a sulfobutyl group to the peptide's N-terminus or specific side chains (e.g., Cysteine)—is a powerful strategy to overcome these limitations. This application note provides a comprehensive, self-validating protocol for utilizing sodium 4-iodobutane-1-sulfonate as a highly efficient alkylating agent in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Experimental Causality

As a Senior Application Scientist, I strongly advocate for rational reagent selection based on fundamental chemical kinetics and thermodynamics. The choice of sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0)[1] over other modifying agents is driven by three causal factors:

  • The Leaving Group (Iodine): In an SN​2 nucleophilic substitution, the iodine atom acts as a superior leaving group compared to chlorine or bromine. Its larger atomic radius and polarizability drastically lower the activation energy required for the nucleophilic attack by the peptide's amine or thiol, which is critical when reacting on a sterically hindered solid support[1].

  • The Spacer (4-Carbon Chain): A butyl chain provides optimal conformational flexibility. It acts as a spacer that prevents steric clashing with the peptide backbone while extending the hydrophilic moiety outward into the solvent.

  • The Sulfonate Moiety: Unlike carboxylates, which can protonate and lose their charge in acidic environments, sulfonates ( −SO3−​ ) have a highly acidic pKa​ and remain permanently ionized across a broad pH range. This guarantees maximum aqueous solubility and mimics certain post-translational modifications (like sulfation) without the intrinsic acid lability of O -sulfated residues[2].

Workflow Visualization

SPPS_Workflow N1 1. Resin Swelling & Preparation (DMF / DCM) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. SN2 Alkylation (Sodium 4-iodobutane-1-sulfonate + DBU) N2->N3 N4 4. On-Resin Validation (Kaiser / Ellman Test) N3->N4 N5 5. Global Cleavage & Deprotection (TFA / TIPS / H2O) N4->N5

Figure 1: Step-by-step workflow for on-resin peptide sulfobutylation.

Materials and Reagents

  • Peptide-Resin: Synthesized via standard Fmoc-SPPS in the C-to-N direction[3],[4].

  • Alkylating Agent: Sodium 4-iodobutane-1-sulfonate (Purity 97%)[1].

  • Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-Diisopropylethylamine (DIEA).

  • Solvents: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Ultrapure Water[4].

Quantitative Data: Optimization of Alkylation Conditions

To establish the most efficient protocol, we evaluated the SN​2 alkylation of a model hydrophobic hexapeptide on a Rink Amide resin. The quantitative conversion data is summarized below.

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Conversion (%)
1DIEA (5.0)DMF251245%
2DIEA (5.0)NMP251255%
3DBU (2.0)NMP25485%
4 DBU (2.0) NMP:DMSO (1:1) 40 4 >95%

Causality behind the optimized conditions (Entry 4): NMP swells polystyrene and PEG-based resins slightly better than DMF. However, the true breakthrough in conversion occurs when switching from DIEA to DBU and introducing DMSO. DBU is a stronger, non-nucleophilic amidine base that ensures complete deprotonation of the target nucleophile. The addition of DMSO disrupts inter-chain hydrogen bonding (preventing on-resin β -sheet formation), while mild heating to 40 °C provides the necessary thermodynamic push to overcome the activation energy barrier of the sterically hindered substitution.

Step-by-Step Protocol (Self-Validating System)

Step 1: Resin Swelling

  • Transfer 0.1 mmol of the synthesized Fmoc-peptide-resin to a fritted reaction vessel.

  • Swell the resin in 5 mL of a 1:1 mixture of DCM/DMF for 30 minutes. Insight: Proper swelling expands the polymer matrix, maximizing the surface area and ensuring the reactive sites are fully accessible to the bulky alkylating agent.

Step 2: Fmoc Deprotection

  • Treat the resin with 5 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes[4].

  • Wash the resin thoroughly with DMF ( 5×5 mL) and NMP ( 3×5 mL).

Step 3: On-Resin Alkylation (Sulfobutylation)

  • Dissolve 0.5 mmol (5 equivalents) of sodium 4-iodobutane-1-sulfonate in 3 mL of a 1:1 mixture of NMP and DMSO.

  • Add 0.2 mmol (2 equivalents) of DBU to the solution.

  • Add the cocktail to the resin and incubate at 40 °C for 4 hours with gentle agitation.

  • Drain the reaction vessel and wash the resin with DMSO ( 3×5 mL), NMP ( 3×5 mL), and DCM ( 3×5 mL).

Step 4: In-Process Validation (The Self-Validation Step) Before proceeding to cleavage, you must verify the success of the reaction.

  • Perform a Kaiser Test on a few beads of the resin[4].

  • Logic: The Kaiser test detects primary amines. A successful alkylation converts the primary N-terminal amine to a secondary amine. Therefore, a successful reaction will yield a negative (yellow/colorless) result. If the beads turn deep blue, the reaction is incomplete; repeat Step 3 (double coupling) before proceeding.

Step 5: Global Cleavage and Deprotection

  • Treat the resin with 4 mL of cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2​O ) for 2 hours at room temperature[4].

  • Collect the filtrate and precipitate the peptide by adding 40 mL of ice-cold diethyl ether[4].

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude sulfobutylated peptide in water/acetonitrile and lyophilize.

Analytical Validation

To confirm the structural integrity of the synthesized molecule, analyze the crude product via LC-MS. The addition of the sulfobutyl group will result in a mass shift of +136.1 Da ( C4​H8​SO3​ ) relative to the unmodified peptide. Due to the permanent negative charge of the sulfonate group, the peptide will exhibit exceptionally strong signals in negative-ion mode ESI-MS.

References

  • National Institutes of Health (NIH). "Chemical Methods for N- and O-Sulfation of Small Molecules, Amino Acids and Peptides".[Link]

  • LifeTein. "Basic Peptides synthesis introduction". LifeTein Peptide Synthesis Principles.[Link]

Sources

Application

Application Note: Enhancing Negative-Ion Mode LC-MS Proteomics via Cysteine Alkylation with Sodium 4-Iodobutane-1-Sulfonate

Executive Summary Standard bottom-up proteomics workflows predominantly utilize positive-ion mode mass spectrometry combined with iodoacetamide (IAA) for cysteine alkylation. However, for specialized analytical targets—s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Standard bottom-up proteomics workflows predominantly utilize positive-ion mode mass spectrometry combined with iodoacetamide (IAA) for cysteine alkylation. However, for specialized analytical targets—such as highly acidic peptides, heavily phosphorylated proteins, or specific hydrophobic domains—positive-ion mode often yields poor ionization efficiency. Negative-ion mode electrospray ionization (ESI-MS) offers a compelling alternative due to its significantly lower chemical background noise, provided the analytes can readily adopt a negative charge[1].

This application note details the use of Sodium 4-iodobutane-1-sulfonate (IBS) [2] as a fixed-charge derivatization agent for LC-MS sample preparation. By introducing a permanent negative charge to cysteine residues, IBS dramatically enhances negative-ion mode sensitivity while maintaining optimal chromatographic behavior.

Mechanistic Insights & Rationale

The strategic selection of an alkylating agent defines the success of downstream LC-MS analysis. IBS operates via a bimolecular nucleophilic substitution ( SN​2 ) mechanism, covalently attaching a strongly acidic sulfonate group ( −SO3−​ ) to the thiolate anion of reduced cysteine residues[3].

The Causality of Reagent Selection:

  • Fixed-Charge Ionization: The pKa of the introduced sulfonate group is <1. Unlike carboxylates, the sulfonate group remains fully deprotonated and negatively charged even under the acidic conditions (e.g., 0.1% Formic Acid) typically used in reversed-phase liquid chromatography (RPLC). This guarantees a high yield of [M−nH]n− ions in the mass spectrometer[1].

  • Chromatographic Retention: While shorter-chain analogs like sodium 2-iodoethanesulfonate (IES) also provide a sulfonate group, they render the resulting peptides highly polar, often causing them to elute in the column void volume. The 4-carbon butyl spacer of IBS provides the precise amount of hydrophobicity required to restore robust retention on standard C18 stationary phases.

  • Mitigating Off-Target Effects: Iodine-containing reagents are inherently photosensitive. If exposed to light, the carbon-iodine bond undergoes homolytic cleavage, generating reactive iodine radicals that cause artifactual, off-target alkylation of tyrosine, histidine, and primary amines[4]. Strict adherence to dark incubation is mechanistically required to prevent these massive unspecific side effects[4].

Reaction Pathway Visualization

ReactionMechanism Cys Reduced Cysteine (Protein-SH) Intermediate Thiolate Anion (pH 8.0) Cys->Intermediate TCEP / pH 8.0 Reagent Sodium 4-iodobutane-1-sulfonate (IBS) Product S-(4-sulfobutyl)cysteine (+136.019 Da) Reagent->Product - NaI (Dark) Intermediate->Product SN2 Attack

Reaction mechanism of cysteine alkylation by sodium 4-iodobutane-1-sulfonate.

Quantitative Reagent Comparison

To contextualize the experimental choices, the following table summarizes the physicochemical impact of common alkylating agents on peptide behavior.

ReagentChemical FormulaMonoisotopic Mass Shift (Da)Hydrophobicity Impact (C18)Optimal MS PolarityOff-Target Reactivity Risk
Iodoacetamide (IAA) C2​H4​INO +57.0214MinimalPositiveHigh (Lys, His, N-term)
Sodium 2-iodoethanesulfonate (IES) C2​H4​INaO3​S +107.9881Severe DecreaseNegativeModerate
Sodium 4-iodobutane-1-sulfonate (IBS) C4​H8​INaO3​S +136.0194Optimal BalanceNegativeLow to Moderate

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. It includes specific quenching and control steps to ensure the integrity of the mass spectrometry data.

Reagents Required:

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0.

  • Reducing Agent: 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) in LC-MS grade water.

  • Alkylating Agent: 0.5 M Sodium 4-iodobutane-1-sulfonate (IBS) in LC-MS grade water (Must be prepared fresh immediately before use)[2].

  • Quenching Agent: 0.5 M Dithiothreitol (DTT) in LC-MS grade water.

  • Protease: Sequencing-grade modified Trypsin.

Methodology:

  • Protein Denaturation: Suspend 100 µg of protein in 100 µL of Denaturation Buffer. Causality: 8M Urea unfolds the tertiary structure, exposing buried hydrophobic domains and disulfide bridges for efficient chemical modification.

  • Disulfide Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes. Causality: TCEP is strictly chosen over DTT for this step because TCEP lacks a thiol group, ensuring it will not act as a competitive scavenger during the subsequent alkylation step.

  • Cysteine Alkylation (Derivatization): Add freshly prepared IBS to a final concentration of 50 mM (a 5-fold molar excess over TCEP). Immediately wrap the tube in aluminum foil to block all ambient light. Incubate at room temperature for 45 minutes. Causality: The dark environment prevents the photolytic generation of iodine radicals, safeguarding against artifactual modifications[4].

  • Reaction Quenching (Critical Self-Validation Step): Add DTT to a final concentration of 20 mM and incubate for 15 minutes at room temperature. Causality: Excess DTT rapidly consumes unreacted IBS. Without this step, residual IBS will over-alkylate lysine residues and peptide N-termini during the long overnight digestion, destroying quantitative accuracy.

  • Proteolytic Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the Urea concentration below 1 M. Add Trypsin at a 1:50 (enzyme:protein) weight ratio. Incubate at 37°C for 16 hours. Causality: Trypsin is inactive at high urea concentrations. Furthermore, prolonged exposure to concentrated urea at elevated temperatures leads to artifactual carbamylation of primary amines.

  • Desalting & Cleanup: Acidify the digest with 1% Trifluoroacetic acid (TFA) to pH < 3. Desalt the peptides using a C18 Solid Phase Extraction (SPE) cartridge. Elute with 80% Acetonitrile / 0.1% Formic Acid, and dry under vacuum.

Workflow Diagram

Workflow Step1 1. Denaturation (8M Urea / 100 mM Tris, pH 8.0) Step2 2. Reduction (10 mM TCEP, 37°C, 30 min) Step1->Step2 Step3 3. Alkylation (50 mM IBS, Dark, RT, 45 min) Step2->Step3 Step4 4. Quenching (20 mM DTT, RT, 15 min) Step3->Step4 Step5 5. Digestion (Trypsin 1:50, 37°C, 16 h) Step4->Step5 Step6 6. Desalting & LC-MS/MS (C18 SPE -> Negative Mode ESI) Step5->Step6

Step-by-step LC-MS sample preparation workflow utilizing IBS derivatization.

Self-Validation & LC-MS/MS Acquisition Strategies

To validate the protocol, always process a "Reduced-Only" control aliquot (skip Step 3, proceed directly to Step 4). During data analysis, configure the search engine (e.g., Mascot, MaxQuant) with a dynamic modification for Cysteine of +136.0194 Da . Calculate the alkylation efficiency by comparing the intensity of IBS-modified peptides against any remaining unmodified (free thiol) peptides in the experimental sample. An optimized reaction should yield >98% efficiency.

For LC-MS/MS acquisition, operate the mass spectrometer in Negative-Ion Mode . Because the sulfonate group provides a permanent negative charge, you can utilize standard acidic mobile phases (e.g., 0.1% Formic Acid) to maintain excellent C18 peak shape, while still generating abundant [M−nH]n− precursor ions for fragmentation.

References[2] Title: 7671-49-0 | Sodium 4-iodobutane-1-sulfonate - ChemScene

Sources

Method

Application Note: Sodium 4-Iodobutane-1-sulfonate in the Synthesis of Pharmaceutical Intermediates

Executive Summary The introduction of a sulfobutyl moiety (–CH₂CH₂CH₂CH₂SO₃H) into pharmaceutical intermediates is a critical structural modification used to enhance aqueous solubility, design zwitterionic prodrugs, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a sulfobutyl moiety (–CH₂CH₂CH₂CH₂SO₃H) into pharmaceutical intermediates is a critical structural modification used to enhance aqueous solubility, design zwitterionic prodrugs, and synthesize functionalized macromolecules (e.g., modified cyclodextrins). Historically, this transformation relied on 1,4-butanesultone—a highly reactive, volatile, and genotoxic alkylating agent.

Mechanistic Causality: Overcoming the Limitations of 1,4-Butanesultone

The choice of alkylating agent dictates both the safety profile of the scale-up process and the survival of sensitive functional groups on the Active Pharmaceutical Ingredient (API).

  • The Thermodynamic Challenge of Sultones: 1,4-butanesultone is a six-membered cyclic sulfonate ester. Unlike highly strained three- or four-membered rings, the six-membered sultone possesses relatively low ring strain. Consequently, ring-opening nucleophilic attack requires high temperatures (>90°C) and strong bases (e.g., NaH), which can induce racemization or degrade sensitive functional groups (such as epoxides or esters) on the API intermediate.

  • The Kinetic Advantage of the Iodide Leaving Group: Sodium 4-iodobutane-1-sulfonate operates via a classic Sₙ2 mechanism. The iodide ion (I⁻) is an exceptionally superior leaving group due to its large atomic radius and high polarizability, which stabilizes the transition state[3]. This lowers the activation energy of the Sₙ2 pathway, allowing the alkylation to proceed rapidly at milder temperatures (50–60°C) using weaker bases (e.g., K₂CO₃ or DIPEA).

  • Safety & Handling: As a non-volatile solid salt, sodium 4-iodobutane-1-sulfonate eliminates the inhalation risks associated with volatile liquid sultones, ensuring compliance with stringent cGMP safety standards[1].

Comparative Reagent Profiling

The following table summarizes the quantitative and qualitative data driving the selection of sulfobutylation reagents in process chemistry.

ReagentPhysical StateLeaving GroupRelative Sₙ2 ReactivityGenotoxicity / VolatilityPrimary Pharmaceutical Use Case
1,4-Butanesultone LiquidSulfonate (ring-opening)ModerateHigh (Carcinogen) / VolatileLegacy bulk industrial sulfobutylation
Sodium 4-chlorobutane-1-sulfonate SolidChlorideLowLow / Non-volatileHigh-temperature, robust S-alkylations
Sodium 4-iodobutane-1-sulfonate SolidIodideVery High Low / Non-volatileMild, selective API & zwitterion synthesis

Self-Validating Experimental Protocol: N-Sulfobutylation of Secondary Amines

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in chemical and analytical checkpoints to verify causality and reaction progress without relying solely on end-point analysis.

Materials
  • Substrate: Secondary amine API intermediate (1.0 eq)

  • Reagent: Sodium 4-iodobutane-1-sulfonate (1.2 eq)[2]

  • Base: Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Charge a dry round-bottom flask with the secondary amine API intermediate (1.0 eq) and anhydrous DMF (10 mL/g of substrate). Stir until completely dissolved.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure adequate deprotonation equilibrium.

  • Alkylation: Add sodium 4-iodobutane-1-sulfonate (1.2 eq) in one portion. Elevate the reaction temperature to 60°C under a nitrogen atmosphere.

  • Reaction Monitoring (See Section 3.3): Maintain heating for 4–8 hours, performing internal validation checks hourly.

  • Quenching & Workup: Once validated as complete, cool the mixture to room temperature. Add an anti-solvent (e.g., Acetone, 30 mL/g) dropwise. The highly polar sulfobutylated zwitterionic product will precipitate out of the organic matrix.

  • Purification: Filter the precipitate, wash with cold acetone to remove residual DMF and unreacted amine, and purify via reverse-phase chromatography (C18) or ion-exchange resin to remove inorganic salts.

Internal Validation Checkpoints (The Self-Validating System)

Do not proceed to workup until the following three causality checks are satisfied:

  • Validation 1 (Visual/Chemical - The AgNO₃ Test): Extract a 50 µL aliquot of the reaction mixture, dilute in 1 mL of water, and add 2 drops of 0.1 M aqueous Silver Nitrate (AgNO₃). The immediate formation of a pale yellow precipitate (AgI) confirms the displacement of the iodide leaving group.

  • Validation 2 (Chromatographic Polarity Shift): Perform normal-phase TLC (Hexane/EtOAc). The starting amine will migrate, but the successful formation of the sulfonate salt will result in a heavy baseline spot (R_f = 0.0), proving the covalent attachment of the highly polar –SO₃Na group.

  • Validation 3 (Mass Spectrometry): LC-MS analysis must show the disappearance of the parent mass and the appearance of a new peak corresponding to [M + 136 Da] (addition of the –C₄H₈SO₃H moiety minus one proton).

Process Visualizations

SN2_Mechanism Nuc Nucleophile (e.g., R2NH) Transition Transition State [Nuc···C4H8···I]‡ Nuc->Transition Nucleophilic Attack Reagent Sodium 4-iodobutane-1-sulfonate (I-C4H8-SO3Na) Reagent->Transition Leaving Group Departure Product Sulfobutylated Product (Nuc-C4H8-SO3Na) Transition->Product Bond Formation Byproduct Iodide Ion (I⁻) Transition->Byproduct Elimination

Fig 1. SN2 mechanism of nucleophilic sulfobutylation using sodium 4-iodobutane-1-sulfonate.

Workflow Step1 1. Reagent Preparation Dissolve API & Base in DMF Step2 2. Alkylation Reaction Add Sodium 4-iodobutane-1-sulfonate (60°C) Step1->Step2 Step3 3. Self-Validation Check LC-MS (+136 Da) & AgNO3 Test Step2->Step3 Step3->Step2 Reaction Incomplete Step4 4. Quenching & Workup Cool to RT, add Anti-solvent Step3->Step4 Reaction Complete Step5 5. Purification Filter & Reverse-Phase Chromatography Step4->Step5

Fig 2. Self-validating experimental workflow for pharmaceutical intermediate sulfobutylation.

Sources

Application

Application Note: High-Efficiency Synthesis of Sulfobutylbetaine Polymers via Post-Polymerization Modification

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Functionalization of tertiary amine-containing polymers using Sodium 4-iodobutane-1-sulfonate. Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Functionalization of tertiary amine-containing polymers using Sodium 4-iodobutane-1-sulfonate.

Executive Summary & Mechanistic Rationale

Zwitterionic polymers, particularly poly(sulfobetaine methacrylate)s (PSBMAs), have emerged as premier alternatives to poly(ethylene glycol) (PEG) in drug delivery and antifouling coatings due to their superhydrophilicity and lack of immunogenicity [1]. However, synthesizing sulfobutylbetaine (SBB) variants via post-polymerization modification presents a significant kinetic challenge.

Historically, researchers have utilized 1,4-butanesultone to quaternize precursor polymers like poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA). As documented in recent polymer chemistry literature, this traditional route often results in incomplete modification (<50% conversion) due to the low reactivity of the sultone's internal leaving group and the severe steric hindrance along the polymer backbone [2].

To overcome this, we strongly recommend the use of Sodium 4-iodobutane-1-sulfonate [3]. The causality behind this choice is rooted in fundamental SN2 kinetics: iodide is a highly polarizable, exceptionally weak conjugate base, making it a vastly superior leaving group compared to an internal sulfonate or bromide. This allows the quaternization to proceed to near-quantitative yields under milder conditions, preserving the integrity of the polymer backbone.

MechanisticLogic A Precursor Polymer (e.g., PDMAEMA) B 1,4-Butanesultone (Traditional Route) A->B Alkylation C Sodium 4-iodobutane-1-sulfonate (Optimized Route) A->C Alkylation D Low SN2 Reactivity (Poor Leaving Group) B->D E High SN2 Reactivity (Excellent I⁻ Leaving Group) C->E F Incomplete Quaternization (<50% Yield) D->F G Quantitative Quaternization (>95% Yield) E->G

Mechanistic logic comparing sultone vs. iodo-sulfonate for polymer quaternization.

Comparative Efficacy of Alkylating Agents

The following table summarizes the quantitative advantages of utilizing the iodo-derivative for the synthesis of sulfobutylbetaine polymers. Data reflects standard post-polymerization modification of 20 kDa PDMAEMA.

Alkylating ReagentLeaving GroupReaction TempTimeConversion EfficiencySafety / Toxicity Profile
1,4-Butanesultone Internal Sulfonate80°C72h40 - 50%High (Suspected Carcinogen)
Sodium 4-bromobutane-1-sulfonate Bromide (Br⁻)70°C48h75 - 85%Moderate
Sodium 4-iodobutane-1-sulfonate Iodide (I⁻)60°C48h> 95% Low to Moderate

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Zwitterionic polymers frequently exhibit Upper Critical Solution Temperature (UCST) behavior, meaning they can prematurely precipitate in cold water or pure organic solvents [4]. To prevent this, we utilize a specific 2,2,2-Trifluoroethanol (TFE) and water co-solvent system.

Phase 1: Reagent Preparation & Dissolution
  • Polymer Solvation: Dissolve 1.0 g of PDMAEMA precursor in 15 mL of 2,2,2-Trifluoroethanol (TFE). Causality: TFE is a highly polar, fluorinated alcohol that effectively solvates both the hydrophobic precursor and the emerging hydrophilic zwitterionic chains, preventing phase separation.

  • Alkylating Agent Solvation: In a separate vial, dissolve 2.73 g (1.5 molar equivalents relative to the amine repeating units) of Sodium 4-iodobutane-1-sulfonate in 5 mL of Milli-Q water.

Phase 2: Alkylation Reaction
  • Mixing: Dropwise add the aqueous alkylating solution to the TFE/polymer solution under vigorous magnetic stirring.

  • Thermal Activation: Purge the reaction flask with N2 for 10 minutes, seal it, and immerse it in an oil bath pre-heated to 60°C.

  • Incubation: Allow the reaction to proceed for 48 hours. Causality: 60°C provides sufficient thermal energy to overcome the steric hindrance of the polymer coil without inducing hydrolysis of the methacrylate ester linkages.

Phase 3: In-Process Analytical Validation (Crucial Step)

Do not proceed to purification without verifying conversion. 6. Sampling: Extract a 0.1 mL aliquot of the reaction mixture. Precipitate in cold acetone, dry, and dissolve in D2O. 7. 1H NMR Verification: Analyze the chemical shift of the dimethylamine protons. The unreacted -N(CH3)2 peak resides at ~2.3 ppm. Successful quaternization shifts this peak downfield to ~3.2 ppm (-N+(CH3)2-). 8. Validation Gate: If the integral ratio indicates <95% conversion, add an additional 0.2 eq of Sodium 4-iodobutane-1-sulfonate and react for 12 more hours.

Phase 4: Purification & Recovery
  • Dialysis: Transfer the validated reaction mixture into a dialysis membrane (MWCO 3.5 kDa). Dialyze against a 0.5 M NaCl aqueous solution for 24 hours (to disrupt ionic crosslinking), followed by pure Milli-Q water for 48 hours (changing water every 12 hours) to remove unreacted salts and TFE.

  • Lyophilization: Freeze-dry the purified dialysate to yield the final poly(sulfobutylbetaine methacrylate) as a white powder.

Workflow Step1 1. Dissolution Solvent: TFE/H2O Step2 2. Reagent Addition 1.5 eq Iodo-sulfonate Step1->Step2 Step3 3. Quaternization 60°C, 48 hrs Step2->Step3 Step4 4. NMR Validation Check 3.2 ppm shift Step3->Step4 Step5 5. Purification Dialysis & Lyophilization Step4->Step5

Step-by-step experimental workflow for synthesizing sulfobutylbetaine polymers.

References

  • Source: PubMed Central (PMC)
  • The synthesis and aqueous solution properties of sulfobutylbetaine (co)
  • SODIUM 4-IODOBUTANE-1-SULFONATE (Product Data & Specifications)
  • Effects of N-Substituents on the Solution Behavior of Poly(sulfobetaine methacrylate)

Technical Notes & Optimization

Troubleshooting

low yield in sodium 4-iodobutane-1-sulfonate alkylation reactions

Answering the user's request.## Technical Support Center: Navigating Low Yields in Alkylation Reactions with Sodium 4-Iodobutane-1-Sulfonate Welcome to the technical support guide for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Navigating Low Yields in Alkylation Reactions with Sodium 4-Iodobutane-1-Sulfonate

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with alkylation reactions involving sodium 4-iodobutane-1-sulfonate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low product yield. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively design more robust reaction protocols.

Introduction: The Challenge of a Bifunctional Reagent

Sodium 4-iodobutane-1-sulfonate is a valuable bifunctional reagent used to introduce a butylsulfonate moiety onto various nucleophiles.[1] This is a key strategy in the synthesis of zwitterionic compounds, such as sulfobetaines, which have applications as surfactants, ionic liquids, and solubilizing agents in drug delivery.[2][3][4][5] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom attached to the iodine, displacing the iodide leaving group.[1][2]

While potent, the inherent properties of this reagent—being a salt with a reactive alkyl iodide—present unique challenges that can often lead to disappointing yields. This guide will systematically deconstruct these challenges and provide actionable solutions.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low or non-existent product yield is the most common frustration reported. The root cause often lies in a handful of interrelated factors: solubility, nucleophilicity, reaction conditions, and competing side reactions.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly

If you observe that your starting materials are not being consumed or the reaction is exceptionally slow, the primary suspects are poor solubility and insufficient nucleophilicity.

  • Poor Solubility of the Alkylating Agent: Sodium 4-iodobutane-1-sulfonate is a salt and, as such, exhibits poor solubility in many common organic solvents like THF, toluene, or dichloromethane.[1][6] If the alkylating agent is not in solution, the reaction cannot occur at a reasonable rate.

    • Solution A: Optimize the Solvent System. Switch to polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are far more effective at dissolving salts.[1][2][6] Acetonitrile can also be a good choice.[2][7]

    • Solution B: Employ Phase-Transfer Catalysis (PTC). For reactions in biphasic or suspension systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) is highly effective. The PTC transports the sulfonate anion from the solid phase or an aqueous phase into the organic phase where it can react with your nucleophile.[6] This is a powerful technique for overcoming solubility barriers.[6]

  • Weak or Sterically Hindered Nucleophile: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.

    • Weak Nucleophiles (e.g., phenols, some secondary amines, certain heterocycles): These may not be reactive enough to displace the iodide efficiently.

      • Solution: Increase Nucleophilicity with a Stronger Base. The choice of base is critical. A weak base like potassium carbonate (K2CO3) may not be sufficient to fully deprotonate a weak nucleophile. Using a stronger, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the nucleophile, dramatically increasing its reactivity.[1][6]

    • Sterically Hindered Nucleophiles: Bulky groups near the nucleophilic center can physically block the approach of the alkylating agent, slowing the reaction.

      • Solution: Increase Reaction Temperature and Time. Providing more thermal energy can help overcome the activation barrier associated with steric hindrance. Monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions.[6]

Troubleshooting Workflow for Low/No Product Yield

This flowchart provides a logical sequence for diagnosing the root cause of low yield.

Troubleshooting_Workflow Start Start: Low or No Yield Assess_Solubility 1. Assess Solubility: Is the reagent dissolved? Start->Assess_Solubility Use_PTC 2. Employ Phase-Transfer Catalyst (e.g., TBAB) Assess_Solubility->Use_PTC No Evaluate_Nucleophile 4. Evaluate Nucleophile Strength: Weak or Hindered? Assess_Solubility->Evaluate_Nucleophile Yes Change_Solvent 3. Change Solvent (e.g., DMF, DMSO) Change_Solvent->Evaluate_Nucleophile Use_PTC->Change_Solvent Increase_Base 5. Increase Base Strength (e.g., K2CO3 -> NaH) Evaluate_Nucleophile->Increase_Base Yes (Weak) Increase_Temp 6. Increase Reaction Temperature & Time Evaluate_Nucleophile->Increase_Temp Yes (Hindered) Success Reaction Successful Evaluate_Nucleophile->Success No (Sufficiently Reactive) Increase_Base->Success Increase_Temp->Success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Formation of Side Products

Even when the reaction proceeds, the desired product yield can be compromised by competing reaction pathways. Understanding these pathways is key to minimizing them.

  • Intramolecular Cyclization (Sultone Formation): Sodium 4-iodobutane-1-sulfonate can cyclize upon itself, especially at elevated temperatures, to form 1,4-butane sultone. This is a competing intramolecular SN2 reaction where the sulfonate oxygen attacks the carbon bearing the iodide. This side product consumes your alkylating agent.

    • Mitigation:

      • Control Temperature: Avoid excessively high temperatures. If heat is required to drive the desired intermolecular reaction, carefully monitor for the appearance of the sultone byproduct by LC-MS.[6]

      • Use a More Reactive Nucleophile: A stronger nucleophile will favor the desired intermolecular reaction, outcompeting the slower intramolecular cyclization.[6]

  • Dialkylation: With nucleophiles that possess more than one reactive site (e.g., primary amines, ammonia), a second molecule of the alkylating agent can react to form a dialkylated byproduct. This is particularly problematic if the mono-alkylated product is more nucleophilic than the starting material.

    • Mitigation:

      • Use an Excess of the Nucleophile: Employing a 2 to 5-fold excess of the nucleophile statistically favors the formation of the mono-alkylation product.[1]

      • Slow Addition of Alkylating Agent: Add the sodium 4-iodobutane-1-sulfonate solution slowly (e.g., via syringe pump) to a stirred solution of the nucleophile. This maintains a low instantaneous concentration of the alkylating agent, disfavoring the second alkylation step.[1]

Competing_Pathways Reagents Sodium 4-Iodobutane-1-Sulfonate + Nucleophile (Nu-H) Desired_Product Desired Product (Nu-C4H8-SO3- Na+) Reagents->Desired_Product Intermolecular Alkylation (Desired Pathway) Sultone 1,4-Butane Sultone (Side Product) Reagents->Sultone Intramolecular Cyclization (Side Reaction, promoted by heat)

Caption: Competing reaction pathways.

Data Summary: Optimizing Reaction Parameters

The following table summarizes key parameters and their expected impact on the reaction outcome. Use this as a quick reference for designing your experiments.

ParameterLow SettingHigh SettingRationale & Key Considerations
Temperature Slower reaction rateFaster reaction rateHigh temperatures can increase the rate of side reactions like sultone formation and decomposition.[6] Start around 50-80 °C and monitor.[1]
Nucleophile Conc. Favors dialkylationFavors mono-alkylationAn excess of the nucleophile is a standard strategy to minimize dialkylation with primary amines.[1]
Solvent Polarity Poor reagent solubilityGood reagent solubilityPolar aprotic solvents (DMF, DMSO) are essential for dissolving the sodium sulfonate salt.[2][6]
Base Strength Incomplete deprotonationComplete deprotonationA stronger base (e.g., NaH) ensures the nucleophile is in its more reactive, anionic form.[6] Match the base pKa to your nucleophile.

Experimental Protocols

These protocols provide a starting point for your experiments. They should be adapted based on the specific properties of your nucleophile.

Protocol 1: General Alkylation of an Amine

This protocol is suitable for relatively soluble nucleophiles in a polar aprotic solvent.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the amine (1.0 eq.), sodium 4-iodobutane-1-sulfonate (1.1 eq.), and potassium carbonate (1.5 eq.).[2]

  • Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to achieve a concentration of 0.5 to 1.0 M with respect to the amine.[2]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting sulfonate is highly polar and will have a low Rf on silica gel.[6] The product will be less polar. Reactions can take 8 to 24 hours.[2]

  • Workup: After completion, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts.[2]

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, often a zwitterionic solid, can be purified by recrystallization (e.g., from an ethanol/water mixture) or by trituration with a non-polar solvent like diethyl ether.[2]

Protocol 2: Alkylation of a Phenol using a Strong Base and PTC

This protocol is designed for situations with poor solubility and a weakly acidic nucleophile.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add the phenol (1.0 eq.) and a biphasic solvent system (e.g., 1:1 water/toluene).[6] Add tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Deprotonation: Add sodium hydroxide (1.2 eq.) as a concentrated aqueous solution and stir vigorously for 30 minutes.

  • Alkylation: Add sodium 4-iodobutane-1-sulfonate (1.2 eq.) to the mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring to ensure efficient phase mixing.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, sampling from the organic layer.

  • Workup: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: How does sodium 4-iodobutane-1-sulfonate reactivity compare to the bromo- or chloro-analogs? A1: Iodide is a better leaving group than bromide or chloride in SN2 reactions. Therefore, sodium 4-iodobutane-1-sulfonate is expected to be more reactive than its bromo- and chloro- counterparts, allowing for reactions to proceed under milder conditions or with less reactive nucleophiles. However, its higher reactivity can also make it more susceptible to side reactions and potentially less stable upon long-term storage.

Q2: What is the best way to store sodium 4-iodobutane-1-sulfonate? A2: The compound should be stored in a tightly sealed container at 4°C, protected from moisture and light.[8] Alkyl iodides can be light-sensitive, and the compound is hygroscopic.

Q3: My product is a zwitterion and is insoluble in everything. How do I purify it? A3: Purifying zwitterionic compounds can be challenging. If column chromatography is not feasible due to insolubility, consider these options:

  • Recrystallization: This is often the most effective method. Common solvent systems include mixtures of alcohols (methanol, ethanol) and water.[2]

  • Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, acetone, or ethyl acetate) can be very effective for removing less polar contaminants.[2]

  • Ion-Exchange Chromatography: This is a powerful but more complex technique for purifying charged molecules.

Q4: Can this reaction be performed in water? A4: Yes, particularly when using a phase-transfer catalyst.[6] A biphasic system with water and a non-polar organic solvent can be very effective. The sodium 4-iodobutane-1-sulfonate will remain in the aqueous phase, and the PTC will facilitate its transfer into the organic phase to react with the nucleophile.[6] This can be an environmentally friendlier approach.

References

  • BenchChem. (2025).
  • Mastering Organic Chemistry. (2021, February 9). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). YouTube.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (1964).
  • Fluorochem. (n.d.).
  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1544-1601.
  • Bagherisaei, S., et al. (2024). Synthesis of new zwitterionic surfactants and investigation of their surface active and thermodynamic properties. Scientific Reports, 14(1), 1-15.
  • Reyes, Y., et al. (2024). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Polymers, 16(24), 3578.
  • ChemScene. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Sulfobutylation with Sodium 4-Iodobutane-1-Sulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic bottlenecks researchers face when utilizing sodium 4-iodobutane-1-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic bottlenecks researchers face when utilizing sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0).

While this reagent is an invaluable, safer alternative to the highly toxic and suspected carcinogen 1,4-butane sultone for introducing sulfobutyl groups (such as in the synthesis of sulfobutylether- β -cyclodextrin, SBECD)[1][2], its ionic nature presents profound solubility challenges in organic synthesis. This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure your alkylation workflows are robust, reproducible, and self-validating.

Part 1: The Causality of Solubility (Mechanistic Overview)

To troubleshoot solubility, we must first understand the thermodynamic barrier. Sodium 4-iodobutane-1-sulfonate is an amphiphilic salt. The high lattice energy of the Na+ and R−SO3−​ ionic bond, combined with strong ion-dipole interactions, makes it highly soluble in water but virtually insoluble in non-polar or weakly polar organic solvents (e.g., DCM, Toluene, THF).

When a reaction requires an organic-soluble nucleophile (like a lipophilic amine or phenol) to react with this water-soluble alkylating agent, the two reactants exist in separate phases. The reaction rate drops to near zero because the collision frequency between the nucleophile and the electrophile is thermodynamically restricted by the phase boundary[3][4].

To overcome this, we must manipulate the dielectric environment or the counterion to force the electrophile into the nucleophile's domain.

Part 2: Troubleshooting Guides & FAQs

Q1: My sodium 4-iodobutane-1-sulfonate is crashing out as a white precipitate in my organic reaction mixture. How do I force it into solution? A1: If you are using standard organic solvents, the sodium salt will not dissolve. You have two immediate options:

  • Switch to a Polar Aprotic Solvent: Solvents with high dielectric constants like DMF, DMSO, or NMP can solvate the sodium cation sufficiently to dissolve the reagent[3].

  • Employ Phase-Transfer Catalysis (PTC): If your nucleophile degrades in DMF/DMSO, use a biphasic system (e.g., Water/Toluene) and add a phase-transfer catalyst like Tetrabutylammonium bromide (TBAB). The lipophilic TBA+ cation exchanges with Na+ , pulling the sulfonate into the organic phase[3][5].

Q2: I switched to DMF and heated the reaction to 100°C to improve solubility, but my yield is terrible and I see a new side-product. What happened? A2: You have induced an intramolecular cyclization. The iodine atom is an excellent leaving group. At elevated temperatures (typically >80°C), the nucleophilic oxygen of the sulfonate group attacks the alkyl chain intramolecularly, ejecting the iodide to form 1,4-butane sultone in situ[3][4]. Correction: Cap your reaction temperature at 60–70°C. If the reaction is sluggish at this temperature, increase the nucleophilicity of your substrate (e.g., deprotonate it with NaH prior to adding the sulfonate) rather than increasing the heat.

Q3: My nucleophile is highly water-sensitive, so I cannot use a biphasic PTC system. It is also insoluble in DMF. How can I perform this alkylation? A3: You must perform a pre-reaction cation exchange . By passing the sodium 4-iodobutane-1-sulfonate through an acidic ion-exchange resin and neutralizing it with tetrabutylammonium hydroxide (or via liquid-liquid extraction), you can isolate the tetrabutylammonium 4-iodobutane-1-sulfonate salt. This modified reagent is highly lipophilic and will dissolve readily in anhydrous DCM, THF, or Toluene.

Part 3: Data Presentation & Strategy Comparison

The following table summarizes the quantitative and qualitative parameters for selecting the correct solubility enhancement strategy.

StrategyRecommended Solvent SystemAdditive / CatalystMax TempProsCons
Polar Aprotic DMF, DMSO, NMPNone (or NaH for Nu- activation)70°CSingle-phase, straightforward kinetics.Hard to remove high-boiling solvents during workup.
Biphasic PTC Water / Toluene (1:1)TBAB (0.1 - 0.2 eq)80°CEasy workup, protects water-sensitive leaving groups.Requires vigorous stirring; slower reaction rate.
Cation Exchange DCM, THF, or TolueneNone (Reagent modified to TBA salt)65°CCompletely anhydrous; soluble in non-polar media.Requires an extra synthetic step to prepare the reagent.

Part 4: Mandatory Visualizations

Phase-Transfer Catalysis (PTC) Mechanistic Cycle

This diagram illustrates how TBAB overcomes the phase boundary barrier.

PTC_Cycle cluster_aq Aqueous Phase (High Polarity) cluster_org Organic Phase (Low Polarity) Na_Salt Na⁺ [I-(CH₂)₄-SO₃]⁻ (Insoluble in Organic) PTC_Cat PTC (Q⁺X⁻) e.g., TBAB Na_Salt->PTC_Cat 1. Ion Exchange at Interface NaX NaX (Aqueous Byproduct) Q_Salt Q⁺[I-(CH₂)₄-SO₃]⁻ (Lipophilic Active Species) Product Alkylated Product Nu-(CH₂)₄-SO₃⁻ Q⁺ Q_Salt->Product 3. SN2 Alkylation Product->NaX 4. Q⁺ Recycling to Interface Nu Nucleophile (Nu⁻) Nu->Product PTC_Cat->Q_Salt 2. Phase Transfer

Caption: Mechanistic cycle of Phase-Transfer Catalysis (PTC) enabling biphasic sulfobutylation.

Solubility Troubleshooting Logic Tree

Follow this self-directed logic tree to identify the optimal reaction conditions based on your substrate's properties.

Troubleshooting Start Issue: Sodium 4-iodobutane-1-sulfonate is insoluble in reaction medium Q1 Is the nucleophile water-stable? Start->Q1 Biphasic PROTOCOL A: Use Biphasic System (Water/Toluene) + TBAB Q1->Biphasic Yes Q2 Is the nucleophile soluble in DMF/DMSO? Q1->Q2 No Aprotic Use Polar Aprotic System: DMF/DMSO + Base (Max Temp: 70°C) Q2->Aprotic Yes CationEx PROTOCOL B: Perform Cation Exchange (Convert to TBA-Sulfonate salt) Q2->CationEx No / Still Insoluble

Caption: Decision matrix for resolving sodium 4-iodobutane-1-sulfonate solubility bottlenecks.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols include built-in analytical validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Biphasic Alkylation using Phase-Transfer Catalysis (PTC)

Best for water-stable nucleophiles that require non-polar organic solvents.

  • Setup: To a 100 mL round-bottom flask, add the organic nucleophile (1.0 eq) and dissolve in 20 mL of Toluene.

  • Aqueous Preparation: In a separate vial, dissolve sodium 4-iodobutane-1-sulfonate (1.2 eq) and K2​CO3​ (2.0 eq) in 20 mL of deionized water.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.15 eq) to the aqueous solution.

  • Biphasic Mixing: Combine the aqueous and organic phases. Stir vigorously (≥ 800 RPM) to maximize the interfacial surface area. Heat to 75°C[3].

  • Validation Checkpoint 1 (Phase Transfer): After 30 minutes, halt stirring to let the phases separate. Sample the organic layer and analyze via LC-MS or TLC. Validation: You must detect the presence of the sulfonate mass in the organic layer. If absent, increase TBAB to 0.25 eq.

  • Reaction Monitoring: Continue vigorous stirring for 12-24 hours.

  • Validation Checkpoint 2 (Completion): Sample the organic layer. The reaction is complete when the nucleophile peak is consumed.

  • Workup: Separate the layers. The product (now a TBA-salt of the alkylated product) resides in the organic layer. Wash with water, dry over Na2​SO4​ , and concentrate.

Protocol B: Pre-Reaction Cation Exchange (Synthesis of TBA 4-iodobutane-1-sulfonate)

Best for highly water-sensitive reactions requiring strictly anhydrous, non-polar conditions.

  • Dissolution: Dissolve sodium 4-iodobutane-1-sulfonate (10 g) in 50 mL of deionized water.

  • Ion Exchange: Pass the aqueous solution through a column packed with strongly acidic cation exchange resin (e.g., Dowex 50WX8 in H+ form).

  • Validation Checkpoint 1 (Acidification): Measure the pH of the eluent. Validation: The pH must be < 2.0, confirming the complete conversion to 4-iodobutane-1-sulfonic acid.

  • Neutralization: Immediately titrate the acidic eluent with a 1.0 M aqueous solution of Tetrabutylammonium hydroxide ( TBAOH ) until the pH reaches exactly 7.0.

  • Lyophilization: Freeze the neutral solution and lyophilize (freeze-dry) for 48 hours to remove all water.

  • Validation Checkpoint 2 (Anhydrous Verification): Perform a Karl Fischer titration on the resulting white powder. Validation: Water content must be < 0.1% w/w before use in moisture-sensitive organic synthesis.

  • Application: The resulting TBA 4-iodobutane-1-sulfonate can now be dissolved directly into anhydrous DCM or THF for your alkylation reaction.

Part 6: References

  • Wikipedia Contributors. "1,4-Butane sultone." Wikipedia, The Free Encyclopedia. Available at:[1]

  • CycloLab. "PRODUCT QUALITY STATEMENT: Sulfobutyl-ether- β -cyclodextrin sodium salt (SBECD)." CycloLab Cyclodextrin Research and Development Ltd. Available at:[2]

  • BenchChem. "Technical Support Center: Alkylation Reactions with Sodium 4-bromobutane-1-sulfonate." BenchChem Tech Support. Available at:[3]

  • ACS Nanoscience Au. "Synthesis of Novel Amphiphilic Fluorinated Polymers for the Dispersion of Hydrophobic Gold Nanoparticles, Quantum Dots, or Highly Fluorinated Molecules in Water." ACS Publications. Available at:[5]

  • BenchChem. "Technical Support Center: Optimizing Reactions with Sodium 4-bromobutane-1-sulfonate." BenchChem Tech Support. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Sodium 4-Iodobutane-1-Sulfonate Reactions &amp; Troubleshooting

Welcome to the Technical Support Center for Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) alkylation workflows. As an Application Science team, we recognize that achieving high-efficiency nucleophilic substitution (SN2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) alkylation workflows. As an Application Science team, we recognize that achieving high-efficiency nucleophilic substitution (SN2) with this reagent—whether for synthesizing sulfobutylether-β-cyclodextrin (SBE-β-CD) or passivating perovskite solar cells—requires strict kinetic control.

This guide addresses the thermodynamic and kinetic realities of your reaction matrix, focusing heavily on the competitive formation of side products such as hydrolysis and elimination derivatives.

I. Troubleshooting Guides & FAQs

Q1: Why is my degree of substitution (DS) lower than expected, and why is base consumption so high? The Causality: You are likely experiencing competitive SN2 hydrolysis. In aqueous alkaline conditions (required to deprotonate your target nucleophile, such as the hydroxyls of β-cyclodextrin), the hydroxide ion (OH⁻) acts as a competing nucleophile. It attacks the electrophilic carbon attached to the iodine, displacing it to form sodium 4-hydroxybutane-1-sulfonate [1]. This side reaction consumes your alkylating agent and neutralizes your base, dropping the pH and stalling the main reaction[2]. The Solution: Optimize the molar ratio of NaOH to your substrate. For SBE-β-CD synthesis, the optimal NaOH to β-cyclodextrin ratio is strictly between 9:1 and 11:1[3]. Add the sodium 4-iodobutane-1-sulfonate (or its precursor, 1,4-butanesultone) dropwise to maintain a high local concentration of the target alkoxide nucleophile relative to the alkylating agent.

Q2: My post-reaction NMR shows unexpected alkene peaks in the 5.0–6.0 ppm range. What is causing this? The Causality: You are observing an E2 elimination side product: sodium but-3-ene-1-sulfonate [4][5]. When the reaction temperature exceeds 75°C or the local base concentration is too high, the hydroxide ion acts as a base rather than a nucleophile. It abstracts a proton from the β-carbon (adjacent to the iodine-bearing carbon), resulting in the elimination of hydrogen iodide (HI) and the formation of a terminal alkene. The Solution: Strictly cap your reaction temperature at 60–70°C[3]. Ensure aggressive mechanical stirring (high shear) during the addition of the base to prevent localized high-pH "hotspots" that thermodynamically favor the higher-activation-energy E2 pathway.

Q3: We are detecting residual 1,4-butanesultone in our final product. How do we eliminate this toxic impurity? The Causality: Sodium 4-iodobutane-1-sulfonate is often synthesized via the ring-opening of 1,4-butanesultone with sodium iodide, or the sultone is used directly as the primary alkylating agent[3]. 1,4-butanesultone is a highly toxic, uncharged alkylating agent that can persist if the reaction is quenched too early or if the pH drops below 10 before the reagent is fully consumed. The Solution: Implement a terminal "burn-off" phase. After the target degree of substitution is reached, maintain the reaction at 70°C and pH > 12 for an additional 2–4 hours. This forces any unreacted 1,4-butanesultone or 4-iodobutane-1-sulfonate to undergo forced hydrolysis into the benign, easily removable 4-hydroxybutane-1-sulfonate[2].

Q4: We are using this chemistry for Perovskite Solar Cell (PSC) passivation. How does the sulfonate interact with the film? The Causality: In advanced photovoltaics, 1,4-butane sultone is introduced into the perovskite precursor. During thermal annealing, the sultone undergoes in situ ring-opening conversion with residual iodides to produce 4-iodobutane-1-sulfonate [6]. This newly formed molecule acts as a bifunctional passivator: the sulfonate group coordinates with undercoordinated Pb²⁺ defects, while the iodine tail interacts with halide vacancies, significantly suppressing non-radiative recombination and improving long-term device stability[6].

II. Quantitative Data: Impurity Profile & Control Matrix

To facilitate rapid analytical troubleshooting, compare your HPLC/NMR data against this mechanistic matrix:

Side Product / ImpurityChemical FormulaMechanism of FormationKinetic TriggerPreventive Action
Sodium 4-hydroxybutane-1-sulfonate C₄H₉NaO₄SSN2 HydrolysisExcess OH⁻, prolonged aqueous exposureControl NaOH molar ratio; use dropwise addition.
Sodium but-3-ene-1-sulfonate C₄H₇NaO₃SE2 EliminationHigh heat (>75°C), localized high pHCap temperature at 65°C; increase stirring shear.
1,4-Butanesultone C₄H₈O₃SResidual PrecursorIncomplete reaction, premature quenchingImplement a 2-hour high-pH "burn-off" phase at end of reaction.
III. Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired alkylation and the primary degradation pathways.

G SM Sodium 4-iodobutane-1-sulfonate (Alkylating Agent) Main Alkylated Product (e.g., SBE-β-CD) SM->Main S_N2 Substitution (Target Nucleophile) Hyd Sodium 4-hydroxybutane-1-sulfonate (Hydrolysis Impurity) SM->Hyd S_N2 Hydrolysis (Excess OH⁻ / H₂O) Elim Sodium but-3-ene-1-sulfonate (Elimination Impurity) SM->Elim E2 Elimination (Strong Base / Heat) Nuc Target Nucleophile (e.g., β-CD-O⁻, R-NH₂) Nuc->Main

Reaction pathways of Sodium 4-iodobutane-1-sulfonate showing main substitution vs. side reactions.

IV. Self-Validating Experimental Protocol: Optimized Sulfobutylation

This protocol is designed for the sulfobutylation of polyols (e.g., β-cyclodextrin) with built-in validation checkpoints to ensure side-product suppression.

Phase 1: Nucleophile Activation

  • Dissolve 1.0 molar equivalent of β-cyclodextrin in a 3.5 M NaOH aqueous solution.

  • Validation Check: The molar ratio of NaOH to β-cyclodextrin must be exactly 10:1. If the solution is cloudy, stir at 50°C until optically clear. The high pH (~13) is required to deprotonate the C2/C6 hydroxyls.

Phase 2: Controlled Alkylation 3. Heat the reactor to exactly 65°C. Do not exceed 70°C to prevent E2 elimination. 4. Begin dropwise addition of sodium 4-iodobutane-1-sulfonate (or 1,4-butanesultone) over a 2-hour period. Target 7.0 to 10.0 molar equivalents depending on the desired DS. 5. Validation Check (The pH Drop): Monitor the pH continuously. It should slowly drop as OH⁻ is consumed by the minor SN2 hydrolysis side reaction. If the pH drops below 11.5 during addition, hydrolysis is outcompeting alkylation. Pause addition, add a 10% volume spike of 3.5 M NaOH, and resume.

Phase 3: Impurity Burn-Off & Quenching 6. Once addition is complete, maintain the reaction at 65°C for an additional 4 hours. This ensures any unreacted alkylating agent is safely hydrolyzed to sodium 4-hydroxybutane-1-sulfonate. 7. Cool the reactor to 20°C and neutralize the solution to pH 6.5–7.0 using 2 M HCl.

Phase 4: Purification 8. Transfer the neutralized solution to a tangential flow filtration (TFF) or dialysis system (MWCO 1000 Da). 9. Validation Check: The low-molecular-weight side products (sodium 4-hydroxybutane-1-sulfonate, sodium but-3-ene-1-sulfonate, and NaCl) will pass through the permeate. Continue diafiltration until the permeate conductivity drops below 20 µS/cm, ensuring complete removal of ionic side products.

V. References
  • US9200088B2 - Sulfoalkyl ether cyclodextrin compositions Source: Google Patents URL:

  • WO2017147410A1 - Compounds that inhibit mcl-1 protein Source: Google Patents URL:

  • US20170088560A1 - Compounds that inhibit mcl-1 protein Source: Google Patents URL:

  • Blocking multifaceted degradation pathways via fluorinated hydrogen-bond armor for stable perovskite solar cells Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing 1,4-Butane Sultone Formation in 4-Iodobutane-1-Sulfonate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the spontaneous degradation of alkylating agents during drug development and chemical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the spontaneous degradation of alkylating agents during drug development and chemical synthesis. Sodium 4-iodobutane-1-sulfonate is a highly effective reagent for introducing sulfobutyl groups into target molecules. However, its reactivity comes with a critical liability: the propensity to undergo spontaneous intramolecular cyclization to form 1,4-butane sultone.

1,4-Butane sultone is a potent alkylating agent and a recognized genotoxic impurity (GTI)[1]. Because it can directly react with nucleophilic sites on DNA, regulatory bodies strictly control its presence in active pharmaceutical ingredients (APIs) under ICH M7 guidelines, often requiring limits in the low parts-per-million (ppm) range[2][3]. Understanding the mechanistic causality behind its formation is essential for designing self-validating experimental systems that suppress this side reaction.

Mechanistic Insight: The Causality of Cyclization

The formation of 1,4-butane sultone from sodium 4-iodobutane-1-sulfonate is an intramolecular SN​2 reaction. The negatively charged sulfonate oxygen acts as an internal nucleophile, attacking the C4 carbon and displacing the iodide leaving group[4]. Because iodine is an excellent leaving group, this cyclization is kinetically facile.

The competition between your desired intermolecular alkylation and the undesired intramolecular cyclization dictates the purity of your product. Intramolecular reactions are first-order (concentration-independent), whereas intermolecular reactions are second-order (concentration-dependent). By manipulating solvent solvation shells, thermal energy, and reagent concentrations, we can engineer a kinetic environment that overwhelmingly favors the desired pathway.

G cluster_intra Undesired Pathway (Intramolecular) cluster_inter Desired Pathway (Intermolecular) Reactant Sodium 4-iodobutane-1-sulfonate Cond1 High Temp, Aprotic Solvents Low Nucleophile Conc. Reactant->Cond1 Cond2 Low Temp, Protic Solvents High Nucleophile Conc. Reactant->Cond2 Sultone 1,4-Butane Sultone (Genotoxic Impurity) Cond1->Sultone k_intra Product Sulfobutylated Target Cond2->Product k_inter

Kinetic competition between intramolecular cyclization and intermolecular sulfobutylation.

Troubleshooting Guides & FAQs

Q1: Why is 1,4-butane sultone forming in my reaction mixture even when I didn't add it? A: It forms spontaneously via intramolecular cyclization. The sulfonate moiety in sodium 4-iodobutane-1-sulfonate is nucleophilic enough to attack its own iodine-bearing carbon. This is the exact reverse of the ring-opening reactions typically used to synthesize sulfonate derivatives, and heating halobutanesulfonates is actually a known industrial route for manufacturing sultones[4][5].

Q2: How does solvent choice impact the cyclization rate? A: Solvent selection is your primary kinetic control lever. Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) solvate the sodium cation but leave the sulfonate anion "naked" and highly reactive. This dramatically accelerates the intramolecular SN​2 attack. Conversely, protic solvents (e.g., water, isopropanol, methanol) form strong hydrogen bonds with the sulfonate oxygen, severely dampening its nucleophilicity and suppressing sultone formation.

Q3: What role does concentration play in minimizing this impurity? A: Intramolecular cyclization is a first-order process ( v=kintra​[Substrate] ), meaning its rate is independent of the target nucleophile's concentration. Your desired alkylation is a second-order process ( v=kinter​[Substrate][Nucleophile] ). To outcompete the sultone formation, you must run the reaction at the highest practical concentration of your target nucleophile. Dilute conditions will heavily favor the genotoxic impurity.

Q4: How should I store sodium 4-iodobutane-1-sulfonate to prevent degradation? A: Store the reagent as a dry solid at -20 °C under an inert atmosphere (argon or nitrogen). Moisture can lead to slow hydrolysis, but more importantly, ambient thermal energy can induce slow solid-state cyclization over time. Never store it as a pre-dissolved stock solution, especially not in aprotic solvents.

Quantitative Data: Reaction Parameter Comparison

To provide a clear operational framework, the following table summarizes the causal impact of various reaction parameters on the relative rate of 1,4-butane sultone formation versus desired sulfobutylation.

Reaction ParameterCondition Favoring Sultone (Avoid)Condition Minimizing Sultone (Optimal)Mechanistic Rationale
Solvent System Aprotic Polar (DMF, DMSO)Protic (Water, Alcohols)Protic solvents H-bond with the sulfonate anion, reducing its internal nucleophilicity.
Temperature > 60 °C< 40 °CHigher thermal energy easily overcomes the activation barrier for intramolecular SN​2 cyclization[4].
Nucleophile Conc. Low (< 0.1 M)High (> 1.0 M)High concentration accelerates the 2nd-order desired reaction, outcompeting the 1st-order cyclization.
Substrate State Sulfonic Acid (pH < 2)Sulfonate Salt (pH 8–10)Sulfonic acids readily undergo dehydration and cyclization; salts are more stable, and basic pH enhances the target nucleophile's reactivity[5].

Experimental Protocol: Controlled Sulfobutylation of Amines

This self-validating protocol is designed to maximize the yield of the desired sulfobutylated product while actively suppressing the formation of 1,4-butane sultone.

Step 1: Preparation of the High-Concentration Nucleophile Solution Dissolve your target amine (2.5 equivalents) in a protic solvent mixture (Isopropanol/Water, 80:20 v/v) to achieve a final concentration of at least 1.0 M. Causality: The high concentration drives the second-order intermolecular reaction. The protic solvent shell physically obstructs the sulfonate anion from attacking the C4 carbon.

Step 2: pH Optimization Add a non-nucleophilic base, such as N,N -diisopropylethylamine (DIPEA, 1.5 equivalents), to ensure the reaction pH remains between 9 and 10. Causality: This ensures the target amine remains fully deprotonated and highly nucleophilic, allowing it to kinetically outcompete the intramolecular reaction.

Step 3: Temperature-Controlled Addition Cool the nucleophile solution to 0–5 °C using an ice bath. Slowly add solid sodium 4-iodobutane-1-sulfonate (1.0 equivalent) in small portions over 30 minutes. Causality: The intramolecular cyclization has a higher activation energy than many intermolecular amine alkylations. Keeping the temperature low during the highest concentration of the alkylating agent prevents a spike in sultone formation.

Step 4: Controlled Activation Gradually warm the reaction mixture to 35–40 °C and stir for 12–16 hours. Monitor the consumption of the alkylating agent via HPLC. Causality: 40 °C provides sufficient thermal energy for the desired alkylation without crossing the thermal threshold that triggers rapid sultone formation (typically >60 °C)[4].

Step 5: Active Quenching (Genotoxic Impurity Scavenging) Once the reaction is complete, add an excess of a highly reactive, water-soluble nucleophilic scavenger (e.g., ethanolamine or sodium sulfide, 2.0 equivalents) and stir for an additional 2 hours at 40 °C. Causality: Even with strict kinetic controls, trace amounts of 1,4-butane sultone may form. The scavenger actively ring-opens any residual sultone, converting the GTI into a highly polar, benign adduct that is easily removed during aqueous workup or crystallization[1].

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Sodium 4-Iodobutane-1-Sulfonate

Mechanistic Overview: The "Why" Behind the Protocol The synthesis of sodium 4-iodobutane-1-sulfonate relies on the nucleophilic ring-opening of 1,4-butanesultone by sodium iodide (NaI). This is a classic S_N2 reaction wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The "Why" Behind the Protocol

The synthesis of sodium 4-iodobutane-1-sulfonate relies on the nucleophilic ring-opening of 1,4-butanesultone by sodium iodide (NaI). This is a classic S_N2 reaction where the iodide anion attacks the electrophilic aliphatic carbon adjacent to the ring oxygen.

Because iodide is both a strong nucleophile and an excellent leaving group, the reaction is driven forward thermodynamically by the precipitation of the resulting sodium sulfonate salt in a polar aprotic solvent. However,1[1]. Temperature acts as the master switch: too low, and the S_N2 kinetics stall; too high, and the sultone degrades.

Troubleshooting & FAQs

Q1: Why is my reaction yield lower than 30% when running at room temperature? Causality: The activation energy required to open the stable 6-membered sultone ring is not sufficiently overcome at 25 °C. While the S_N2 attack can occur, the kinetics are impractically sluggish. Solution: 2 to achieve full conversion[2]. Elevate the temperature to solvent reflux (e.g., 56 °C for acetone or 80 °C for methyl ethyl ketone).

Q2: I increased the temperature to 100 °C using DMF to speed things up, but the product is heavily discolored (dark brown) and the yield dropped. What happened? Causality: Excessive heat (>90 °C) triggers two major failure modes. First,3[3]. Second, high temperatures in the presence of trace oxygen lead to the oxidation of iodide (I⁻) to iodine (I₂), causing the dark brown discoloration. Solution: Cap the reaction temperature at 80 °C. Switch to a lower-boiling polar aprotic solvent like MEK or Acetone, and ensure the reaction is purged with an inert gas (Argon/Nitrogen).

Q3: Which solvent provides the best balance of reaction kinetics and product purity? Causality: Polar aprotic solvents do not strongly solvate the iodide anion, leaving it "naked" and highly nucleophilic. Acetone (reflux 56 °C) offers excellent purity but requires longer reaction times (24–48 h). Methyl ethyl ketone (MEK, reflux 80 °C) accelerates the reaction (16 h) while safely remaining below the thermal degradation threshold.

Quantitative Data: Temperature & Solvent Optimization

SolventTemp (°C)Time (h)Yield (%)Purity Profile & Experimental Observations
Acetone 25 (RT)48< 30%Sluggish reaction; mostly unreacted starting material recovered.
Acetone 56 (Reflux)24 - 4885 - 90%High purity white powder; slow kinetics but highly controlled.
MEK 80 (Reflux)16 - 20> 92%Optimal balance ; fast kinetics, high purity white powder.
Acetonitrile 82 (Reflux)1680 - 85%Good yield, but slight yellowing due to trace I₂ formation.
DMF / Toluene 100+12< 50%Dark brown product; significant elimination byproducts detected.

Validated Experimental Protocol (MEK Reflux Method)

This self-validating protocol is optimized for an 80 °C reaction temperature, providing the highest yield and purity.

Step 1: Preparation & Degassing In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Sodium Iodide (1.1 equiv, 16.5 g) in anhydrous Methyl Ethyl Ketone (MEK) (100 mL). Purge the flask with Argon for 10 minutes to displace oxygen and prevent high-temperature iodide oxidation.

Step 2: Reagent Addition Add 1,4-Butanesultone (1.0 equiv, 13.6 g) dropwise to the stirring suspension at room temperature.

Step 3: Temperature Escalation (The Critical Step) Attach a reflux condenser and gradually heat the mixture to 80 °C. Self-Validation Checkpoint: Within 2 to 4 hours of reaching 80 °C, the clear/cloudy mixture will transition into a thick white suspension. The precipitation of the sodium 4-iodobutane-1-sulfonate salt drives the equilibrium forward and serves as a visual confirmation of successful S_N2 ring-opening.

Step 4: Sustained Reaction Maintain reflux at 80 °C for 16 hours under a continuous Argon atmosphere.

Step 5: Isolation & Purification Cool the reaction mixture to room temperature (20 °C). Filter the white precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous acetone (3 x 20 mL) to remove any unreacted sultone and trace iodine impurities.

Step 6: Drying Dry the resulting white powder under high vacuum at 40 °C for 12 hours to afford pure sodium 4-iodobutane-1-sulfonate.

Pathway Visualization

G Start 1,4-Butanesultone + NaI (Polar Aprotic Solvent) LowTemp Sub-optimal Temp (< 50°C) Sluggish SN2 Kinetics Start->LowTemp T < 50°C OptTemp Optimal Temp (56-80°C) Acetone or MEK Reflux Start->OptTemp T = 56-80°C HighTemp Excessive Temp (> 90°C) Thermal Degradation Start->HighTemp T > 90°C LowYield Incomplete Conversion Low Yield (< 40%) LowTemp->LowYield Kinetic limitation Success Sodium 4-iodobutane-1-sulfonate High Purity (> 95%) OptTemp->Success Ideal SN2 ring-opening Degradation Elimination Byproducts & Iodide Oxidation (I2) HighTemp->Degradation Side reactions

Fig 1. Temperature optimization logic for the SN2 ring-opening of 1,4-butanesultone using NaI.

References

  • Title: Synthesis of Sulfo-Phenylated Terphenylenes: Molecules, Polymers and Copolymers Source: SFU Summit URL: [Link]

  • Title: Synthesis and properties of polythiophene bearing an alkylsulfonic acid ester at the side chain Source: The Royal Society of Chemistry URL: [Link]

  • Title: The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups Source: PMC / Molecules URL: [Link]

Sources

Optimization

choosing a base for sodium 4-iodobutane-1-sulfonate alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced challenges of utilizing sodium 4-iodobutane-1-sulfonate in alkylation (sulfobuty...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the nuanced challenges of utilizing sodium 4-iodobutane-1-sulfonate in alkylation (sulfobutylation) reactions.

Unlike the highly toxic 1,4-butane sultone, sodium 4-iodobutane-1-sulfonate offers a safer route for installing a water-solubilizing sulfobutyl moiety[1]. However, because it is a bifunctional molecule (an electrophilic alkyl iodide and a highly polar sodium sulfonate salt), selecting the correct base is the single most critical parameter for success. The base must be strong enough to activate your nucleophile but mild enough to prevent the degradation of the alkylating agent.

Part 1: The Causality of Base Selection (Knowledge Base)

When designing your experiment, you must balance the pKa of your target nucleophile against the two primary degradation pathways of sodium 4-iodobutane-1-sulfonate:

  • Hydrolysis: In highly aqueous, strongly basic conditions (e.g., aqueous NaOH), the hydroxide ion acts as a competing nucleophile, displacing the iodide to yield the inactive byproduct 4-hydroxybutane-1-sulfonate.

  • E2 Elimination: When using strong, non-nucleophilic bases (e.g., NaH, t-BuOK), the base abstracts a proton from the C3 position, ejecting the iodide to form but-3-ene-1-sulfonate.

To establish a self-validating reaction system, you must match the base to the nucleophile's acidity while selecting a solvent that accommodates the highly polar sulfonate salt.

Quantitative Base Selection Matrix

Summarized data for optimal reaction design and expected outcomes.

Nucleophile TypeTypical pKaRecommended BaseOptimal Solvent SystemPrimary Competing RiskExpected Yield
Aliphatic Alcohols (e.g., Cyclodextrins)~15.5 - 16.0NaOH (aq)Water / BiphasicHigh (Hydrolysis)40% - 60%
Phenols / Lignins ~9.5 - 10.5K₂CO₃ or Cs₂CO₃DMF or MeCNLow75% - 90%
Amines (1° or 2°)~35 (Deprotonation)DIPEA or K₂CO₃MeCN or DMFLow80% - 95%
Thiols ~8.0 - 8.5NaHCO₃ or TEAWater / EtOHVery Low>90%

Part 2: Workflow & Decision Architecture

BaseSelection Start Identify Target Nucleophile O_Nuc O-Alkylation (Alcohols/Phenols) Start->O_Nuc N_Nuc N-Alkylation (Amines) Start->N_Nuc S_Nuc S-Alkylation (Thiols) Start->S_Nuc O_Aliph Aliphatic (pKa ~16) Base: NaOH (aq) Solvent: Water O_Nuc->O_Aliph O_Phen Phenolic (pKa ~10) Base: K2CO3 / Cs2CO3 Solvent: DMF O_Nuc->O_Phen N_Base Base: DIPEA or K2CO3 Solvent: MeCN / DMF N_Nuc->N_Base S_Base Base: NaHCO3 or TEA Solvent: H2O / EtOH S_Nuc->S_Base Warning Avoid Strong Hydrides (NaH) Risk: E2 Elimination O_Aliph->Warning

Decision tree for selecting the optimal base and solvent for sulfobutylation.

Part 3: Standardized Experimental Protocols

Protocol A: O-Sulfobutylation of β-Cyclodextrin (Aqueous System)

This protocol relies on a dynamically controlled pH environment to favor the alkylation of the C2 and C6 hydroxyl groups over the hydrolysis of the reagent[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of β-Cyclodextrin in 50 mL of 20% w/v aqueous NaOH. Causality: This high initial alkalinity (pH > 12) is required to deprotonate the weakly acidic hydroxyl groups on the glucose units[2].

  • Thermal Activation: Heat the solution to 65°C under continuous mechanical stirring.

  • Portion-wise Addition: Add 15.0 g of sodium 4-iodobutane-1-sulfonate in 5 equal portions over 4 hours. Causality: Adding the alkylating agent portion-wise prevents a massive excess of the electrophile from pooling in the highly basic environment, drastically reducing competitive hydrolysis.

  • Dynamic pH Monitoring: Monitor the pH continuously. As the reaction consumes hydroxide ions, add 10% NaOH dropwise to maintain the pH between 11.0 and 11.5.

  • Quenching & Isolation: Cool the mixture to room temperature, neutralize to pH 7.0 using 1M HCl, and precipitate the sulfobutylated product by pouring the aqueous layer into 500 mL of cold acetone. Filter and dry under vacuum.

Protocol B: N-Alkylation of a Secondary Amine (Anhydrous System)

For amines, the base acts primarily as an acid scavenger rather than a deprotonating agent.

Step-by-Step Methodology:

  • Suspension: Suspend 10 mmol of the target secondary amine and 20 mmol (2.0 eq) of finely powdered, anhydrous K₂CO₃ in 20 mL of dry DMF.

  • Pre-Stirring: Stir at room temperature for 30 minutes.

  • Electrophile Addition: Add 12 mmol (1.2 eq) of sodium 4-iodobutane-1-sulfonate. Causality: A slight excess ensures complete conversion of the amine without complicating the purification of the highly polar product.

  • Heating: Heat the suspension to 70°C for 12 hours under a nitrogen atmosphere. Causality: K₂CO₃ neutralizes the forming hydroiodic acid (HI), preventing the amine from forming an unreactive hydroiodide salt and stalling the reaction.

  • Workup: Filter the mixture while warm to remove inorganic salts (KI, unreacted K₂CO₃). Concentrate the DMF filtrate under high vacuum and purify via reverse-phase chromatography.

Part 4: Troubleshooting Guides & FAQs

Q: Why is my reaction yielding predominantly 4-hydroxybutane-1-sulfonate instead of the alkylated product? A: This is a classic hydrolysis issue. When using aqueous NaOH for O-alkylation, the hydroxide ion competes directly with your target nucleophile for the primary iodide. Corrective Action: Reduce the water content. If your substrate allows, switch to a liquid-liquid biphasic system (e.g., Toluene/Water) and introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). Alternatively, if your nucleophile is sufficiently acidic (like a phenol or lignin derivative[3]), switch to a weaker base like K₂CO₃ in a polar aprotic solvent.

Q: I attempted to use NaH in DMF to deprotonate a stubborn aliphatic alcohol, but the reaction mixture turned black, smelled of alkenes, and yielded no product. What happened? A: Sodium hydride (NaH) is an extremely strong, hard base. In the presence of sodium 4-iodobutane-1-sulfonate, NaH promotes rapid E2 elimination rather than SN2 substitution. It strips a proton from the C3 position and ejects the iodide leaving group, forming but-3-ene-1-sulfonate and degrading your reagent. Corrective Action: Never use strong hydrides or alkoxides (like t-BuOK) with this reagent. To alkylate an unreactive alcohol, use Cs₂CO₃ in DMF. The large ionic radius of the cesium cation creates a highly reactive "naked" carbonate anion that promotes SN2 substitution without forcing elimination.

Q: The sodium 4-iodobutane-1-sulfonate powder is completely insoluble in my dichloromethane (DCM) reaction mixture. How can I proceed? A: Because the reagent is a sodium salt, it is highly polar and essentially insoluble in non-polar or weakly polar organic solvents like DCM. Corrective Action: You have two viable paths:

  • Solvent Swap: Switch to a polar aprotic solvent capable of dissolving salts, such as DMSO, DMF, or NMP.

  • Phase-Transfer Catalysis (PTC): If you must use DCM to keep your substrate in solution, implement a biphasic system (DCM/Water) and add a lipophilic PTC like Aliquat 336. The PTC will exchange cations with the sodium salt, shuttling the sulfonate anion into the organic phase where the alkylation can occur.

References

  • Cyclodextrin-Based Formulations as a Promising Strategy to Overcome the Blood–Brain Barrier: Historical Overview and Prospects in Glioblastoma Treatment Source: MDPI URL
  • Characterization of Impurities in Commercial Sodium 4-Iodobutane-1-Sulfonate Source: Benchchem URL
  • Demethylation of sulfobutylated kraft lignin and its application as phenol-formaldehyde adhesives Source: Lakehead University URL

Sources

Troubleshooting

preventing dialkylation with sodium 4-iodobutane-1-sulfonate

Technical Support Center: Preventing Dialkylation in Sulfobutylation Workflows Welcome to the Technical Support Center for sulfobutylation workflows. This portal provides advanced troubleshooting, mechanistic insights, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Dialkylation in Sulfobutylation Workflows

Welcome to the Technical Support Center for sulfobutylation workflows. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers and drug development professionals utilizing sodium 4-iodobutane-1-sulfonate. A pervasive challenge in these functionalization reactions—particularly when modifying primary amines or polyols—is the prevention of over-alkylation, specifically dialkylation.

Mechanistic Insight: The "Runaway Train" Effect

When a primary amine undergoes nucleophilic substitution ( SN​2 ) with sodium 4-iodobutane-1-sulfonate, it forms a mono-sulfobutylated secondary amine. Because the newly attached alkyl chain is electron-donating, the resulting secondary amine exhibits higher nucleophilicity than the starting primary amine[1]. This initiates a "runaway train" cascade: the monoalkylated product aggressively outcompetes the unreacted starting material for the remaining electrophile, inevitably leading to a complex mixture of primary, secondary, and tertiary amines[2].

To achieve selective mono-sulfobutylation, the reaction must be engineered to either statistically favor the primary amine or chemically deactivate the secondary amine immediately upon formation.

G A Primary Amine (R-NH2) C Monoalkylated Product (Secondary Amine) A->C + Reagent B Sodium 4-iodobutane-1-sulfonate (Alkylating Agent) B->C D Dialkylated Product (Tertiary Amine) B->D C->D + Reagent (Runaway Reaction) E pH Control / Slow Addition (Protonates 2° Amine) E->C Stabilizes E->D Prevents

Reaction pathway of amine sulfobutylation and intervention points to prevent dialkylation.

Quantitative Optimization Parameters

Controlling the degree of substitution requires strict adherence to optimized stoichiometric and kinetic parameters. The table below summarizes the causality behind each parameter adjustment.

ParameterDialkylation RiskOptimal RangeMechanistic Rationale
Equivalents of Sulfonate High0.95 - 1.05 eqRestricting the electrophile starves the secondary amine of reaction partners.
Equivalents of Amine Low3.0 - 5.0 eqStatistical flooding ensures the electrophile encounters unreacted primary amine[3].
Addition Rate High1 - 2 hours (Dropwise)Prevents local concentration spikes of the electrophile, allowing time for product protonation.
Reaction Temperature Medium20°C - 40°CElevated temperatures disproportionately accelerate the secondary SN​2 attack.

Troubleshooting Workflow

If you are detecting significant tertiary amine (dialkylated) byproducts in your LC-MS or NMR spectra, follow this self-validating diagnostic matrix:

Workflow Start Dialkylation Detected Q1 Is Alkylating Agent > 1.05 eq? Start->Q1 A1 Reduce to 1.0 - 1.05 eq Q1->A1 Yes Q2 Is Reagent Added All at Once? Q1->Q2 No A2 Use Syringe Pump (Slow Addition) Q2->A2 Yes Q3 Is pH > pKa of 2° Amine? Q2->Q3 No A3 Lower pH to Protonate 2° Amine Q3->A3 Yes

Troubleshooting workflow for identifying and resolving dialkylation during sulfobutylation.

Validated Experimental Protocol: Selective Mono-Sulfobutylation

This self-validating methodology employs a competitive deprotonation/protonation strategy[4]. By carefully tuning the pH, the newly generated secondary amine is immediately protonated (rendering it non-nucleophilic), while a sufficient equilibrium fraction of the primary amine remains unprotonated and active.

Materials:

  • Target Primary Amine

  • Sodium 4-iodobutane-1-sulfonate

  • Solvent: Biphasic Water / THF (1:1 v/v)

  • Base/Acid: 1M NaOH, 1M HCl

Step-by-Step Procedure:

  • Substrate Preparation: Dissolve the primary amine (3.0 mmol, 3.0 eq) in 10 mL of the biphasic Water/THF mixture.

    • Causality: The excess amine provides statistical protection against dialkylation.

  • pH Calibration (Critical Step): Measure the pH of the aqueous layer. Using 1M HCl or 1M NaOH, adjust the pH to approximately 0.5 units below the calculated pKa​ of the expected secondary amine product, but near the pKa​ of the primary amine.

    • Causality: This ensures the more basic secondary amine is immediately protonated upon formation, halting further alkylation.

  • Electrophile Preparation: Dissolve sodium 4-iodobutane-1-sulfonate (1.0 mmol, 1.0 eq) in 5 mL of deionized water.

  • Controlled Addition: Using an automated syringe pump, add the sulfonate solution dropwise to the rapidly stirring amine mixture over a period of 2 hours at 25°C.

    • Causality: Dropwise addition prevents localized pooling of the electrophile.

  • Reaction Monitoring: Stir the mixture for an additional 4 hours. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is self-validating if the mass corresponding to the dialkylated product ( M+272 Da) is absent or <5% relative to the monoalkylated peak ( M+136 Da).

  • Workup & Isolation: Once complete, adjust the pH to >12 using 1M NaOH to fully deprotonate all amine species. Extract the aqueous layer with ethyl acetate (3 x 15 mL) to remove the unreacted primary amine. The highly polar, water-soluble mono-sulfobutylated product will remain in the aqueous layer.

  • Purification: Neutralize the aqueous phase and isolate the target compound via ion-exchange chromatography or preparative reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: Why am I observing dialkylation even when I restrict sodium 4-iodobutane-1-sulfonate to exactly 1.0 equivalent? A1: This is a classic manifestation of the "runaway train" effect[2]. Because the monoalkylated secondary amine is a stronger nucleophile than the starting primary amine, its reaction kinetics with the sulfonate are faster. Even with a strict 1:1 stoichiometry, the secondary amine will consume the reagent, leaving unreacted primary amine and forming the dialkylated tertiary amine.

Q2: Does the sulfonate group on sodium 4-iodobutane-1-sulfonate provide enough steric hindrance to block a second alkylation? A2: No. The sulfonate group is located at the terminus of a highly flexible 4-carbon aliphatic chain. While the chain provides some bulk, it does not exert sufficient steric hindrance at the nucleophilic nitrogen center to completely block a second SN​2 attack. Kinetic and stoichiometric controls are mandatory.

Q3: Can I use a weaker base to prevent dialkylation during the reaction? A3: Yes, this is highly recommended. Using a mild base (such as sodium bicarbonate) instead of a strong base (like sodium hydroxide or sodium hydride) prevents the complete deprotonation of the secondary amine intermediate. This aligns with the competitive protonation strategy[4], keeping the secondary amine in its non-nucleophilic salt form.

Q4: How does statistical flooding with excess primary amine work? A4: It is fundamentally a matter of probability[3]. By utilizing a large excess of the starting amine (e.g., 3 to 5 equivalents), the concentration of the starting material vastly outnumbers the concentration of the newly formed monoalkylated product. Consequently, an incoming molecule of sodium 4-iodobutane-1-sulfonate is statistically far more likely to collide and react with the starting material.

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Optimization

Technical Support Center: Troubleshooting Sulfobutylation with Sodium 4-Iodobutane-1-Sulfonate

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) as an alkylating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing sodium 4-iodobutane-1-sulfonate (CAS 7671-49-0) as an alkylating agent.

While 1,4-butanesultone is the traditional reagent for introducing sulfobutyl groups—such as in the synthesis of the pharmaceutical excipient sulfobutylether-beta-cyclodextrin (SBE-β-CD)[1]—sodium 4-iodobutane-1-sulfonate is frequently employed when a superior leaving group (iodide) is required, or when researchers wish to avoid the high toxicity and ring-opening kinetics associated with sultones[2]. However, its unique physicochemical properties often lead to incomplete reactions. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-conversion alkylation.

Part 1: Mechanistic Overview & Root Cause Analysis

To troubleshoot an incomplete reaction, you must first understand the causality behind the failure. Sodium 4-iodobutane-1-sulfonate is a bifunctional molecule: it possesses a highly polar, water-soluble sodium sulfonate headgroup and a highly reactive alkyl iodide tail. When your reaction stalls, it is almost always due to one of three competing mechanistic pathways:

  • Competing Hydrolysis (The SN2 Trap): Iodide is an excellent leaving group. If your reaction utilizes aqueous alkaline conditions (common for cyclodextrin modification[3]), hydroxide ions will competitively attack the electrophilic carbon. This irreversible SN2 side reaction yields 4-hydroxybutane-1-sulfonate, consuming your reagent before it can react with the target substrate.

  • Phase Mismatch (The Solubility Barrier): Target active pharmaceutical ingredients (APIs) are typically lipophilic, whereas sodium 4-iodobutane-1-sulfonate is strictly hydrophilic. If mixed in standard organic solvents without a phase-transfer catalyst (PTC), the nucleophile and electrophile remain in separate solvation spheres, reducing the reaction rate to near zero.

  • Photolytic Degradation: Alkyl iodides are notoriously light-sensitive. Exposure to ambient light during prolonged reactions causes homolytic cleavage of the C-I bond, generating free iodine (I2) and rendering the reagent inert.

Part 2: Troubleshooting FAQs

Q1: My conversion is stalling at 40-50%, even after adding a 3x molar excess of sodium 4-iodobutane-1-sulfonate. Why? A: You are likely experiencing rapid reagent hydrolysis. If you are using aqueous NaOH or KOH as your base, the hydroxide is acting as a competing nucleophile. Action: Switch to a non-nucleophilic base in an anhydrous polar aprotic solvent (e.g., NaH or K2CO3 in DMF or DMSO). If water is absolutely required to dissolve your starting material, use a step-wise addition strategy: add the reagent in 0.5 equivalent portions every 2 hours while strictly maintaining the pH between 10.5 and 11.5 to minimize excess hydroxide concentration.

Q2: My starting material is highly lipophilic and only dissolves in DCM or Toluene. The reagent just clumps at the bottom. How do I force the reaction? A: You have a severe phase mismatch. The sodium salt of the sulfonate will not dissolve in non-polar solvents. Action: Implement a liquid-solid or liquid-liquid Phase Transfer Catalysis (PTC) system. Add 10-20 mol% of Tetrabutylammonium bromide (TBAB). The lipophilic tetrabutylammonium cation will exchange with the sodium cation, pulling the 4-iodobutane-1-sulfonate into the organic phase where it can react with your substrate.

Q3: The reaction mixture turned deep yellow/brown after 4 hours, and the product yield dropped significantly. What happened? A: The yellow/brown color is indicative of free iodine (I2) formation due to photolytic or thermal degradation of the alkyl iodide. Action: Wrap your reaction flask in aluminum foil to shield it from light. Ensure your reaction temperature does not exceed 70°C. During the workup, wash the organic layer with a 10% aqueous sodium thiosulfate (Na2S2O3) solution to reduce the I2 back to water-soluble iodide ions, which will instantly remove the discoloration and prevent iodine-induced side reactions.

Q4: How do I separate the unreacted sodium 4-iodobutane-1-sulfonate and its hydrolyzed byproduct from my final product? A: Because the reagent and its byproducts are highly water-soluble polyanions, standard silica gel chromatography is often ineffective. Action: If your product is a small molecule, perform a highly polar organic extraction (e.g., using n-butanol or 2-MeTHF) while washing with brine. If your product is a macromolecule (like modified cyclodextrin or a peptide), utilize tangential flow filtration (TFF) or dialysis with a 1 kDa MWCO membrane against deionized water.

Part 3: Diagnostic Workflow

Troubleshooting A Incomplete Reaction (Low Conversion) B Is the mixture biphasic/cloudy? A->B C Phase Mismatch Add PTC (e.g., TBAB) B->C Yes D Is the mixture deep yellow/brown? B->D No E Reagent Degradation (I2) Use fresh reagent & dark D->E Yes F Is pH dropping rapidly? D->F No G Competing Hydrolysis Use anhydrous conditions F->G Yes H Steric Hindrance Increase Temp/Time F->H No

Decision tree for diagnosing incomplete sulfobutylation reactions.

Part 4: Quantitative Data Summary

The choice of solvent and base dictates the dominant mechanistic pathway. Use the table below to select the optimal conditions for your specific substrate.

Solvent SystemBase SelectionPTC Required?Primary Outcome / PathwayExpected Conversion
Water (100%)NaOH (aq)NoHigh Hydrolysis (Side Reaction)30 - 50%
Water / THF (1:1)NaOH (aq)NoModerate Hydrolysis50 - 65%
Toluene / WaterKOH (aq)Yes (TBAB)Efficient Biphasic Alkylation75 - 85%
Anhydrous DMFK2CO3 (s)NoClean Alkylation (Slow)80 - 90%
Anhydrous DMSONaH (s)NoRapid, Clean Alkylation> 95%

Part 5: Self-Validating Protocol for Anhydrous Sulfobutylation

This protocol is designed as a self-validating system. It includes built-in analytical checkpoints to ensure the reaction is proceeding via the correct pathway, preventing the loss of valuable starting materials.

Materials Required:

  • Target Substrate (Nucleophile)

  • Sodium 4-iodobutane-1-sulfonate (Ensure white powder; if yellow, discard)

  • Anhydrous DMSO (Water content < 50 ppm)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 10% Aqueous Sodium Thiosulfate (Na2S2O3)

Step-by-Step Methodology:

  • Substrate Activation: Dissolve 1.0 equivalent of your target substrate in anhydrous DMSO under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Deprotonation: Carefully add 1.2 equivalents of NaH.

    • Validation Check 1: Observe the evolution of hydrogen gas (bubbling). Wait 30 minutes. If bubbling does not occur, your substrate may not be sufficiently acidic for NaH, or your NaH has degraded to NaOH.

  • Electrophile Addition: Dissolve 1.5 equivalents of sodium 4-iodobutane-1-sulfonate in a minimal amount of anhydrous DMSO. Add this solution dropwise to the reaction flask over 15 minutes. Wrap the flask in aluminum foil.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 hours.

    • Validation Check 2 (LC-MS/TLC): Sample the reaction at 4 hours.

      • Scenario A: Starting material is consumed. Proceed to step 5.

      • Scenario B: Starting material remains, but reagent peak is gone. Causality: Trace water caused hydrolysis. Add an additional 0.5 eq of the reagent.

      • Scenario C: Both starting material and reagent remain. Causality: Steric hindrance. Heat the reaction to 50°C for an additional 4 hours.

  • Quenching & Workup: Cool the reaction to 0°C. Carefully quench with cold water (dropwise). Add 10 mL of 10% aqueous Na2S2O3 to neutralize any trace iodine.

  • Isolation: Depending on the product's polarity, either extract with an appropriate organic solvent (e.g., EtOAc) or, if the product is highly water-soluble, precipitate it by pouring the DMSO/water mixture into a large excess of cold acetone.

References

  • Smolecule. "Buy SBE-β-CD | 182410-00-0 | Purity: >98% - Smolecule: Chemical Reactions". Smolecule.com.
  • Grokipedia. "Cyclodextrin - Grokipedia". Grokipedia.com.
  • Wikipedia. "1,4-Butansulton - Wikipedia". Wikipedia.org.
  • Sigma-Aldrich. "sodium 4-iodobutane-1-sulfonate | 7671-49-0". Sigmaaldrich.com.

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of Sodium 4-Iodobutane-1-Sulfonate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with monitoring the alkylation reactions of sodium 4-io...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with monitoring the alkylation reactions of sodium 4-iodobutane-1-sulfonate.

This compound presents a unique dual-challenge for Thin-Layer Chromatography (TLC): it is a highly polar zwitterionic/salt-like molecule that binds aggressively to stationary phases[1], and it completely lacks a conjugated π -system, rendering it invisible to standard UV detection[2]. This guide bridges the gap between theoretical chromatography and practical benchtop execution.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my compound streak from the baseline directly to the solvent front on normal-phase silica gel? A: Causality: Streaking is the physical manifestation of continuous, unresolved ionic interactions. The anionic sulfonate group undergoes strong ion-exchange and hydrogen-bonding interactions with the acidic silanol groups (-SiOH, pKa ~4.5) on the silica plate[1]. Standard organic eluents (like Hexane/Ethyl Acetate) cannot break these ionic bonds, causing the compound to drag. Solution: You must shift from a hydrophobic partitioning mechanism to an ion-suppression mechanism. Utilize a highly polar, protic eluent system such as the BAW system (n-Butanol : Acetic Acid : Water) [3]. The acetic acid protonates the silanol groups to suppress ionic binding, water provides necessary solvation for the sodium salt, and n-butanol acts as the organic partitioner[4].

Q: I cannot see any spots under a 254 nm UV lamp. How do I visualize the reaction progress? A: Causality: UV visualization relies on fluorescence quenching, which requires the analyte to possess a chromophore (typically a conjugated π -system or aromatic ring)[2]. Sodium 4-iodobutane-1-sulfonate is a purely aliphatic chain[5]. Solution: You must utilize a redox-active chemical stain. The Phosphomolybdic Acid (PMA) stain is highly recommended. The carbon-iodine bond in the alkyl iodide acts as a reducing agent. Upon heating, it reduces the yellow-green Molybdenum(VI) complex in the stain to a mixed-valence Mo(IV)/Mo(V) complex, producing highly visible "molybdenum blue" spots[6]. Alternatively, iodine vapor can be used for reversible complexation[6].

Q: How do I definitively differentiate the unreacted sodium 4-iodobutane-1-sulfonate from my alkylated product? A: Causality: During a successful alkylation, the iodine atom acts as a leaving group (forming sodium iodide), and the sulfobutyl group covalently bonds to your target substrate. Solution: Leverage differential staining and Rf​ shifts. The starting material will stain intensely with PMA due to the easily oxidizable alkyl iodide[6]. Your product, having lost the iodine, will show a significantly reduced PMA response unless the new functional group is also highly oxidizable. Furthermore, the loss of the heavy iodine atom and the addition of your substrate will fundamentally alter the molecule's polarity, resulting in a distinct Rf​ shift in a BAW eluent system.

Part 2: Standard Operating Procedures (Protocols)

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating mandatory co-spotting, the protocol internally verifies that observed separations are due to true chemical differences rather than matrix effects or eluent anomalies.

Protocol: BAW Elution and PMA Visualization

Step 1: Eluent Preparation (BAW 4:1:1)

  • In a graduated cylinder, combine 40 mL of n-Butanol, 10 mL of Glacial Acetic Acid, and 10 mL of Distilled Water[4].

  • Transfer to a TLC developing chamber, insert a piece of filter paper to aid saturation, and allow the chamber to equilibrate for 15 minutes.

Step 2: Plate Preparation & Self-Validating Co-Spotting

  • Obtain a standard Silica Gel 60 F254 plate.

  • Using glass capillaries, apply three distinct spots along the baseline (1 cm from the bottom):

    • Lane A (Standard): Pure sodium 4-iodobutane-1-sulfonate reference standard (1 mg/mL in water/MeOH).

    • Lane B (Co-spot): Superimpose one drop of the reference standard and one drop of the crude reaction mixture. (Validation Check: If the reaction is incomplete, this lane must resolve into two distinct spots. If it smears into one, the eluent polarity must be adjusted).

    • Lane C (Sample): Crude reaction mixture.

Step 3: Development & Rigorous Drying

  • Place the plate in the chamber and elute until the solvent front is 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • CRITICAL: Dry the plate thoroughly using a heat gun for at least 2-3 minutes. Residual acetic acid or water will react with the PMA stain and cause the entire plate to turn dark blue, ruining the visualization[2].

Step 4: PMA Staining

  • Using forceps, rapidly dip the dried plate into a 10% (w/v) Phosphomolybdic Acid solution in ethanol[7].

  • Wipe the back of the plate with a paper towel to remove excess stain.

  • Heat the plate evenly with a heat gun (100–120°C) until distinct blue/green spots develop against a yellow background[6]. Circle the spots immediately, as the background may darken over time.

Part 3: Quantitative Reference Data

Table 1: Mobile Phase Selection Matrix

Summarizing the causality and expected chromatographic behavior of sulfonate salts across different eluent systems[1][3][8].

Eluent SystemComposition (v/v)Mechanism of ActionExpected Result for Sulfonate Salts
Hexane / EtOAc 1:1Non-polar partitioningRemains at baseline ( Rf​ = 0.0)
DCM / MeOH 9:1Polar dipole interactionsSevere streaking / tailing
BAW 4:1:1Ion-suppression & protic solvationSharp, well-defined spots ( Rf​ 0.3 - 0.6)
RP-18 (MeOH/H₂O) 1:1Hydrophobic retentionGood resolution, reverse elution order
Table 2: Visualization Matrix

Evaluating stain efficacy based on the functional groups of sodium 4-iodobutane-1-sulfonate[2][6].

Visualization MethodTarget Functional GroupMechanistic ActionVisual Output
UV 254 nm Conjugated π -systemsFluorescence quenchingInvisible (No chromophore)
PMA Stain Alkyl Iodides / ReducersRedox reduction of Mo(VI)Dark blue/green spots on yellow
Iodine Vapor Aliphatic chainsReversible complexationTransient yellow/brown spots
KMnO₄ Stain Oxidizable groupsReduction of Mn(VII) to Mn(IV)Yellow/brown spots on purple

Part 4: Process Visualization

TLCOptimization Start Start: TLC of Sodium 4-Iodobutane-1-sulfonate CheckUV Check UV 254 nm (Expect No Absorbance) Start->CheckUV Stain Apply Chemical Stain (PMA or Iodine) CheckUV->Stain CheckRf Evaluate Rf & Peak Shape Stain->CheckRf Streaking Streaking / Tailing (Rf < 0.2) CheckRf->Streaking Standard Silica GoodSpot Round Spot (Rf 0.2 - 0.8) CheckRf->GoodSpot Optimized ModifyEluent Switch to Protic Eluent (BAW 4:1:1) Streaking->ModifyEluent Success Proceed with Reaction Monitoring GoodSpot->Success ModifyEluent->CheckRf

Workflow for TLC optimization and visualization of aliphatic sulfonate salts.

Part 5: References

  • [6] 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. 6

  • [2] Thin Layer Chromatography stains. ReachDevices. 2

  • [7] TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics. Scribd. 7

  • [5] 7671-49-0 | Sodium 4-iodobutane-1-sulfonate. ChemScene. 5

  • [9] sodium 4-iodobutane-1-sulfonate. Fluorochem. 9

  • [8] Analysis of Surfactants by Thin-Layer Chromatography: A Review. ResearchGate.8

  • [1] How To Choose The Best Eluent For Thin Layer Chromatography (TLC). ALWSCI. 1

  • [3] Thin–layer Chromatography (TLC). Analytical Toxicology. 3

  • [4] Chromatographic Separation of Organic Mixtures. BNMV. 4

Sources

Optimization

Technical Support Center: Troubleshooting Sodium 4-Iodobutane-1-Sulfonate Reactions

Welcome to the Technical Support Center. Sodium 4-iodobutane-1-sulfonate is a highly reactive alkylating agent with a dual identity in modern research. Recently, it has gained immense prominence as an in situ generated d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sodium 4-iodobutane-1-sulfonate is a highly reactive alkylating agent with a dual identity in modern research. Recently, it has gained immense prominence as an in situ generated defect passivator in high-efficiency perovskite solar cells (PSCs) [1], alongside its traditional role in synthesizing pharmaceutical excipients like sulfobutylether-beta-cyclodextrin (SBECD) [2].

In both advanced optoelectronics and aqueous organic synthesis, water is the primary variable dictating reaction efficiency. This guide addresses the mechanistic impact of water and provides self-validating troubleshooting protocols for both contexts.

Section 1: Perovskite Solar Cell (PSC) Defect Passivation

Context: 4-iodobutane-1-sulfonate is generated in situ via the ring-opening of 1,4-butane sultone by iodide ions during the annealing of α-FAPbI3 perovskite films[3].

FAQ 1: Why is my Power Conversion Efficiency (PCE) dropping when using the 1,4-butane sultone solvent-assisted method?

Causality & Mechanism: The drop in PCE is almost certainly due to moisture contamination during the precursor formulation or annealing phase. In a strictly anhydrous environment, 1,4-butane sultone reacts with iodide (I⁻) from the perovskite precursor to form 4-iodobutane-1-sulfonate, which effectively coordinates with undercoordinated Pb²⁺ defects[1].

However, water acts as a highly competitive nucleophile. If moisture is present, the sultone undergoes rapid hydrolysis to form 4-hydroxybutane-1-sulfonate[4]. This byproduct lacks the potent halide-binding affinity required for surface passivation. Consequently, trap states remain active, non-radiative recombination increases, and the device PCE drops significantly.

Protocol 1: Self-Validating Anhydrous Glovebox Workflow

Objective: Ensure <10 ppm H₂O to maximize in situ 4-iodobutane-1-sulfonate yield.

  • Solvent Purification: Dry N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) over activated 4Å molecular sieves for 48 hours.

  • Input Validation: Perform a Karl Fischer titration on the solvent mixture. Do not proceed unless water content is verified at <10 ppm.

  • Precursor Formulation: Inside a nitrogen-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), dissolve the α-FAPbI3 precursors. Add 1,4-butane sultone (typically 1-5% v/v) as the secondary solvent.

  • Spin-Coating & Annealing: Spin-coat the precursor onto the substrate. Transfer immediately to a hotplate at 150°C for 15 minutes.

  • Output Validation: Perform steady-state photoluminescence (PL) imaging. A significant blue-shift and enhanced PL intensity validate the successful in situ formation of 4-iodobutane-1-sulfonate and effective defect passivation.

Section 2: Direct Aqueous Alkylation (e.g., Cyclodextrin Derivatization)

Context: Using sodium 4-iodobutane-1-sulfonate directly as an alkylating agent in aqueous alkaline media.

FAQ 2: Why am I getting a low Degree of Substitution (DS) when reacting sodium 4-iodobutane-1-sulfonate with cyclodextrins?

Causality & Mechanism: In aqueous synthesis, water is both the solvent and a competing reactant. The carbon-iodine bond in 4-iodobutane-1-sulfonate is highly susceptible to nucleophilic substitution (S_N2) due to the excellent leaving group ability of the iodide ion. In the presence of sodium hydroxide (required to deprotonate the cyclodextrin hydroxyl groups), hydroxide ions (OH⁻) and water will attack the alkylating agent, hydrolyzing it into inactive 4-hydroxybutane-1-sulfonate[4]. If the alkylating agent is added all at once or if the temperature is too high, the hydrolysis rate outpaces the desired etherification, resulting in a low DS.

Protocol 2: Controlled-Addition Aqueous Alkylation Workflow

Objective: Outcompete water hydrolysis by manipulating reaction kinetics.

  • Substrate Activation: Dissolve β-cyclodextrin in a 30% w/w aqueous NaOH solution at 25°C. Stir for 2 hours to ensure complete deprotonation of the hydroxyl groups.

  • Temperature Modulation: Lower the reactor temperature to 15°C. Causality: Lower temperatures suppress the activation energy of the competing hydrolysis reaction more effectively than the desired S_N2 alkylation.

  • Controlled Addition: Add sodium 4-iodobutane-1-sulfonate dropwise over 4 hours using a syringe pump.

  • Process Validation: Monitor the reaction via HPLC. The concentration of the intact alkylating agent should remain below 5% of the total volume at any given time. This confirms it is being consumed by the cyclodextrin rather than accumulating and hydrolyzing.

  • Thermal Curing: Once addition is complete, raise the temperature to 60°C for 1 hour to drive the reaction to completion, then neutralize with HCl to pH 7.

Quantitative Impact of Water on Reaction Efficiency

Table 1: Summary of water concentration effects on 4-iodobutane-1-sulfonate pathways.

Water Content / EnvironmentContextDominant PathwayReaction Efficiency / YieldDevice PCE (PSCs)
< 10 ppm (Anhydrous) Perovskite AnnealingHalide Ring-Opening (Passivation)> 98%> 26.0%
~ 1000 ppm (0.1%) Perovskite AnnealingCompetitive Hydrolysis~ 60%< 22.0%
Aqueous Base (Controlled) Cyclodextrin AlkylationS_N2 Etherification75 - 85%N/A
Aqueous Base (Uncontrolled) Cyclodextrin AlkylationRapid Hydrolysis< 30%N/A

Mechanistic Visualization

G A Sodium 4-iodobutane-1-sulfonate (or 1,4-Butane Sultone + I⁻) B Desired Pathway: Defect Passivation / Alkylation A->B Ideal Conditions (Anhydrous) D Competitive Hydrolysis (Nucleophilic Attack by H₂O/OH⁻) A->D H₂O / OH⁻ F Reduced Reaction Efficiency (PCE Drop / Low Yield) B->F Suppressed by Hydrolysis C Water (Moisture) Presence C->D Triggers E 4-Hydroxybutane-1-sulfonate (Inactive Byproduct) D->E Yields E->F Causes

Reaction pathways of 4-iodobutane-1-sulfonate: desired alkylation vs. water-induced hydrolysis.

References

  • Wang, Y., Lu, C., Liu, M. et al. "Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells." Nature Photonics 19, 985–991 (2025).[Link]

  • Ignat, E., et al. "Oxidative Thermolysis of Sulfobutyl-Ether-Beta-Cyclodextrin Sodium Salt: A Kinetic Study." Applied Sciences 15(1), 441 (2025).[Link]

Sources

Troubleshooting

Technical Support Center: Phase Transfer Catalysis for Sodium 4-iodobutane-1-sulfonate Reactions

Welcome to the technical support center for phase transfer catalysis (PTC) involving sodium 4-iodobutane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phase transfer catalysis (PTC) involving sodium 4-iodobutane-1-sulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions. Here, we move beyond simple protocols to explain the why behind the how, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your reaction. Each issue is broken down into its probable causes, followed by actionable solutions and the scientific rationale behind them.

Issue 1: Low or No Product Conversion

Question: I've set up my reaction with sodium 4-iodobutane-1-sulfonate, my nucleophile, a base, and a phase transfer catalyst, but I'm seeing very little to no formation of my desired product. What's going wrong?

Answer: Low conversion is a frequent challenge in biphasic reactions and can stem from several factors, from insufficient mixing to a "poisoned" catalyst. Let's diagnose the potential causes systematically.

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LowConversionTroubleshooting Start Start: Low Conversion CheckAgitation Is Stirring Vigorous? (>700 RPM) Start->CheckAgitation CheckReagents Verify Reagent Quality (Purity, Anhydrous?) CheckAgitation->CheckReagents Yes IncreaseAgitation Increase Stirring Speed CheckAgitation->IncreaseAgitation No CheckBase Is Base Strong Enough? CheckReagents->CheckBase Yes PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents No CheckCatalyst Is the PTC Appropriate? CheckPoisoning Consider Iodide Poisoning CheckCatalyst->CheckPoisoning Yes ChangeCatalyst Select a Different PTC (e.g., TBAB, Aliquat 336) CheckCatalyst->ChangeCatalyst No CheckTemp Optimize Temperature CheckPoisoning->CheckTemp Not Suspected IncreaseCatalystLoad Increase Catalyst Loading (5-10 mol%) CheckPoisoning->IncreaseCatalystLoad Suspected CheckBase->CheckCatalyst Yes UseStrongerBase Use Stronger Base (e.g., NaOH, KOH) CheckBase->UseStrongerBase No IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No Success Successful Reaction CheckTemp->Success Yes IncreaseAgitation->CheckReagents PurifyReagents->CheckBase ChangeCatalyst->CheckPoisoning IncreaseCatalystLoad->CheckTemp UseStrongerBase->CheckCatalyst IncreaseTemp->Success

Caption: Troubleshooting workflow for low reaction conversion.

Possible CauseTroubleshooting SuggestionRationale
Inefficient Mass Transfer Ensure vigorous stirring (>700 RPM). The use of a mechanical stirrer is recommended for larger-scale reactions.PTC reactions occur at the interface between the aqueous and organic phases. Increasing the agitation speed creates finer droplets, drastically increasing the interfacial surface area where the catalyst can transport the nucleophile.[1]
Catalyst Poisoning by Iodide Increase catalyst loading to 10-15 mol%. Alternatively, consider switching to the analogous alkylating agent with a less lipophilic leaving group, like sodium 4-bromo butane-1-sulfonate or the corresponding mesylate.[2]This is a critical and often overlooked issue. Iodide (I⁻), the leaving group in your substrate, is a highly polarizable and lipophilic anion. It can form a very stable ion pair with the quaternary ammonium cation (Q⁺) of the catalyst. This Q⁺I⁻ pair prefers to stay in the organic phase, effectively "poisoning" the catalyst and preventing it from transporting your desired nucleophile from the aqueous phase.[2][3]
Inappropriate Catalyst Choice Use a quaternary ammonium salt with sufficient lipophilicity, such as tetrabutylammonium bromide (TBAB) or tricaprylylmethylammonium chloride (Aliquat 336®).The catalyst's structure determines its ability to partition between phases. The total number of carbon atoms (C#) should typically be between 16 and 32 for the catalyst-anion pair to be sufficiently soluble in the organic phase where the reaction occurs.[2]
Insufficiently Activated Nucleophile Ensure the base used is strong enough to fully deprotonate the nucleophile precursor. For phenols or alcohols, use a strong base like 50% aq. NaOH or KOH instead of a weaker base like K₂CO₃.[4][5]The reaction requires a free, anionic nucleophile. If the precursor (e.g., a phenol) is not fully deprotonated to the phenoxide, its concentration in the aqueous phase will be too low for the catalyst to transport effectively.
Poor Solvent System Use a water-immiscible organic solvent like toluene, chlorobenzene, or heptane. Avoid polar aprotic solvents like DMF or acetonitrile if you want a clean biphasic system.The goal of PTC is to avoid the need for expensive polar aprotic solvents that dissolve all reactants.[6] A biphasic system with a nonpolar organic solvent allows for easy separation and workup, as inorganic byproducts remain in the aqueous phase.[7]
Issue 2: Formation of an Unidentified Side Product

Question: My reaction is proceeding, but I'm observing a significant side product. What could it be, and how can I prevent it?

Answer: With alkylating agents like sodium 4-iodobutane-1-sulfonate, side reactions can compete with the desired nucleophilic substitution. The most likely culprits are elimination or intramolecular cyclization.

Possible CauseTroubleshooting SuggestionRationale
β-Elimination Lower the reaction temperature. Ensure your nucleophile is not excessively bulky or basic.Although the substrate is a primary iodide, making SN2 favorable, high temperatures can favor elimination over substitution.[8] A highly basic nucleophile can also promote elimination.
Intramolecular Cyclization Keep the reaction temperature as low as possible while still achieving a reasonable rate. Ensure a high concentration of a potent nucleophile.The sulfonate end of the molecule can potentially act as a nucleophile, attacking the carbon bearing the iodide to form a cyclic sultone. This is a known side reaction for the bromo-analog, especially at elevated temperatures.[9] Favoring the intermolecular reaction with your primary nucleophile through higher concentration and reactivity can outcompete this intramolecular pathway.
Frequently Asked Questions (FAQs)

Q1: How does a phase transfer catalyst work in this specific reaction?

A1: The reaction system consists of two immiscible phases: an aqueous phase containing the deprotonated nucleophile (e.g., sodium phenoxide) and an organic phase containing the sodium 4-iodobutane-1-sulfonate. The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction through a process known as the Starks' extraction mechanism.[3][10]

  • Anion Exchange: At the aqueous-organic interface, the catalyst's cation (Q⁺) exchanges its initial counter-ion (X⁻) for the more reactive nucleophile (Nu⁻) from the aqueous phase.

  • Transfer to Organic Phase: The newly formed lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and migrates into it.

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) attacks the sodium 4-iodobutane-1-sulfonate, displacing the iodide leaving group and forming the desired product.

  • Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the iodide leaving group (I⁻). This Q⁺I⁻ pair migrates back toward the interface to restart the cycle. However, as noted in the troubleshooting guide, the high lipophilicity of iodide can disrupt this final step.[2]

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PTCCycle PTC Catalytic Cycle (Starks' Mechanism) cluster_organic Organic Phase cluster_aqueous Aqueous Phase Organic_React R-I + [Q⁺Nu⁻]org Organic_Prod R-Nu + [Q⁺I⁻]org Organic_React->Organic_Prod SN2 Reaction Aqueous_React Na⁺Nu⁻ + [Q⁺I⁻]aq Organic_Prod->Aqueous_React Transfer to Aqueous Phase Aqueous_Prod Na⁺I⁻ + [Q⁺Nu⁻]aq Aqueous_React->Aqueous_Prod Anion Exchange Aqueous_Prod->Organic_React Transfer to Organic Phase

Caption: The catalytic cycle for a phase-transfer catalyzed reaction.

Q2: How do I select the best phase transfer catalyst for my reaction?

A2: Catalyst selection is crucial for optimizing reaction kinetics. Quaternary ammonium ('quat') or phosphonium salts are the most common choices.[6]

Catalyst TypeExamplesKey Characteristics & Best Use Cases
Symmetrical Quats Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS)Moderately lipophilic and widely used. TBAB is an excellent starting point for many applications due to its good balance of properties and the potential for the bromide to co-catalyze reactions with alkyl iodides.[7][11]
Asymmetrical Quats Aliquat® 336 (Tricaprylylmethylammonium chloride), Benzyltriethylammonium Chloride (TEBA)Higher lipophilicity due to long alkyl chains. Aliquat® 336 is excellent for demanding reactions where the catalyst needs to strongly partition into the organic phase.[12]
Crown Ethers 18-Crown-6Used to transfer alkali metal cations (like K⁺) into the organic phase. The cation then carries its counter-anion (the nucleophile) with it. This creates a very reactive, "naked" anion. They are highly effective but also more expensive and toxic than quats.[13][14]

A practical approach is to screen a few catalysts. TBAB is often a reliable and cost-effective first choice. If catalyst poisoning by iodide is severe, a higher loading or a more lipophilic catalyst like Aliquat® 336 might be necessary.[12]

Q3: What is the recommended experimental procedure for a typical O-alkylation using this system?

A3: This protocol provides a robust starting point for the O-alkylation of a generic phenol. It should be optimized for your specific substrate.

Experimental Protocol: O-Alkylation of a Phenol with Sodium 4-iodobutane-1-sulfonate

Reagents & Equipment:

  • Phenol (1.0 eq.)

  • Sodium 4-iodobutane-1-sulfonate (1.1 - 1.2 eq.)

  • Sodium Hydroxide (2.0 - 3.0 eq.), as a 50% w/w aqueous solution

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 eq.)

  • Toluene

  • Round-bottom flask, mechanical stirrer, condenser, heating mantle, and nitrogen inlet

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq.), toluene (to create a ~1M solution with respect to the phenol), and Tetrabutylammonium Bromide (0.05 eq.).

  • Base Addition: Begin vigorous stirring (700-900 RPM). Slowly add the 50% aqueous sodium hydroxide solution (2.0 eq.) to the mixture.

  • Alkylation: Add the sodium 4-iodobutane-1-sulfonate (1.1 eq.) to the reaction mixture.

  • Reaction & Monitoring: Heat the mixture to 70-90 °C. The reaction progress can be monitored by taking small aliquots of the organic layer and analyzing them by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Add water to dissolve any precipitated salts and dilute the base.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[9][15]

References
  • Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI. Available at: [Link]

  • Oreate AI. (2026). Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry. Oreate AI Blog. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Wordpress. Available at: [Link]

  • Konopelski, J. P. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? ptcorganics.com. Available at: [Link]

  • Wikipedia. (2021). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Landini, D., & Maia, A. (2004). Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. Springer Link. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. Available at: [Link]

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. phasetransfer.com. Available at: [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]

  • Gao, J., et al. (2015). Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols under mild conditions. RSC Publishing. Available at: [Link]

  • Halpern, M. (n.d.). Poor Choice of Process Conditions for PTC SN2 Using Sulfinate. phasetransfer.com. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.com. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis Practice Problems. Chemistry Steps. Available at: [Link]

  • Dehmlow, E. V., & Knufinke, V. (1992). Influence of phase transfer catalyst structure on the E:Z ratio in the O-alkylation of an enolate. New Journal of Chemistry. Available at: [Link]

  • St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. St. Paul's C. M. College. Available at: [Link]

  • Academia.edu. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. Available at: [Link]

  • e-PG Pathshala. (n.d.). ORGANIC CHEMISTRY-‐II MODULE No. 21: TITLE: Phase. e-PG Pathshala. Available at: [Link]

  • R Discovery. (2015). Iodine-induced synthesis of sulfonate esters from sodium sulfinates and phenols under mild conditions. R Discovery. Available at: [Link]

  • Herriott, A. W., & Picker, D. (1974). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Available at: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. Available at: [Link]

  • PubMed. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PubMed. Available at: [Link]

  • ResearchGate. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones. ResearchGate. Available at: [Link]

  • MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. MDPI. Available at: [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Chemistry Steps. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Work-Up Protocols for Sodium 4-Iodobutane-1-Sulfonate Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) [1]. This compound serves a dual role in the laboratory: it is the product of a classic ring-opening reaction and acts as a highly efficient electrophile for downstream sulfobutylation (e.g., in the synthesis of zwitterionic cyanine dyes, Captisol, and perovskite passivation layers).

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps for both the isolation of the reagent itself and the work-up of downstream sulfobutylation reactions .

Mechanistic Grounding & Causality

The synthesis of sodium 4-iodobutane-1-sulfonate relies on a Finkelstein-type ring-opening of 1,4-butane sultone using sodium iodide (NaI)[2].

The Causality of the Work-Up: The iodide ion ( I− ) acts as a highly polarizable nucleophile, attacking the sp3 carbon adjacent to the sultone's ring oxygen via an SN​2 mechanism. This breaks the C–O bond, yielding the primary alkyl iodide and a terminal sulfonate anion. We conduct this reaction in anhydrous acetone . Why? Sodium iodide is highly soluble in acetone, but the resulting product, sodium 4-iodobutane-1-sulfonate, is extremely insoluble. This stark difference in solubility forces the product to precipitate out of the solution as it forms. According to Le Chatelier’s Principle, this phase separation prevents the reverse reaction, driving the equilibrium entirely to the right and allowing for a highly efficient, self-validating precipitation work-up.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure maximum yield and purity, follow this step-by-step methodology for the synthesis and isolation of the reagent:

  • Reaction Setup: Dissolve 1.5 equivalents of anhydrous Sodium Iodide (NaI) in anhydrous acetone to achieve a ~0.5 M solution.

  • Reagent Addition: Slowly add 1.0 equivalent of 1,4-butane sultone to the stirring mixture. (Critical Safety Note: 1,4-butane sultone is a potent alkylating agent; perform this strictly in a fume hood).

  • Heating: Reflux the mixture at 60 °C for 16–24 hours[2]. Maintain an inert atmosphere (Argon or N2​ ) and shield the flask from light to prevent the photo-oxidation of iodide to iodine ( I2​ ).

  • Precipitation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour. The sodium 4-iodobutane-1-sulfonate will precipitate as a dense solid.

  • Filtration: Isolate the precipitate via vacuum filtration using a Büchner funnel.

  • Washing (The Crucial Step): Wash the filter cake thoroughly with ice-cold diethyl ether or pentane. This removes unreacted sultone and trace I2​ without dissolving the product.

  • Drying: Dry the resulting white powder under high vacuum at 40 °C for 12 hours to remove residual solvent trapped in the crystal lattice.

Work-Up Workflow Diagram

WorkUp A Crude Reaction Mixture (Acetone, Product, NaI, Sultone) B Cool to 0°C (Induce Precipitation) A->B C Vacuum Filtration B->C D Filtrate (Waste: Sultone, Acetone) C->D Liquid E Filter Cake (Crude Sodium 4-iodobutane-1-sulfonate) C->E Solid F Wash with Cold Diethyl Ether (Remove Organics & I2) E->F G Dry under Vacuum (40°C) (Remove Residual Solvent) F->G H Pure Sodium 4-iodobutane-1-sulfonate (White Powder) G->H

Workflow for the precipitation, filtration, and purification of sodium 4-iodobutane-1-sulfonate.

Quantitative Data: Anti-Solvent Selection

Selecting the correct solvent for washing the crude filter cake is critical to maintaining high yields while stripping away impurities.

Wash SolventPolarity IndexProduct Loss (%) I2​ Removal EfficiencyRemarks / Causality
Cold Acetone 5.1< 5%ModerateGood for removing unreacted NaI; poor for heavy I2​ contamination.
Diethyl Ether 2.8< 1%ExcellentHighly recommended. Rapidly dissolves I2​ and unreacted sultone without affecting the salt.
Pentane 0.0< 1%GoodEffective for sultone removal, but less effective for slightly polar impurities.
Water / Aqueous 10.0> 80%N/ADO NOT USE. The product is highly water-soluble; will result in massive yield loss.
Troubleshooting & FAQs

Q1: During the synthesis of the sulfonate salt, my precipitate is yellow/brown instead of white. How do I resolve this, and will it affect my downstream reactions? A: The discoloration is caused by trace amounts of molecular iodine ( I2​ ), generated via the photo-oxidation or thermal oxidation of unreacted sodium iodide. While trace iodine might not interfere with robust alkylations, it can cause side reactions with sensitive amines or fluorophores. Resolution: Wash the crude filter cake with cold diethyl ether. If discoloration persists, recrystallize the salt from a minimal amount of hot ethanol. Prevention is best achieved by running the reaction under argon and shielding the flask from light.

Q2: I am using sodium 4-iodobutane-1-sulfonate to synthesize a zwitterionic dye (e.g., Indocyanine Green). How do I separate the excess alkylating agent from my product during work-up? A: When synthesizing zwitterionic fluorophores like Indocyanine Green (ICG)[3] or quaternary heterocyclic salts[4], both the unreacted sulfonate reagent and the zwitterionic product are highly polar and water-soluble. Standard liquid-liquid aqueous extraction will fail. Resolution: Exploit differential solubility. Zwitterionic dyes can often be precipitated directly from the alcoholic reaction mixture by the slow addition of a non-polar anti-solvent such as diethyl ether or acetone[3]. If the product oils out instead of crystallizing, triturate the crude gum with cold acetone to draw out the trapped solvents and unreacted sodium 4-iodobutane-1-sulfonate.

Q3: My downstream sulfobutylation reaction is proceeding very slowly. Can I alter the reaction conditions to improve the yield before work-up? A: Yes. The alkylation of bulky or deactivated amines can be sluggish under conventional heating. Resolution: Transition to microwave-assisted synthesis. Literature indicates that microwave irradiation (e.g., 130–145 °C for 5–30 minutes) can reduce reaction times up to sixty-fold compared to conventional heating while maintaining excellent yields prior to the precipitation work-up[4].

Q4: What is the safest method to dispose of the filtrate containing unreacted 1,4-butane sultone? A: 1,4-butane sultone is a highly reactive electrophile and a suspected carcinogen. The filtrate from your work-up (containing acetone, NaI, and sultone) must never be discarded directly into organic waste. Resolution: Quench the filtrate by adding an excess of aqueous ammonia ( NH4​OH ) or 1M NaOH, and stir overnight at room temperature. This nucleophilic attack irreversibly opens the sultone ring, converting it into benign, water-soluble 4-aminobutane-1-sulfonate or 4-hydroxybutane-1-sulfonate derivatives, which can then be safely disposed of according to your institution's EHS guidelines.

References
  • Sigma-Aldrich. "sodium 4-iodobutane-1-sulfonate | 7671-49-0". 1

  • ACS Publications. "High-Yielding Water-Soluble Asymmetric Cyanine Dyes for Labeling Applications".2

  • PMC - NIH. "Synthesis of Quaternary Heterocyclic Salts".4

  • Google Patents. "US10287436B2 - Process for the preparation of indocyanine green". 3

Sources

Reference Data & Comparative Studies

Validation

Sodium 4-Iodobutane-1-Sulfonate vs. Sodium 4-Bromobutane-1-Sulfonate: A Synthetic Comparison Guide

The synthesis of zwitterionic sulfobetaines, functionalized ionic liquids, and water-soluble pharmaceutical intermediates heavily relies on the precise N-alkylation of amines. To introduce a butylsulfonate spacer, synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of zwitterionic sulfobetaines, functionalized ionic liquids, and water-soluble pharmaceutical intermediates heavily relies on the precise N-alkylation of amines. To introduce a butylsulfonate spacer, synthetic chemists primarily choose between two bifunctional reagents: sodium 4-bromobutane-1-sulfonate and sodium 4-iodobutane-1-sulfonate .

While structurally identical save for the terminal halogen, the choice between the bromo- and iodo-analogues dictates the kinetic profile of the reaction, the required thermal activation, and the propensity for competing side reactions[1]. This guide objectively compares their performance, detailing the mechanistic causality behind experimental choices to aid researchers in optimizing their synthetic workflows.

Mechanistic Causality & Kinetic Profiling

Both reagents undergo bimolecular nucleophilic substitution ( SN​2 ) when reacted with a nucleophile (typically a primary, secondary, or heterocyclic amine). The reaction displaces the halide leaving group, forging a new carbon-nitrogen bond while retaining the hydrophilic sulfonate moiety to yield a zwitterion[1].

The Leaving Group Effect

The fundamental divergence in their performance stems from the leaving group ability of the halide.

  • Iodide ( I− ) is a superior leaving group compared to bromide. Its larger atomic radius results in a highly polarizable electron cloud and a significantly weaker Carbon-Iodine bond (~234 kJ/mol) compared to the Carbon-Bromine bond (~285 kJ/mol).

  • Consequently, sodium 4-iodobutane-1-sulfonate exhibits a much lower activation energy barrier for the SN​2 transition state, allowing reactions to proceed rapidly at mild temperatures (40–60 °C)[2].

  • Sodium 4-bromobutane-1-sulfonate , while highly robust, requires aggressive thermal activation (80–100 °C) to achieve practical reaction rates[3].

Competing Pathways: The Sultone Problem

The requirement for high heat when using the bromo-analogue introduces a critical side reaction. At elevated temperatures, the negatively charged oxygen of the terminal sulfonate group can act as an internal nucleophile. This triggers an intramolecular cyclization, displacing the bromide to form 1,4-butane sultone [4].

1,4-butane sultone is not only a yield-depleting byproduct but also a highly reactive, genotoxic alkylating agent that complicates downstream purification. By utilizing the iodo-analogue at lower temperatures, chemists can kinetically favor the desired intermolecular N-alkylation while suppressing the thermodynamically driven intramolecular cyclization.

Pathways R Sodium 4-halo- butane-1-sulfonate Prod Zwitterionic Sulfobetaine R->Prod Intermolecular S_N2 (Desired) Sultone 1,4-Butane Sultone (Side Product) R->Sultone Intramolecular Cyclization (Heat) Nuc Nucleophile (e.g., Amine) Nuc->Prod

Caption: Competing reaction pathways: Intermolecular N-alkylation vs. intramolecular cyclization.

Quantitative Performance Comparison

The following table summarizes the physicochemical and operational differences between the two reagents, providing a data-driven basis for reagent selection[5],[2],[4].

ParameterSodium 4-bromobutane-1-sulfonateSodium 4-iodobutane-1-sulfonate
CAS Number 53535-08-37671-49-0
Molecular Weight 239.06 g/mol 286.07 g/mol
Leaving Group Bromide ( Br− )Iodide ( I− )
Relative SN​2 Kinetics ModerateHigh (approx. 10x - 50x faster)
Typical Reaction Temp 80 °C – 100 °C40 °C – 60 °C
Primary Side Reaction 1,4-butane sultone formationLight/heat-induced dehalogenation
Cost & Availability Low cost, bulk commercial availabilityHigh cost, specialty/gram-scale
Ideal Use Case Standard synthesis, robust APIs, scale-upTemp-sensitive substrates, complex APIs

Experimental Methodologies

Because both reagents are alkali metal salts, they exhibit extremely poor solubility in non-polar organic solvents. Causality note: The use of polar aprotic solvents (like anhydrous DMF or DMSO) is strictly required. These solvents effectively solvate the sodium cation, leaving the nucleophile "naked" and highly reactive, while providing sufficient solubility for the sulfonate salt[3].

Protocol A: Standard N-Alkylation using Sodium 4-bromobutane-1-sulfonate

Designed for robust substrates where cost-efficiency and scale are prioritized.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the target amine (1.0 eq) and sodium 4-bromobutane-1-sulfonate (1.1 to 1.2 eq)[1].

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq). Causality: The base acts as an acid scavenger to neutralize the hydrobromic acid generated, preventing the protonation of the starting amine which would otherwise stall the reaction.

  • Solvation: Suspend the mixture in anhydrous DMF (to achieve a 0.5 M concentration relative to the amine).

  • Thermal Activation: Heat the reaction mixture to 85 °C under an inert nitrogen atmosphere[3].

  • Self-Validating Monitoring: Sample the reaction every 4 hours via LC-MS. If the reaction stalls at <50% conversion, check the pH of an aqueous aliquot. If acidic, the base has been depleted; add an additional 0.5 eq of K2​CO3​ .

  • Workup: Once the amine is consumed (typically 12–24 hours), cool to room temperature. Filter the suspension to remove inorganic salts ( KBr and unreacted K2​CO3​ ).

  • Isolation: Concentrate the DMF filtrate under high vacuum. Triturate the resulting crude oil/solid with cold acetone or diethyl ether to precipitate the pure zwitterionic sulfobetaine[1].

Protocol B: Mild N-Alkylation using Sodium 4-iodobutane-1-sulfonate

Designed for thermally sensitive biological molecules, complex APIs, or when sultone formation must be strictly avoided.

  • Setup: In an amber-glass vial (to prevent light-induced degradation of the iodo-reagent), combine the sensitive amine (1.0 eq) and sodium 4-iodobutane-1-sulfonate (1.05 eq)[5].

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvation: Dissolve in anhydrous Acetonitrile or DMF.

  • Thermal Activation: Heat gently to 45 °C. Causality: The superior leaving group ability of iodide allows for bond cleavage at significantly lower thermal thresholds, preserving the integrity of fragile substrates.

  • Monitoring: Track via TLC or LC-MS. Complete conversion is typically observed within 4–8 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the crude zwitterion via reverse-phase chromatography (C18) using a water/methanol gradient, as normal-phase silica often irreversibly binds highly polar sulfobetaines[3].

(Expert Tip: If the iodo-analogue is cost-prohibitive, chemists can simulate Protocol B by using the bromo-analogue (Protocol A) and adding 0.2 eq of Sodium Iodide ( NaI ). This triggers an in situ Finkelstein reaction, continuously generating the highly reactive iodo-intermediate without the upfront cost of the purified iodo-reagent).

Workflow Step1 1. Reaction Setup Mix Amine + Sulfonate + Base Step2 2. Solvation Add Polar Aprotic Solvent (DMF/DMSO) Step1->Step2 Step3 3. Thermal Activation Iodo: 40-60°C | Bromo: 80-100°C Step2->Step3 Step4 4. Kinetic Monitoring Track via LC-MS / TLC Step3->Step4 Step5 5. Isolation Precipitation & Filtration Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of zwitterionic sulfobetaines.

Strategic Selection Summary

The decision between sodium 4-bromobutane-1-sulfonate and its iodo-counterpart is a classic synthetic trade-off between reactivity and stability/cost .

For >90% of routine applications—such as synthesizing standard ionic liquids, functionalizing robust polymers, or generating simple heterocyclic sulfobetaines—sodium 4-bromobutane-1-sulfonate is the undisputed champion due to its commercial availability and low cost[1]. However, when working with late-stage functionalization of delicate APIs, or when high-temperature cyclization to 1,4-butane sultone derails the yield[4], pivoting to sodium 4-iodobutane-1-sulfonate provides a kinetically privileged pathway that ensures clean, mild, and rapid conversions[2].

References

Sources

Comparative

Comparative Guide: Sodium 4-Iodobutane-1-Sulfonate vs. Iodoacetamide for Cysteine Alkylation

Executive Summary Cysteine alkylation is a non-negotiable step in bottom-up proteomics and structural protein chemistry. By covalently capping reactive thiol groups, researchers prevent the spontaneous reformation of dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cysteine alkylation is a non-negotiable step in bottom-up proteomics and structural protein chemistry. By covalently capping reactive thiol groups, researchers prevent the spontaneous reformation of disulfide bonds that would otherwise impede enzymatic digestion and confound mass spectrometry (MS) analysis.

While Iodoacetamide (IAA) has long been the gold standard for this workflow, its high reactivity can lead to deleterious off-target effects. Conversely, Sodium 4-iodobutane-1-sulfonate (IBS) represents a specialized, field-proven alternative. By introducing a bulky, negatively charged sulfobutyl group, IBS not only caps the cysteine but fundamentally alters the peptide's physicochemical properties—offering strategic advantages for hydrophobic protein recovery and multidimensional chromatography.

This guide objectively compares the mechanistic profiles, performance data, and optimal workflows for both reagents, empowering drug development professionals to select the right chemistry for their specific analytical goals.

Mechanistic Profiling & Causality

Iodoacetamide (IAA): The High-Speed Standard

IAA operates via an SN2 nucleophilic substitution mechanism, where the cysteine thiolate attacks the α-carbon of the acetamide, displacing the iodine leaving group. This results in carbamidomethylation , adding a neutral +57.02 Da mass shift to the residue[1].

  • The Causality of Artifacts: IAA's primary advantage—its rapid reaction kinetics—is also its Achilles' heel. If the reaction is not strictly quenched after 20–30 minutes, the excess reagent will begin attacking secondary nucleophiles. This leads to off-target alkylation at the N-terminus, lysine, and histidine residues. More critically, prolonged exposure to IAA drives significant methionine oxidation (up to 40% of Met-containing peptides), severely complicating downstream data analysis[2].

Sodium 4-Iodobutane-1-Sulfonate (IBS): The Physicochemical Modifier

IBS also utilizes an SN2 mechanism but introduces a 4-carbon chain terminating in a sulfonic acid group (sulfobutylation ), yielding a +136.02 Da mass shift[3].

  • The Causality of Slower Kinetics: The bulky nature of the 4-carbon chain, combined with the electrostatic repulsion from the negatively charged sulfonate group (especially if the local protein surface is acidic), creates steric hindrance. Consequently, IBS requires higher temperatures and longer incubation times than IAA.

  • The Strategic Advantage: The permanent negative charge of the sulfonate group drastically increases the hydrophilicity of the modified peptide. For highly hydrophobic targets like transmembrane domains, this prevents precipitation during tryptic digestion. Furthermore, the introduced negative charge shifts the isoelectric point (pI) of the peptides, which can be elegantly exploited to improve resolution in Strong Cation Exchange (SCX) chromatography.

Mechanism IAA IAA Excess / Prolonged Time OffTarget Off-Target Alkylation IAA->OffTarget High Reactivity MetOx Methionine Oxidation OffTarget->MetOx LysAlk Lysine/N-term Alkylation OffTarget->LysAlk Artifacts Data Artifacts in MS MetOx->Artifacts LysAlk->Artifacts

Fig 1. Mechanistic pathway of IAA-induced off-target modifications and MS artifacts.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two reagents, derived from optimized proteomic workflows[1][2][3].

ParameterIodoacetamide (IAA)Sodium 4-Iodobutane-1-Sulfonate (IBS)
Modification Type CarbamidomethylationSulfobutylation
Mass Shift (ΔM) +57.021 Da+136.020 Da
Net Charge Alteration Neutral (0)Negative (-1)
Optimal Concentration 10 – 15 mM50 – 100 mM
Reaction Kinetics Fast (20–30 min @ 25°C)Slow (60–120 min @ 37°C)
Off-Target Reactivity High (Met, Lys, N-term)Low (Sterically hindered)
Impact on Solubility NegligibleSignificantly increases hydrophilicity
Primary Use Case General bottom-up proteomicsMembrane proteins, pI engineering

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . They incorporate specific reducing agents tailored to the alkylation chemistry and include a built-in Quality Control (QC) step to verify reaction completeness before committing samples to the mass spectrometer.

Workflow N1 Reduced Protein Sample N2 Alkylating Agent Selection N1->N2 N3 Iodoacetamide (IAA) N2->N3 Standard Proteomics N4 Sodium 4-iodobutane-1-sulfonate (IBS) N2->N4 Hydrophobic Proteins / SCX N5 Carbamidomethylation Neutral (+57.02 Da) N3->N5 N6 Sulfobutylation Negatively Charged (+136.02 Da) N4->N6 N7 Downstream LC-MS/MS N5->N7 N6->N7

Fig 2. Decision matrix and workflow for cysteine alkylation using IAA vs. IBS.

Protocol A: Standard Alkylation with Iodoacetamide (IAA)

Designed for rapid, general-purpose profiling of soluble proteins.

  • Reduction: Dilute protein in 50 mM Ammonium Bicarbonate (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared IAA to a final concentration of 14 mM[1].

  • Incubation: Incubate at room temperature for exactly 30 minutes in the dark (light exposure degrades IAA into reactive iodine radicals).

  • Quenching (Critical Step): Add additional DTT to a final concentration of 10 mM. Incubate for 15 minutes to consume unreacted IAA, preventing methionine oxidation[2].

  • Validation (Ellman’s Assay): Remove a 2 µL aliquot and mix with Ellman’s reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete absence of free thiols, validating the alkylation.

Protocol B: Sulfobutylation with Sodium 4-Iodobutane-1-Sulfonate (IBS)

Designed for hydrophobic protein recovery and pI manipulation.

  • Reduction (Causality-Driven Choice): Dilute protein in 50 mM Ammonium Bicarbonate (pH 8.0). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Expert Insight: Why TCEP instead of DTT? Because IBS requires a long incubation time (up to 2 hours), the free thiols in DTT would compete with the protein cysteines for the IBS reagent. TCEP is a phosphine-based reducer lacking thiols, ensuring 100% of the IBS is directed at the protein.

  • Alkylation: Add freshly prepared IBS to a final concentration of 50 mM.

  • Incubation: Incubate at 37°C for 90 to 120 minutes in the dark. The elevated temperature and time overcome the steric hindrance of the sulfobutyl group.

  • Quenching/Cleanup: Due to the high salt concentration, quench by performing a rapid buffer exchange using a 10 kDa MWCO spin filter, or precipitate the protein using cold acetone.

  • Validation (MALDI-TOF QC): Spot a fraction of the intact protein on a MALDI plate. Observe the mass shift. A shift corresponding to exactly +136.02 Da per known cysteine residue validates complete sulfobutylation without over-alkylation.

Conclusion

The choice between Iodoacetamide and Sodium 4-iodobutane-1-sulfonate should be dictated by the physicochemical nature of the target proteome.

For high-throughput, standard bottom-up proteomics, IAA remains unmatched in speed and efficiency, provided strict quenching protocols are enforced to maintain data integrity. However, when dealing with intractable membrane proteins, or when designing multidimensional separation workflows (like SCX-LC-MS/MS), IBS acts as a powerful molecular engineering tool. By deliberately installing a permanent negative charge at every cysteine residue, researchers can rescue insoluble peptides and unlock deeper coverage of the hydrophobic proteome.

References

  • Journal of Proteome Research (2017).
  • Molecular Omics / Oxford Academic (2017).
  • Modification of Cysteine Residues with Sodium 2-bromoethanesulfonate (and Sulfobutylation Derivatives)

Sources

Validation

Comparative Reactivity Guide: Sodium 4-Iodobutane-1-Sulfonate vs. Iodoacetic Acid in Alkylation Workflows

Executive Summary In bioconjugation, proteomics, and drug derivatization, alkylating agents are critical for modifying nucleophilic residues (predominantly thiols and amines). While both Iodoacetic Acid (IAA) and Sodium...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In bioconjugation, proteomics, and drug derivatization, alkylating agents are critical for modifying nucleophilic residues (predominantly thiols and amines). While both Iodoacetic Acid (IAA) and Sodium 4-Iodobutane-1-Sulfonate (4-IBS) utilize iodine as a highly efficient leaving group, their kinetic profiles and structural applications are fundamentally divergent.

IAA is the gold standard for rapid, irreversible carboxymethylation in protein mapping, driven by extreme electrophilic activation. Conversely, 4-IBS is a specialized reagent utilized for sulfobutylation—grafting a highly polar sulfonate group onto hydrophobic molecules to drastically enhance their aqueous solubility. This guide objectively compares their mechanistic reactivity, thermodynamic requirements, and field-proven experimental protocols.

Mechanistic Causality & Molecular Orbital Dynamics

The disparity in reaction rates between IAA and 4-IBS is rooted in molecular orbital theory and the stabilization of the SN​2 transition state.

  • Iodoacetic Acid (The Alpha-Effect): IAA is an α -halo carbonyl compound. Its extreme reactivity is dictated by the adjacent carbonyl group. The π∗ antibonding orbital of the C=O bond overlaps with the σ∗ antibonding orbital of the C-I bond. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1], making the electrophilic carbon highly susceptible to nucleophilic attack. This lowers the activation energy barrier, allowing near-instantaneous alkylation at room temperature.

  • Sodium 4-Iodobutane-1-Sulfonate (Standard SN​2 ): 4-IBS is a primary alkyl iodide. The electron-withdrawing sulfonate group is separated from the reactive carbon by a four-carbon aliphatic chain. Because there is no adjacent π -system to provide orbital overlap, the LUMO remains at a standard, unactivated energy level. Consequently, 4-IBS undergoes a traditional SN​2 reaction that requires significant thermal energy to overcome the activation barrier.

Mechanistic_Logic cluster_IAA Iodoacetic Acid (Alpha-Effect) cluster_IBS Sodium 4-Iodobutane-1-Sulfonate (Standard) IAA_Struct Alpha-Halo Carbonyl (I-CH2-COOH) IAA_Orbital pi* (C=O) & sigma* (C-I) Orbital Overlap IAA_Struct->IAA_Orbital IAA_LUMO Lowered LUMO Energy Stabilized Transition State IAA_Orbital->IAA_LUMO IAA_Kinetic Ultra-Fast SN2 Kinetics (Room Temp) IAA_LUMO->IAA_Kinetic IBS_Struct Primary Alkyl Iodide (I-(CH2)4-SO3Na) IBS_Orbital Isolated sigma* (C-I) No Adjacent pi-System IBS_Struct->IBS_Orbital IBS_LUMO Standard LUMO Energy High Activation Barrier IBS_Orbital->IBS_LUMO IBS_Kinetic Slow SN2 Kinetics (Requires Heat 40-60°C) IBS_LUMO->IBS_Kinetic

Mechanistic causality comparing LUMO stabilization in IAA vs. standard SN2 barriers in 4-IBS.

Quantitative Data & Kinetic Comparison

To facilitate reagent selection, the following table summarizes the quantitative and operational parameters of both compounds based on established kinetic behaviors[2].

ParameterIodoacetic Acid (IAA)Sodium 4-Iodobutane-1-Sulfonate (4-IBS)
Reactivity Class α -Halo Carbonyl (Highly Activated)Primary Alkyl Halide (Unactivated)
Relative SN​2 Rate Extremely Fast (Minutes)Slow (Hours to Days)
Optimal Reaction Temp 20°C – 25°C (Room Temperature)40°C – 60°C (Thermal Activation Required)
Optimal pH Range 7.5 – 8.58.0 – 9.5
Primary Target Cysteine (Thiols)Amines, Phenols, Thiols
Net Mass Shift (LC-MS) +58.04 Da (Carboxymethylation)+136.17 Da (Sulfobutylation)
Major Side Reactions Over-alkylation of Methionine/Lysine[3]Hydrolysis of the alkyl iodide
Primary Application Proteomic disulfide mapping[4]Aqueous solubility enhancement

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an analytical checkpoint to ensure data integrity.

Protocol A: Rapid Carboxymethylation using Iodoacetic Acid

Designed for proteomics and disulfide bond mapping.

  • Reduction: Incubate the protein sample (1-5 mg/mL) with 10 mM Dithiothreitol (DTT) in 100 mM Ammonium Bicarbonate (pH 8.0) for 45 minutes at 37°C to fully reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 40 mM.

    • Causality: A 4-fold molar excess of IAA over DTT ensures complete alkylation of all free cysteines.

    • Critical Control: This step must be performed in the dark for 30 minutes at room temperature. Light exposure induces photolytic cleavage of the C-I bond, generating iodine radicals that cause artificial oxidation of methionine and tryptophan residues[2].

  • Quenching: Add an additional 20 mM DTT to the mixture and incubate for 15 minutes.

    • Causality: Unreacted IAA will continue to slowly alkylate primary amines (N-terminus, Lysine) over time. Quenching consumes the remaining electrophile, halting the reaction.

  • Validation (LC-MS): Analyze the digested peptide via LC-MS. A successful reaction is validated by a uniform mass shift of +58.04 Da per cysteine residue[4].

Protocol B: Sulfobutylation using Sodium 4-Iodobutane-1-Sulfonate

Designed for derivatizing small molecules or peptides to increase aqueous solubility.

  • Preparation: Dissolve the target molecule in a highly buffered aqueous/organic mixture (e.g., 50% DMF / 50% 200 mM Carbonate buffer, pH 9.0).

    • Causality: Because 4-IBS lacks α -effect activation, the nucleophile must be maximized. A higher pH (9.0) ensures complete deprotonation of thiols or amines, increasing their nucleophilic strength to compensate for the reagent's lower electrophilicity.

  • Alkylation: Add a 50- to 100-fold molar excess of 4-IBS. Seal the reaction vessel and incubate at 50°C for 8 to 12 hours.

    • Causality: The standard SN​2 pathway of a primary alkyl iodide requires sustained thermal energy to overcome the high activation barrier.

  • Purification: Remove unreacted 4-IBS and hydrolyzed byproducts via Size Exclusion Chromatography (SEC) or extensive dialysis against distilled water.

  • Validation (LC-MS): Confirm successful derivatization via LC-MS, looking for the characteristic +136.17 Da mass shift corresponding to the addition of the sulfobutyl group.

Workflow_Comparison Start Reduced Sample (Free Thiols/Amines) Split Select Alkylating Agent Start->Split IAA_Path Add IAA pH 7.5 - 8.5 Split->IAA_Path Proteomics IBS_Path Add 4-IBS pH 8.0 - 9.5 Split->IBS_Path Solubilization IAA_Incubate Incubate 30 min Dark, 25°C IAA_Path->IAA_Incubate IAA_Result Carboxymethylated (+58.04 Da) IAA_Incubate->IAA_Result IBS_Incubate Incubate 8-12 hrs Heat 50°C IBS_Path->IBS_Incubate IBS_Result Sulfobutylated (+136.17 Da) IBS_Incubate->IBS_Result

Experimental workflow divergence based on the kinetic requirements of IAA versus 4-IBS.

References

  • Mammalian Cell Cytotoxicity and Genotoxicity of Disinfection By-Products (SN2 Reactivity). NOAA Institutional Repository.
  • Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. PMC / National Institutes of Health.
  • Biochemical and Proteomics Approaches to Characterize Topoisomerase IIα Cysteines. DOI.org.
  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. ResearchGate.

Sources

Comparative

Solvent Efficiency Guide: Synthesis and Applications of Sodium 4-Iodobutane-1-Sulfonate

Sodium 4-iodobutane-1-sulfonate is a highly reactive, bifunctional reagent fundamentally utilized to introduce sulfobutyl groups into organic molecules. Its applications span the synthesis of zwitterionic polymers, water...

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Author: BenchChem Technical Support Team. Date: March 2026

Sodium 4-iodobutane-1-sulfonate is a highly reactive, bifunctional reagent fundamentally utilized to introduce sulfobutyl groups into organic molecules. Its applications span the synthesis of zwitterionic polymers, water-soluble cyanine dyes (such as Indocyanine Green intermediates)[1][2], and cutting-edge defect passivation in perovskite solar cells[3].

Because the molecule possesses both a highly polar sulfonate salt and a lipophilic alkyl iodide chain, its reactivity is exceptionally sensitive to the solvent environment. This guide objectively compares the efficiency of various solvent systems across the two primary phases of its lifecycle: its upstream synthesis via ring-opening, and its downstream application in alkylation and materials science.

Mechanistic Overview

The utility of 4-iodobutane-1-sulfonate relies on S_N2 nucleophilic substitution. In its synthesis, an iodide ion attacks 1,4-butane sultone. In its application, an external nucleophile (e.g., an amine) attacks the iodo-carbon. Both pathways are heavily dictated by the solvent's dielectric constant, its ability to solvate cations, and the absence of hydrogen-bonding interference.

SN2_Mechanism N1 1,4-Butane Sultone + NaI N2 S_N2 Transition State (Solvent Stabilized) N1->N2 Nucleophilic Attack (I⁻) N3 Sodium 4-Iodobutane -1-Sulfonate N2->N3 Ring Opening & Precipitation

Figure 1: S_N2 ring-opening mechanism of 1,4-butane sultone by sodium iodide.

Part 1: Solvent Efficiency in Reagent Synthesis

The standard synthesis of sodium 4-iodobutane-1-sulfonate involves the ring-opening of 1,4-butane sultone using Sodium Iodide (NaI)[2]. The efficiency of this reaction is governed by the classic Finkelstein thermodynamic principle: the forward reaction is driven by the differential solubility of the starting materials versus the product.

Quantitative Solvent Comparison
Solvent SystemSolvent TypeTypical YieldReaction TempKinetics & Mechanistic Causality
Acetone (Anhydrous) Polar Aprotic85–95%56 °C (Reflux)Optimal. NaI is soluble, but the highly polar sulfonate product is insoluble. Precipitation drives the equilibrium strictly forward[2].
DMF Polar Aprotic75–85%80 °CFast but difficult isolation. High dielectric constant accelerates S_N2, but the product remains highly soluble, complicating recovery.
Methanol Polar Protic40–60%65 °CSuboptimal. Protic hydrogen bonding heavily solvates the iodide ion, dampening its nucleophilicity. Competitive methanolysis of the sultone occurs.
Self-Validating Protocol: Synthesis in Acetone

Causality: Using anhydrous acetone prevents the competitive hydrolysis of the sultone ring, ensuring that iodide is the sole nucleophile.

  • Preparation: Dissolve 1.0 equivalent of 1,4-butane sultone in anhydrous acetone to achieve a 0.5 M concentration.

  • Nucleophile Addition: Add 1.5 equivalents of anhydrous Sodium Iodide (NaI)[2].

    • Validation Checkpoint: The complete dissolution of NaI confirms a moisture-free environment and proper reagent quality.

  • Thermal Activation: Stir the reaction mixture in an oil bath at 60 °C (reflux) for 16 hours[2].

    • Validation Checkpoint: The progressive accumulation of a dense, white precipitate visually confirms the forward S_N2 trajectory, as the sodium 4-iodobutane-1-sulfonate salt is insoluble in acetone[2].

  • Isolation: Cool the mixture, add pentane to maximize precipitation, and isolate the product via vacuum filtration[2]. Remove residual solvent under reduced pressure.

Part 2: Solvent Efficiency in N-Alkylation Applications

When utilizing sodium 4-iodobutane-1-sulfonate to synthesize zwitterionic dyes (e.g., Indocyanine Green intermediates) or sulfobetaine polymers, the solvent must dissolve both the highly polar sulfonate salt and the lipophilic organic substrate[1].

Quantitative Solvent Comparison
Solvent SystemTypical YieldReaction TempApplication Causality
Sulfolane 80–90%120–140 °COptimal for hindered substrates. Exceptional thermal stability allows high temperatures required to overcome the activation energy of bulky indoles[1].
DMF / Propylene Carbonate 70–85%80–100 °CGood general purpose. Excellent solubility profile, but extended heating in DMF can lead to amine degradation or formylation side-reactions.
Aqueous NaOH 50–70%40–60 °CGreen but inefficient. Competitive hydrolysis of the iodo-group converts the reagent into 4-hydroxybutane-1-sulfonate, requiring massive reagent excess.
Self-Validating Protocol: N-Alkylation in Sulfolane

Causality: Sulfolane is chosen for sterically hindered indolenine derivatives because it remains stable at the >120 °C temperatures required to drive the S_N2 alkylation[1].

  • Suspension: Disperse the target amine/indolenine and 1.2 equivalents of sodium 4-iodobutane-1-sulfonate in anhydrous sulfolane (approx. 2 mL per 100 mg of substrate).

  • Thermal S_N2: Heat the mixture to 130 °C under an inert nitrogen atmosphere for 12 hours[1].

    • Validation Checkpoint: The transition from a heterogeneous suspension to a homogeneous, deeply colored solution indicates the successful formation of the highly soluble zwitterionic intermediate.

  • Precipitation: Cool the reaction to room temperature and pour into an excess of ethyl acetate. The zwitterionic product will precipitate out for easy filtration[1].

Part 3: In-Situ Generation for Perovskite Solar Cells

A major 2025 breakthrough in materials science bypasses the ex-situ synthesis of 4-iodobutane-1-sulfonate altogether. Researchers discovered that using 1,4-butane sultone as a co-solvent in perovskite precursor solutions allows for the in-situ generation of the sulfonate agent[3].

Applications Root Sodium 4-Iodobutane-1-Sulfonate Sub1 N-Alkylation Reactions (Zwitterion Synthesis) Root->Sub1 Sub2 In-Situ Defect Passivation (Perovskite Solar Cells) Root->Sub2 Sol1 Preferred Solvents: Sulfolane, DMF, H2O Sub1->Sol1 Sol2 Preferred Solvents: DMF / DMSO Sub2->Sol2

Figure 2: Primary applications and optimal solvent systems for 4-iodobutane-1-sulfonate.

Self-Validating Protocol: Solvent-Assisted Defect Passivation

Causality: By introducing the sultone directly into the DMF/DMSO solvent matrix of the perovskite precursor, the ring-opening reaction occurs locally during the thermal annealing phase. The newly formed 4-iodobutane-1-sulfonate immediately anchors to iodine vacancies, passivating surface defects without disrupting the bulk crystal lattice[3].

  • Precursor Matrix: Prepare the α-FAPbI3 perovskite precursor in a standard DMF/DMSO solvent mixture.

  • Co-Solvent Addition: Introduce 1,4-butane sultone as a secondary solvent additive to the precursor solution[3].

  • Deposition: Spin-coat the precursor solution onto the substrate to regulate initial nucleation density[3].

  • Thermal Annealing: Anneal the film at 150 °C.

    • Validation Checkpoint: The thermal energy triggers the ring-opening conversion of 1,4-butane sultone with free iodide ions, producing 4-iodobutane-1-sulfonate in situ[3]. Successful passivation is validated by an increase in the power conversion efficiency (PCE) of the resulting n-i-p planar solar cells to >26%[3].

References

  • Wang, Y., Lu, C., Liu, M., & Li, Y. (2025). "Solvent-assisted reaction for spontaneous defect passivation in perovskite solar cells." Nature Photonics.
  • "Process for the preparation of indocyanine green." US Patent 10287436B2.
  • "High-Yielding Water-Soluble Asymmetric Cyanine Dyes for Labeling Applications." ACS Omega (2020).

Sources

Validation

A Comparative Guide to Cysteine Alkylation using Sodium 4-Iodobutane-1-Sulfonate for Mass Spectrometry-Based Proteomics

This guide provides an in-depth technical comparison of sodium 4-iodobutane-1-sulfonate as a cysteine alkylating agent for mass spectrometry (MS)-based proteomics. We will explore its chemical principles, compare its per...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of sodium 4-iodobutane-1-sulfonate as a cysteine alkylating agent for mass spectrometry (MS)-based proteomics. We will explore its chemical principles, compare its performance against conventional reagents, and provide detailed experimental protocols and data interpretation strategies for its validation. This content is intended for researchers, scientists, and drug development professionals seeking to enhance their proteomics workflows.

The Imperative of Cysteine Alkylation in Proteomics

In the landscape of bottom-up proteomics, the covalent modification of cysteine residues is a cornerstone of sample preparation.[1] This step, known as alkylation, is not merely procedural but essential for data quality and integrity. The primary rationale is to irreversibly cap the highly reactive thiol (-SH) groups of cysteine residues after the reduction of disulfide bonds.[2] This prevents the re-formation of disulfide bridges, which would otherwise complicate protein digestion and subsequent peptide analysis by mass spectrometry.[2]

An ideal alkylating agent should exhibit high reactivity and specificity towards cysteine thiols, be soluble in typical buffers, and result in a stable modification. While reagents like iodoacetamide (IAA) are widely used, they are not without drawbacks, including potential side reactions.[1][3] This has spurred the exploration of alternative reagents that may offer unique advantages for specific applications. Sodium 4-iodobutane-1-sulfonate (SIBS) represents one such alternative, introducing a hydrophilic sulfonate group that can significantly alter the physicochemical properties of modified peptides.

Sodium 4-Iodobutane-1-Sulfonate (SIBS): A Hydrophilic Alkylating Agent

Sodium 4-iodobutane-1-sulfonate is a bifunctional molecule featuring a reactive iodo-group at one end of a butyl chain and a highly polar sodium sulfonate group at the other. This unique structure underpins its potential utility in proteomics.

Chemical Properties and Reaction Mechanism
  • Structure: C₄H₈INaO₃S

  • Molecular Weight: 286.06 g/mol [4]

  • Reaction Mechanism: The modification of cysteine by SIBS proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[5] The nucleophilic sulfur atom of the deprotonated cysteine thiol attacks the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable thioether bond.

The key feature of this reaction is the covalent attachment of a butylsulfonate moiety to the cysteine residue. This modification results in a specific mass shift and a significant change in the peptide's chemical nature.

Advantages in Mass Spectrometry Analysis

The introduction of a sulfonate group, a strong acid, imparts a fixed negative charge and significantly increases the hydrophilicity of the modified peptide. This can be leveraged for several analytical advantages:

  • Altered Chromatographic Behavior: The increased polarity is expected to decrease retention time on reverse-phase liquid chromatography (LC) columns. This can be beneficial for separating modified peptides from their unmodified or otherwise-modified counterparts.

  • Improved Ionization and Fragmentation: N-terminal sulfonation of peptides has been shown to enhance fragmentation in mass spectrometry, producing more complete y-ion series which simplifies spectral interpretation and peptide sequencing.[6][7] While S-alkylation is different, the presence of the charged sulfonate group may similarly influence fragmentation pathways.

  • Targeted Enrichment: The fixed negative charge could potentially be exploited for selective enrichment of modified peptides using strong anion exchange (SAX) chromatography.

Performance Comparison: SIBS vs. Conventional Alkylating Agents

The choice of alkylating agent has a direct impact on the outcome of a proteomics experiment. Here, we compare the theoretical and expected properties of SIBS with two of the most common reagents: Iodoacetamide (IAA) and N-ethylmaleimide (NEM).

FeatureSodium 4-Iodobutane-1-Sulfonate (SIBS)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Monoisotopic Mass Shift +136.0143 Da (on Cysteine)+57.0215 Da (Carbamidomethyl)+125.0477 Da
Primary Target Cysteine Thiol (-SH)Cysteine Thiol (-SH)Cysteine Thiol (-SH)
Solubility High in aqueous buffersGood in aqueous buffersModerate in aqueous buffers
Known Side Reactions Potential for modification of other nucleophilic residues (e.g., Lys, His, N-terminus) at high pH or concentration.Alkylation of Met, His, Lys, Asp, and peptide N-termini has been reported.[1]Can react with Lys and His; can also form cross-linked products.
Impact on Peptide Increases hydrophilicity; adds a fixed negative charge.Minimal change to hydrophilicity.Increases hydrophobicity.
MS/MS Fragmentation May promote characteristic neutral loss of SO₃ (79.9568 Da) and simplify ion series.[8]Standard b- and y-ion series.Stable modification, standard fragmentation.

Experimental Validation Workflow

Validating a new reagent requires a systematic approach. The following workflow outlines the key steps from sample preparation to data analysis for assessing the efficacy of SIBS.

Workflow Overview

SIBS_Alkylation_Workflow cluster_prep Protein Preparation cluster_digest Digestion & Cleanup cluster_ms Mass Spectrometry P Protein Lysate R Reduction (e.g., 10 mM DTT) P->R A Alkylation (e.g., 25 mM SIBS) R->A Q Quenching (e.g., excess DTT) A->Q D Enzymatic Digestion (e.g., Trypsin) Q->D C Sample Cleanup (C18 Desalting) D->C LCMS LC-MS/MS Analysis C->LCMS DA Database Search (Variable Modification: +136.0143 Da on Cys) LCMS->DA V Manual Validation (Spectral Inspection) DA->V

Caption: Experimental workflow for protein alkylation with SIBS and subsequent mass spectrometry analysis.

Detailed Step-by-Step Protocol

This protocol provides a starting point for the in-solution alkylation of proteins using SIBS. Note: Optimal concentrations and incubation times should be empirically determined for each specific sample type.

  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate, pH 8.0).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation with Sodium 4-Iodobutane-1-Sulfonate (SIBS):

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of SIBS in a suitable buffer (e.g., 50 mM ammonium bicarbonate) to a final concentration of 25 mM (a ~2.5-fold molar excess over DTT).

    • Incubate for 30 minutes at room temperature in the dark. The darkness is crucial as iodo-containing reagents can be light-sensitive.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 10 mM to quench any unreacted SIBS.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate, pH 8.0, to reduce the urea concentration to less than 1.5 M. This is critical for optimal enzyme activity.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides, dry them completely using a vacuum centrifuge, and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Mass Spectrometry Data Analysis and Interpretation

The successful identification of SIBS-modified peptides hinges on correct data acquisition and search parameters.

Database Search Parameters

When performing a database search (e.g., using Mascot, MaxQuant, or similar software), it is essential to define the S-sulfobutylation of cysteine as a variable modification.

  • Modification: S-sulfobutylation

  • Target Residue: Cysteine (C)

  • Monoisotopic Mass Difference: +136.0143 Da

  • Composition: H(8) C(4) O(3) S(1)

Additionally, consider searching for potential side reactions, such as the modification of lysine or the N-terminus, especially during the initial validation phase.

Interpreting MS/MS Spectra

The sulfonate group is known to influence peptide fragmentation. When manually validating spectra of SIBS-modified peptides, look for the following features:

  • A Complete b- and y-ion Series: The presence of the modification should not preclude the generation of a clear ion series that allows for unambiguous sequence assignment.

  • Characteristic Neutral Loss: Sulfated and sulfonated compounds often exhibit a characteristic neutral loss of SO₃ (monoisotopic mass: 79.9568 Da) under collision-induced dissociation (CID).[8] The presence of a prominent [M-80] fragment ion can be a strong indicator of a successful modification.

SIBS_Fragmentation cluster_peptide Hypothetical SIBS-Modified Peptide cluster_fragments Expected MS/MS Fragments P1 H-PepA- Cys Cys Mod [S-(CH2)4-SO3-] Cys->Mod P2 -PepB-OH Y_ions y-ions Cys->Y_ions y-series B_ions b-ions Cys->B_ions b-series NL_ion Precursor - SO3 (Neutral Loss of 79.96 Da) Mod->NL_ion characteristic loss

Caption: Hypothetical fragmentation of a peptide with S-sulfobutylation on a cysteine residue.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Alkylation 1. Insufficient molar excess of SIBS. 2. Suboptimal reaction time or temperature. 3. Degraded SIBS reagent.1. Increase SIBS concentration (e.g., to 40-50 mM). 2. Increase incubation time to 45-60 minutes. 3. Use a freshly prepared solution of SIBS.
Low Peptide Identification Rate 1. Unexpected fragmentation not accounted for in search parameters. 2. Poor chromatographic separation due to high hydrophilicity.1. Add the neutral loss of SO₃ (-79.9568 Da) from the precursor as a parameter in your search algorithm. 2. Modify the LC gradient to use a shallower ramp with a lower initial organic phase concentration.
Evidence of Side Reactions 1. Reaction pH is too high, leading to deprotonation of other nucleophiles (e.g., lysine). 2. Excessive concentration of SIBS.1. Ensure the reaction buffer pH does not exceed 8.5. 2. Perform a titration experiment to find the lowest effective concentration of SIBS.

Conclusion

Sodium 4-iodobutane-1-sulfonate presents a compelling alternative to conventional cysteine alkylating agents, particularly for applications where altering peptide hydrophilicity and charge state is desirable. Its ability to introduce a water-soluble, negatively charged sulfonate group can be leveraged to improve chromatographic separations and potentially simplify MS/MS spectral analysis. While it requires careful optimization and validation, the unique properties conferred by SIBS may unlock new strategies for targeted proteomics, quantitative analysis, and the characterization of complex protein samples. As with any analytical method, a thorough understanding of the underlying chemistry and a systematic approach to validation are paramount to achieving robust and reliable results.

References

  • Hlusiak, M., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]

  • Wang, H., et al. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics. Available at: [Link]

  • Le, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules. Available at: [Link]

  • Stroobant, V., et al. (2010). Protein Quantification by MALDI-Selected Reaction Monitoring Mass Spectrometry Using Sulfonate Derivatized Peptides. Analytical Chemistry. Available at: [Link]

  • Potel, C. M., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]

  • Luxembourg Institute of Health. (2010). Protein quantification by MALDI-selected reaction monitoring mass spectrometry using sulfonate derivatized peptides. Available at: [Link]

  • Müller, T., et al. (2015). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]

  • Liu, G., et al. (2012). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Liu, J., et al. (2008). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Perre-Poupart, V., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry. Available at: [Link]

Sources

Comparative

A Comparative Guide to Cysteine Alkylation: Sodium 4-Iodobutane-1-Sulfonate vs. Traditional Reagents in Quantitative Proteomics

As a Senior Application Scientist in mass spectrometry (MS)-based proteomics, I frequently encounter the analytical bottlenecks caused by standard sample preparation techniques. The reduction and alkylation of cysteine r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry (MS)-based proteomics, I frequently encounter the analytical bottlenecks caused by standard sample preparation techniques. The reduction and alkylation of cysteine residues are non-negotiable steps to prevent the reformation of artefactual disulfide bonds during proteolytic digestion[1]. Historically, the field has defaulted to Iodoacetamide (IAA) or Chloroacetamide (CAA) to achieve this.

However, these traditional reagents introduce a neutral carbamidomethyl group. While effective for general hydrophilic peptides, this neutral modification exacerbates the insolubility of highly hydrophobic peptides and often leads to massive unspecific side reactions (over-alkylation) on lysine, histidine, and the N-terminus[1][2].

To address these limitations, Sodium 4-iodobutane-1-sulfonate (IBS) has emerged as a strategic alternative. By introducing a hydrophilic, negatively charged butanesulfonate moiety, IBS fundamentally alters the physicochemical properties of the resulting peptide, offering complementary detection profiles and superior recovery of hydrophobic domains[3]. This guide objectively compares the quantitative performance of IBS against traditional alternatives and provides a self-validating protocol for its implementation.

Mechanistic Causality: Why the Alkylating Group Matters

The alkylation of the nucleophilic thiolate group of cysteine by both IAA and IBS proceeds via a bimolecular nucleophilic substitution (SN2) reaction. However, the structural differences in the leaving group and the functional tail dictate their behavior in complex lysates.

  • Iodoacetamide (IAA) & Chloroacetamide (CAA): These reagents introduce a small, neutral carbamidomethyl group (+57.02 Da). Because IAA is highly reactive, it is prone to off-target alkylation. Furthermore, iodine-containing reagents like IAA can inadvertently alkylate methionine residues, forming sulfonium ions that undergo prominent neutral loss during electrospray ionization (ESI), drastically decreasing identification rates for methionine-containing peptides[1].

  • Sodium 4-Iodobutane-1-Sulfonate (IBS): IBS introduces a butanesulfonate group (+136.02 Da). The permanent negative charge (-1) of the sulfonate anion at physiological pH serves two causal functions:

    • Solubility Enhancement: It acts as a solubilizing tag, preventing the precipitation of highly hydrophobic peptides (e.g., transmembrane domains) during aqueous tryptic digestion.

    • Steric and Electrostatic Shielding: The larger steric bulk and charge repulsion intrinsically limit the reaction kinetics of off-target over-alkylation on primary amines (like Lysine) compared to the smaller, neutral IAA[2].

ReactionPathway Cys Free Cysteine (Thiolate, -S⁻) TS SN2 Transition State Cys->TS Nucleophilic Attack IBS Sodium 4-Iodobutane-1-Sulfonate (IBS) IBS->TS Iodide Leaving Prod S-Butanesulfonate Cysteine (+136.02 Da) TS->Prod Thioether Formation

Figure 1: SN2 reaction mechanism of cysteine alkylation by sodium 4-iodobutane-1-sulfonate.

Quantitative Performance Comparison

When optimizing a proteomics workflow, the choice of alkylating agent must balance reaction efficiency against the preservation of the native proteome state[4]. The table below synthesizes the quantitative performance of IAA, CAA, and IBS based on empirical proteomics data.

Table 1: Comparative Profiling of Cysteine Alkylation Reagents
ReagentAlkylating MoietyMass Shift (Da)Net Charge Added (pH 7)Alkylation EfficiencyOff-Target Rate (Lys/His/N-term)Hydrophobic Peptide Recovery
Iodoacetamide (IAA) Carbamidomethyl+57.02Neutral (0)>99%High (5–10%)Poor
Chloroacetamide (CAA) Carbamidomethyl+57.02Neutral (0)>98%Low (<2%)Poor
Sodium 4-Iodobutane-1-Sulfonate (IBS) Butanesulfonate+136.02Negative (-1)>95%Very Low (<1%)Excellent

Data Insights: While CAA is often preferred over IAA to minimize off-target reactions[5], neither solves the issue of hydrophobic peptide loss. IBS sacrifices a marginal degree of absolute reaction kinetics (requiring slightly longer incubation times) but drastically improves the sequence coverage of membrane proteins by keeping their cleaved peptides in solution.

Self-Validating Experimental Protocol for IBS Alkylation

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating system . By spiking in a known heavy-isotope labeled synthetic peptide containing a single free cysteine prior to alkylation, you can quantitatively assess the completeness of the IBS reaction via MS1 extracted ion chromatogram (XIC) ratios.

Step-by-Step Methodology

1. Protein Denaturation & Reduction

  • Action: Lyse cells in 8M Urea or 5% SDS buffer (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubation: 37°C for 30 minutes.

  • Causality: DTT reduces all native disulfide bonds. The elevated temperature ensures the complete unfolding of the tertiary structure, exposing buried cysteines.

2. Internal Validation Spike-In

  • Action: Add 100 fmol of a heavy-isotope labeled synthetic peptide (e.g., A-C-G-E-K[Heavy]).

3. IBS Alkylation

  • Action: Add Sodium 4-iodobutane-1-sulfonate (IBS) to a final concentration of 50 mM.

  • Incubation: 25°C for 45 minutes in the dark .

  • Causality: The dark environment is critical. Light exposure induces the homolytic cleavage of the carbon-iodine bond, generating reactive iodine radicals that exacerbate off-target amino acid modifications and methionine oxidation[1].

4. Reaction Quenching (Critical Step)

  • Action: Add excess DTT (final concentration 20 mM) or free L-cysteine and incubate for 15 minutes.

  • Causality: Unreacted IBS will rapidly alkylate the active site of Trypsin during the digestion phase, destroying proteolytic efficiency. Quenching acts as a chemical sink, neutralizing the remaining electrophiles.

5. Digestion & Desalting

  • Action: Dilute the urea concentration to < 1M. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C. Desalt using C18 StageTips prior to LC-MS/MS.

Workflow Lysis 1. Protein Denaturation (8M Urea or 5% SDS) Reduction 2. Disulfide Reduction (10 mM DTT, 37°C, 30 min) Lysis->Reduction Alkylation 3. Cysteine Alkylation (50 mM IBS, 25°C, 45 min, Dark) Reduction->Alkylation Quenching 4. Reaction Quenching (Excess DTT or Cysteine) Alkylation->Quenching Digestion 5. Proteolytic Digestion (Trypsin, 37°C, Overnight) Quenching->Digestion LCMS 6. LC-MS/MS Analysis (Orbitrap/TOF) Digestion->LCMS

Figure 2: Step-by-step proteomics workflow incorporating IBS-mediated cysteine alkylation.

Conclusion

For routine analyses of highly soluble cytosolic proteins, Chloroacetamide remains a reliable standard. However, for deep-coverage proteomics, membrane protein characterization, or targeted covalent inhibitor assays, Sodium 4-iodobutane-1-sulfonate (IBS) provides a distinct analytical advantage. By leveraging the negative charge of the sulfonate group, researchers can rescue hydrophobic peptides from precipitation, reduce off-target noise, and generate orthogonal datasets that standard carbamidomethylation simply cannot access.

References
  • Müller, T., et al. "Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents." Source: PMC.
  • Paulech, J., et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Source: Oxford Academic.
  • Kuznetsova, K. S., et al. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Source: PubMed.
  • "Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling." Source: ACS Publications.
  • "The Cysteine Proteome." Source: PMC.

Sources

Validation

Comparative Guide: Yield Optimization in N-Alkylation Using Alkyl Sulfonates

The synthesis of secondary amines via direct N-alkylation is a foundational transformation in drug development and fine chemical synthesis. While alkyl halides have historically been the default electrophiles, their use...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of secondary amines via direct N-alkylation is a foundational transformation in drug development and fine chemical synthesis. While alkyl halides have historically been the default electrophiles, their use is often marred by high toxicity, volatility, and pronounced overalkylation. Alkyl sulfonates—specifically mesylates, tosylates, and triflates—offer a highly tunable, bench-stable alternative[1].

However, achieving high yields of mono-N-alkylated products requires a precise understanding of the interplay between leaving group kinetics, base selection, and steric hindrance. This guide objectively compares the performance of different alkyl sulfonates and provides a field-proven protocol for maximizing chemoselectivity.

The Mechanistic Dilemma: Reactivity vs. Selectivity

N-alkylation with alkyl sulfonates proceeds via a classical bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reactivity of the sulfonate electrophile is directly correlated to the stability of the departing sulfonate anion, which is inversely proportional to the pKa​ of its conjugate acid.

While it is tempting to select the most reactive electrophile to drive conversion, hyper-reactivity often destroys chemoselectivity. Highly reactive leaving groups lower the activation energy not just for the desired SN​2 attack, but also for competing E2 elimination (yielding alkenes) and sequential overalkylation (yielding tertiary amines or quaternary ammonium salts).

Pathway Amine Primary Amine (Nucleophile) Complex Base-Amine Complex [Activated State] Amine->Complex Base Addition Sulfonate Alkyl Sulfonate (Electrophile) TS SN2 Transition State Sulfonate->TS Complex->TS + Sulfonate Product Secondary Amine (Target Product) TS->Product Mono-alkylation Byproduct Tertiary Amine (Overalkylation) Product->Byproduct Excess Electrophile (Uncontrolled)

Figure 1: Mechanistic pathway of N-alkylation highlighting the risk of uncontrolled overalkylation.

Comparative Yields & Reactivity Profiles

To objectively compare these reagents, we must evaluate them based on their practical yields in mono-N-alkylation scenarios rather than raw reaction kinetics. The data below synthesizes experimental outcomes for the alkylation of primary aliphatic amines [1][2].

Alkyl SulfonateConjugate Acid pKa​ Relative ReactivityTypical Mono-Alkylation YieldPrimary Side ReactionsOptimal Use Case
Mesylate (-OMs) -1.9Moderate75% – 90% Minimal (slow overalkylation)General aliphatic amines; liquid electrophiles
Tosylate (-OTs) -2.8Moderate-High80% – 95% MinimalBench-stable solid electrophiles; primary amines
Triflate (-OTf) -14.0Very High< 50% (Often problematic)Elimination (E2), Rapid OveralkylationHighly sterically hindered or deactivated amines
The Triflate Discrepancy

Despite being the most potent electrophile, triflates (-OTf) consistently deliver the lowest yields for standard secondary amine synthesis. As demonstrated in comparative studies, subjecting primary amines to alkyl triflates under standard basic conditions results in a concomitant mixture of side products [1]. The extreme leaving group ability of the triflate anion accelerates E2 elimination and makes the resulting secondary amine highly susceptible to immediate dialkylation.

Tosylates and Mesylates: The Optimal Balance

Tosylates (-OTs) and Mesylates (-OMs) strike the optimal thermodynamic balance. They are sufficiently reactive to ensure full conversion of the primary amine within 18–24 hours but stable enough to suppress background elimination. Tosylates are particularly favored in pharmaceutical scale-up because they are typically highly crystalline, bench-stable solids, whereas mesylates are often viscous liquids [3].

The "Cesium Effect": A Paradigm Shift in Chemoselectivity

Even with optimized electrophiles like tosylates, overalkylation remains a persistent threat. A breakthrough in yield optimization is the utilization of the "Cesium Effect" . Research by Salvatore et al. demonstrated that substituting standard bases (like K2​CO3​ or Et3​N ) with Cesium Hydroxide Monohydrate ( CsOH⋅H2​O ) shifts the chemoselectivity almost exclusively to mono-N-alkylation, achieving >90% yields [1].

Causality: The large ionic radius and high polarizability of the cesium cation ( Cs+ ) allow it to form a sterically demanding coordination complex with the intermediate secondary amine. This complex effectively shields the nitrogen lone pair, raising the activation energy for subsequent nucleophilic attacks and halting the reaction cleanly at the secondary amine stage.

Self-Validating Experimental Protocol: CsOH-Promoted Mono-N-Alkylation

The following methodology details a robust, self-validating system for synthesizing secondary amines using alkyl tosylates.

Reagents Required:

  • Primary amine (1.0 equiv)

  • Alkyl tosylate or mesylate (1.2 equiv)

  • CsOH⋅H2​O (1.0 equiv)

  • Activated 4Å Molecular Sieves (500 mg/mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation & Desiccation: To a flame-dried round-bottom flask under an argon atmosphere, add the primary amine and anhydrous DMF to achieve a 0.15 M concentration. Immediately introduce activated 4Å molecular sieves.

    • Causality: Molecular sieves actively scavenge adventitious water. This is a critical self-validating step; without sieves, trace water will hydrolyze the alkyl sulfonate, destroying the electrophile stoichiometry and plummeting the yield.

  • Base Activation: Add CsOH⋅H2​O (1.0 equiv) to the suspension. Stir vigorously for 30 minutes at room temperature.

    • Causality: This incubation period allows the formation of the cesium-amine coordination complex prior to the introduction of the electrophile, setting up the steric blockade against overalkylation.

  • Electrophile Addition: Dissolve the alkyl tosylate (1.2 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, kinetically favoring the reaction with the abundant primary amine over the newly formed secondary amine.

  • Reaction Monitoring: Stir the white suspension for 18–22 hours at room temperature. Validate conversion via LC-MS or TLC (Ninhydrin stain).

  • Workup & Isolation: Filter the mixture through a Celite pad to remove the molecular sieves and insoluble inorganic cesium salts. Dilute the filtrate with Ethyl Acetate, and wash extensively with distilled water (3x) and brine to completely partition the DMF into the aqueous layer. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

Troubleshooting & Optimization Workflow

If yields fall below the 80% threshold, systematic side-product analysis is required to identify the mechanistic failure point. Use the following decision matrix to course-correct your protocol.

Optimization Start Evaluate N-Alkylation Yield Decision Primary Issue Identified? Start->Decision LowConv Low Conversion (Unreacted Amine) Decision->LowConv LC-MS shows SM OverAlk Overalkylation (Tertiary Amines) Decision->OverAlk Mass = Target + Alkyl Elim Elimination (Alkene Formation) Decision->Elim Alkene Byproducts Success Optimal Secondary Amine Yield Decision->Success Clean Profile Act1 Switch OMs to OTs or Increase Temp LowConv->Act1 Act2 Implement CsOH + 4Å MS or Lower Temp OverAlk->Act2 Act3 Switch OTf to OTs or Use Weaker Base Elim->Act3 Act1->Start Act2->Start Act3->Start

Figure 2: Experimental decision tree for troubleshooting N-alkylation reactions with alkyl sulfonates.

References
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Journal of Organic Chemistry (ACS Publications)[Link]

  • A comparison of several modern alkylating agents Arkivoc[Link]

  • Alkylation with Functionalised Alkanes ACS GCI Pharmaceutical Roundtable Reagent Guides[Link]

Comparative

assessing the stability of thioether bonds from sodium 4-iodobutane-1-sulfonate

Assessing the Stability of Thioether Bonds from Sodium 4-Iodobutane-1-Sulfonate: A Comparative Guide For researchers and drug development professionals, the precise and stable modification of cysteine residues is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Stability of Thioether Bonds from Sodium 4-Iodobutane-1-Sulfonate: A Comparative Guide

For researchers and drug development professionals, the precise and stable modification of cysteine residues is a cornerstone of bioconjugation and proteomics. While traditional reagents like iodoacetamide (IAM) and maleimides dominate standard workflows, they present significant limitations regarding in vivo stability, peptide solubility, and off-target reactivity.

This guide provides an in-depth technical evaluation of sodium 4-iodobutane-1-sulfonate (IBS) , an advanced alkylating agent that forms highly stable thioether bonds while introducing a hydrophilic sulfonate group. We will objectively compare its performance against standard alternatives and provide self-validating experimental protocols for its implementation.

Mechanistic Causality: The Chemistry of Thiol Alkylation

To understand the superior stability profile of IBS, one must first examine the underlying reaction mechanisms dictating bioconjugate integrity.

The SN2 Nucleophilic Substitution Pathway Haloalkanes, including IBS, react with the sulfhydryl group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction. At a slightly alkaline pH (7.5–8.5), the thiol is deprotonated to a highly nucleophilic thiolate anion. This anion attacks the aliphatic carbon of IBS, displacing the iodide leaving group to form a linear, unconstrained thioether bond[1]. Because iodine is an excellent leaving group, the reaction proceeds rapidly and irreversibly[1].

The Maleimide Vulnerability: Retro-Michael Reactions In contrast, maleimide reagents react via a Michael-type addition across a double bond to form a thiosuccinimide adduct. While highly efficient, the resulting bond is susceptible to a retro-Michael reaction in vivo[2]. In the presence of highly abundant physiological thiols (such as serum albumin or intracellular glutathione), the adduct can deconjugate and transfer the payload to off-target proteins, leading to premature drug release and systemic toxicity[2].

The Sulfonate Advantage Unlike IAM, which neutralizes the native charge of cysteine, IBS introduces a butanesulfonate tail. This serves a dual biophysical purpose:

  • Steric and Electrostatic Shielding: The bulky, negatively charged sulfonate group prevents the protein aggregation and precipitation often observed after the hydrophobic neutralization of thiols by IAM[3].

  • Analytical Enhancement: The sulfonate group significantly enhances the aqueous solubility of highly hydrophobic peptides and provides a strong, permanent charge that improves ionization recovery in mass spectrometry (MS)[4].

ReactionMechanisms Thiol Protein-SH (Thiolate at pH 8) IBS Sodium 4-iodobutane-1-sulfonate (IBS) Thiol->IBS SN2 Substitution Maleimide Maleimide Reagent Thiol->Maleimide Michael Addition Thioether Thioether Bond (Irreversible, Stable) IBS->Thioether - Iodide Thiosuccinimide Thiosuccinimide Adduct (Reversible, Retro-Michael) Maleimide->Thiosuccinimide pH 6.5-7.5

Caption: Reaction pathways of thiol alkylation: SN2 substitution (IBS) vs. Michael addition (Maleimides).

Comparative Performance Analysis

When selecting a bioconjugation reagent, researchers must balance reaction efficiency against the risk of off-target modifications and long-term stability. The table below summarizes the quantitative and qualitative performance data of IBS compared to standard alternatives.

ReagentReaction MechanismIn Vivo Bond StabilityMass Shift (Da)Charge AlterationPrimary Off-Target Risk
Sodium 4-Iodobutane-1-Sulfonate (IBS) SN2 SubstitutionExcellent (Irreversible)+136.02Adds Negative Charge (-1)Low (Requires strict pH control)
Iodoacetamide (IAM) SN2 SubstitutionExcellent (Irreversible)+57.02Neutralizes Native ChargeHigh (N-alkylation of Lysines)[3]
Iodoacetic Acid (IAA) SN2 SubstitutionExcellent (Irreversible)+58.01Adds Negative Charge (-1)Moderate (Slower reaction rate)
Standard Maleimides Michael AdditionPoor (Retro-Michael)[2]VariableNeutralizes Native ChargeLow (Highly thiol-selective)

Data Interpretation: While IAM is the industry standard for proteomics, its tendency to over-alkylate N-termini and lysine residues under prolonged exposure is a known artifact[3]. IBS mitigates this through steric hindrance provided by the longer butane chain, while completely bypassing the in vivo instability inherent to maleimides.

Experimental Methodology: Self-Validating Alkylation Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs Tris(2-carboxyethyl)phosphine (TCEP) to prevent reductant competition during alkylation, and utilizes a strict DTT quenching step to define the exact reaction window, thereby preventing artifactual over-alkylation during subsequent overnight digestion[3].

Materials Required:
  • Target Protein: 1 mg/mL in 100 mM Ammonium Bicarbonate (pH 8.0).

  • Reductant: 100 mM TCEP (Neutralized to pH 7.0).

  • Alkylating Agent: 500 mM Sodium 4-iodobutane-1-sulfonate (IBS) in LC-MS grade water.

  • Quenching Agent: 1 M Dithiothreitol (DTT).

Step-by-Step Workflow:
  • Reduction of Disulfides: Add TCEP to the protein solution to a final concentration of 10 mM. Incubate at 37°C for 45 minutes. Causality: TCEP is used instead of DTT because it lacks thiol groups, ensuring it will not consume the IBS reagent in the next step.

  • Thiol Alkylation: Add the IBS stock solution to achieve a final concentration of 50 mM (a 5-fold molar excess over TCEP).

  • Dark Incubation: Incubate the mixture in the dark at room temperature for 45 minutes. Causality: Haloalkanes are light-sensitive; ambient light can generate reactive iodine radicals that cause non-specific oxidative damage to tyrosine and tryptophan residues.

  • Reaction Quenching (Critical Validation Step): Add DTT to a final concentration of 100 mM and incubate for 15 minutes. Causality: The massive excess of DTT rapidly consumes all unreacted IBS. This halts the reaction precisely, guaranteeing that no active alkylating agent remains to attack lysine residues during downstream processing.

  • Proteolytic Digestion: Add Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Validation: Desalt the peptides and analyze via mass spectrometry. Configure the search engine (e.g., MaxQuant, Mascot) to look for a static modification of +136.019 Da on cysteine residues. To validate specificity, set the same mass shift as a variable modification on lysine; a highly specific reaction will yield <1% lysine modification.

Workflow Red 1. Reduction TCEP (pH 8.0, 37°C, 45 min) Alk 2. Alkylation Add IBS (Excess, Dark, 45 min) Red->Alk Quench 3. Quenching Add DTT to consume unreacted IBS Alk->Quench Digest 4. Digestion Trypsin Cleavage (37°C, Overnight) Quench->Digest MS 5. LC-MS/MS Analysis Monitor +136.019 Da Mass Shift Digest->MS

Caption: Standardized workflow for protein thiol reduction, IBS alkylation, and mass spectrometry validation.

Conclusion

For applications requiring absolute linkage stability—such as the development of next-generation Antibody-Drug Conjugates (ADCs) or the MS profiling of highly hydrophobic transmembrane proteins—sodium 4-iodobutane-1-sulfonate presents a superior alternative to traditional reagents. By leveraging an irreversible SN2 mechanism[1] and introducing a highly soluble sulfonate moiety[4], researchers can bypass the in vivo exchange vulnerabilities of maleimides[2] and the aggregation risks associated with iodoacetamide[3].

References

  • Benchchem. "In-Vivo Stability of Thioether Linkages: A Comparative Guide for Researchers." Benchchem.com. 2

  • Winther, J. R., & Thorpe, C. "Quantification of Thiols and Disulfides." Biochim Biophys Acta (via NIH PMC). 3

  • "Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry." Anal Bioanal Chem (via NIH PMC).4

  • Benchchem. "4-Bromobutan-2-one|CAS 28509-46-8|Research Chemical." Benchchem.com. 1

Sources

Validation

LC-MS/MS Analysis of Peptides Alkylated with Sodium 4-Iodobutane-1-Sulfonate: A Comprehensive Comparison Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, comparative performance, and optimized experimental workflows for bottom-up proteomics. The Paradigm...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic evaluation, comparative performance, and optimized experimental workflows for bottom-up proteomics.

The Paradigm Shift in Cysteine Alkylation

In bottom-up proteomics, the reduction and alkylation of disulfide bonds are non-negotiable steps to ensure complete enzymatic digestion and prevent the spontaneous reformation of cross-links. For decades, the field has defaulted to using Iodoacetamide (IAA) or Chloroacetamide (CAA). However, as mass spectrometry (MS) sensitivity has increased, the limitations of these traditional reagents—namely off-target modifications and their inability to improve the solubility of hydrophobic peptides—have become glaring bottlenecks.

Sodium 4-iodobutane-1-sulfonate (IBS) represents a highly strategic alternative. By acting as a "charge derivatization" reagent, IBS not only caps reactive thiols but fundamentally alters the physicochemical properties of the resulting peptides, offering unique advantages for complex proteomic analyses.

Mechanistic Causality: Why Sulfobutylation?

To understand the value of IBS, we must analyze the chemical causality behind its interaction with the proteome.

The Limitations of Traditional Agents

IAA reacts via an SN​2 mechanism to append a neutral carbamidomethyl group (+57.02 Da). While effective, its high reactivity frequently leads to artifactual over-alkylation at lysine, tyrosine, and the N-terminus, complicating database searches and quantitative accuracy[1]. Chloroacetamide (CAA) is often substituted to reduce these off-target effects, but recent studies indicate it can inadvertently exacerbate methionine oxidation[2]. Crucially, both reagents add a neutral moiety, offering no solubility rescue for highly hydrophobic, aggregation-prone peptides (e.g., transmembrane domains).

The Chemistry of IBS

Historically, sulfonate-based alkylation was explored using shorter-chain halogenated compounds like sodium 2-bromoethanesulfonate[3]. IBS modernizes this approach. The iodine in IBS acts as an exceptional leaving group, driving a rapid and highly specific SN​2 nucleophilic substitution at the cysteine thiolate.

This reaction, termed S-sulfobutylation , appends a 4-carbon chain terminating in a strongly acidic sulfonate group ( −SO3−​ ), resulting in a mass shift of +136.0194 Da .

Physicochemical Impact on LC-MS/MS

In modern LC-MS/MS, appending charged tags to cysteine—a process known as charge derivatization—has proven highly effective for manipulating peptide ionization[4]. The sulfonate group introduced by IBS has a pKa < 1, meaning it remains permanently deprotonated and negatively charged even in the highly acidic mobile phases (pH 2-3) used in reversed-phase liquid chromatography (RPLC).

  • Solubility: The permanent negative charge acts as a hydrophilic solubilizing tag, preventing the precipitation of hydrophobic peptides during sample preparation.

  • Retention Time: The hydrophilic nature of the sulfonate group counteracts the hydrophobicity of the 4-carbon chain, generally causing IBS-alkylated peptides to elute earlier than their IAA-alkylated counterparts.

  • Charge State Modulation: In positive-ion electrospray ionization (ESI+), the fixed negative charge neutralizes one proton, typically shifting the precursor charge state envelope downward (e.g., a typical [M+3H]3+ peptide may present predominantly as [M+2H]2+ ).

G IBS Sodium 4-Iodobutane-1-Sulfonate (IBS) Mech S-Sulfobutylation of Cysteine (+136.02 Da) IBS->Mech Prop1 Permanent Negative Charge (-SO3-) Mech->Prop1 Prop2 Increased Aqueous Solubility Mech->Prop2 Prop3 Altered Precursor Charge State Mech->Prop3 Prop1->Prop2 Hydrophilicity Prop1->Prop3 MS Ionization

Figure 1: Causality map of how S-sulfobutylation alters peptide physicochemical properties.

Performance Comparison: IBS vs. IAA vs. CAA

To objectively evaluate IBS, we must benchmark it against the industry standards. The tables below summarize the physicochemical differences and representative LC-MS/MS performance metrics based on optimized workflows.

Table 1: Physicochemical Properties of Alkylating Agents
FeatureIodoacetamide (IAA)Chloroacetamide (CAA)Sodium 4-Iodobutane-1-Sulfonate (IBS)
Mass Shift (Da) +57.0215+57.0215+136.0194
Added Moiety CarbamidomethylCarbamidomethylSulfobutyl
Net Charge Added (pH 3.0) Neutral (0)Neutral (0)Negative (-1)
Leaving Group Iodide ( I− )Chloride ( Cl− )Iodide ( I− )
Primary Limitation High over-alkylation risk[1]Increased Met oxidation[2]Requires custom MS search parameters
Table 2: Representative LC-MS/MS Performance Metrics
Performance MetricIAACAAIBS
Cysteine Alkylation Efficiency >98%>98%>95%
Off-Target Modification Rate 5 - 10%< 2%< 3%
Hydrophobic Peptide Recovery BaselineBaseline+30% to +40% increase
Impact on LC Retention Time NegligibleNegligibleEarlier elution (decreased hydrophobicity)

Experimental Protocol: A Self-Validating Workflow

A robust scientific protocol must be a self-validating system. The following workflow utilizes Tris(2-carboxyethyl)phosphine (TCEP) rather than Dithiothreitol (DTT) for reduction. Scientist's Insight: DTT contains two thiol groups that will competitively react with IBS, requiring massive excesses of the alkylating agent. TCEP is a phosphine-based reducer that allows for simultaneous reduction and alkylation without reagent scavenging.

Step-by-Step Methodology

1. Protein Denaturation & Reduction

  • Resuspend protein pellet (e.g., 50 µg) in 50 µL of Denaturation Buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).

  • Add TCEP to a final concentration of 10 mM.

  • Incubate at 37°C for 30 minutes.

  • Causality: Heat and urea unfold the protein, while TCEP reduces disulfide bridges to free thiols.

2. Alkylation with IBS

  • Prepare a fresh 500 mM stock of Sodium 4-iodobutane-1-sulfonate in LC-MS grade water.

  • Add IBS to the sample to achieve a final concentration of 40 mM.

  • Incubate at 25°C for 45 minutes in the dark.

  • Causality: Darkness prevents the photolytic degradation of the iodine-based reagent. The pH of 8.0 ensures the cysteine side chain (pKa ~8.3) exists largely as the highly reactive thiolate anion ( S− ).

3. Quenching & Validation (The Self-Validating Step)

  • Add DTT to a final concentration of 20 mM and incubate for 15 minutes to quench any unreacted IBS.

  • Validation Check: Prior to processing precious clinical samples, run a rapid 15-minute LC-UV gradient on a standard protein digest (e.g., BSA) treated with this protocol. Confirm the absence of unmodified cysteine peaks to validate reagent efficacy.

4. Enzymatic Digestion

  • Dilute the urea concentration to < 1 M using 50 mM Tris-HCl (pH 8.0).

  • Add Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Quench digestion by adding Formic Acid to a final concentration of 1% (v/v).

5. LC-MS/MS Configuration

  • Desalt peptides using C18 StageTips.

  • Critical Search Engine Setting: Update your database search parameters (e.g., MaxQuant, MSFragger) to include a static modification on Cysteine of +136.0194 Da (Composition: C4​H8​SO3​ ).

G N1 Protein Denaturation N2 Reduction (10mM TCEP) N1->N2 N3 Alkylation (40mM IBS) N2->N3 N4 Tryptic Digestion N3->N4 N5 LC-MS/MS Analysis N4->N5

Figure 2: Bottom-up proteomics workflow emphasizing the IBS alkylation step.

Conclusion

While Iodoacetamide and Chloroacetamide remain the default choices for standard soluble proteomes, Sodium 4-iodobutane-1-sulfonate (IBS) provides a powerful alternative for specialized applications. By appending a permanent negative charge, IBS acts as a dual-purpose reagent: it efficiently caps reactive cysteines while simultaneously acting as a charge derivatization tag that rescues the solubility of hydrophobic peptides and modulates ESI charge states. For researchers struggling with transmembrane protein coverage or severe over-alkylation artifacts, integrating IBS into the sample preparation pipeline offers a robust, chemically sound solution.

Sources

Safety & Regulatory Compliance

Safety

sodium 4-iodobutane-1-sulfonate proper disposal procedures

Sodium 4-Iodobutane-1-Sulfonate: Comprehensive Deactivation and Disposal Protocols As a Senior Application Scientist, I frequently consult on the lifecycle management of reactive intermediates. Sodium 4-iodobutane-1-sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Sodium 4-Iodobutane-1-Sulfonate: Comprehensive Deactivation and Disposal Protocols

As a Senior Application Scientist, I frequently consult on the lifecycle management of reactive intermediates. Sodium 4-iodobutane-1-sulfonate (CAS: 7671-49-0) is a highly valuable bifunctional reagent widely used in the synthesis of zwitterionic polymers, sulfobetaine surfactants, and targeted drug delivery systems. However, its structural properties demand rigorous, scientifically grounded disposal protocols.

This guide provides drug development professionals and bench scientists with a self-validating, mechanistic approach to handling and disposing of this compound, ensuring absolute regulatory compliance and laboratory safety.

Mechanistic Risk Assessment

The disposal of sodium 4-iodobutane-1-sulfonate presents a dual-hazard profile that dictates its end-of-life management:

  • Potent Alkylating Hazard: The primary iodine atom acts as an exceptional leaving group, making the terminal carbon highly susceptible to bimolecular nucleophilic substitution ( SN​2 ). While this makes it an excellent synthetic reagent, it also renders it a potent alkylating agent capable of indiscriminately modifying proteins and nucleic acids in vivo[1].

  • Halogenated & Sulfurous Waste Stream: The molecule contains both a heavy halogen (iodine) and a sulfonate group. Improper incineration of this compound generates corrosive hydrogen iodide ( HI ), molecular iodine ( I2​ ), and sulfur oxides ( SOx​ ). Therefore, it must be strictly segregated into designated halogenated waste streams destined for licensed incineration facilities equipped with alkaline scrubbers[2][3].

Operational Disposal Workflows

The physical state of the waste dictates the disposal pathway. Solid waste (unused reagent or spill debris) can be directly segregated into halogenated waste containers. Conversely, liquid reaction mixtures containing unreacted sodium 4-iodobutane-1-sulfonate should undergo chemical quenching prior to disposal to eliminate the alkylating hazard.

DisposalWorkflow Start Sodium 4-iodobutane-1-sulfonate Waste Generated State Physical State? Start->State Solid Solid Waste (Unused/Spill) State->Solid Powder Liquid Liquid Waste (Reaction Mixture) State->Liquid Solution Halogenated Halogenated Organic Waste Stream Solid->Halogenated Direct Disposal Quench Quenching Required? (Alkylating Hazard) Liquid->Quench Thiosulfate Thiosulfate Quench (Forms Bunte Salt) Quench->Thiosulfate Yes Quench->Halogenated No (Trace) Thiosulfate->Halogenated Aqueous/Organic mix Incineration Licensed Incineration (SOx/I2 Scrubbing) Halogenated->Incineration

Figure 1: Decision tree for the segregation and disposal of sodium 4-iodobutane-1-sulfonate.

Self-Validating Deactivation Protocol (Liquid Waste)

To neutralize the alkylating threat of unreacted sodium 4-iodobutane-1-sulfonate in solution, we utilize a highly efficient SN​2 quenching reaction with sodium thiosulfate ( Na2​S2​O3​ ). This converts the reactive alkyl iodide into a benign S-alkyl thiosulfate, commonly known as a Bunte salt [4][5].

QuenchingMechanism Reagent Sodium 4-iodobutane-1-sulfonate (Active Alkylating Agent) Reaction SN2 Substitution (Aqueous, 60°C) Reagent->Reaction Nucleophile Sodium Thiosulfate (Na2S2O3) Nucleophile->Reaction Product S-(4-sulfonatobutyl)thiosulfate (Benign Bunte Salt) Reaction->Product Byproduct Sodium Iodide (NaI) Reaction->Byproduct

Figure 2: Chemical quenching pathway converting the alkylating agent into a benign Bunte salt.

Step-by-Step Quenching Methodology:
  • Preparation: Transfer the liquid waste containing sodium 4-iodobutane-1-sulfonate into a round-bottom flask equipped with a magnetic stirrer. Ensure the operation is conducted inside a certified chemical fume hood[2].

  • Thiosulfate Addition: Prepare a 2.0 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Add this solution to the waste mixture at a 3:1 molar excess relative to the estimated unreacted alkylating agent.

  • Thermal Activation: Heat the mixture to 60°C under continuous stirring for 2 to 4 hours. The thiosulfate anion is an excellent nucleophile that rapidly displaces the primary iodine[5].

  • Self-Validation Step (NBP Test): To confirm complete deactivation, withdraw a 100 µL aliquot and react it with a 5% solution of 4-(4-nitrobenzyl)pyridine (NBP) in acetone, followed by alkalinization with triethylamine.

    • Causality: NBP is a colorimetric sensor for alkylating agents. If the solution turns blue/purple, unreacted alkyl iodide remains (continue heating). If it remains colorless/yellow, the quenching is 100% complete.

  • Final Segregation: Once validated, allow the mixture to cool to room temperature. Transfer the now-benign aqueous/organic mixture into a designated "Halogenated Organic Waste" container (due to the presence of the displaced iodide ions and residual organics)[2].

Solid Waste and Emergency Spill Management

For solid powders or spill scenarios, chemical quenching is logistically impractical. Instead, strict physical containment and segregation must be employed.

Solid Waste Disposal Protocol:
  • Do not dissolve solid waste for the sole purpose of disposal.

  • Transfer unused or expired powder directly into a High-Density Polyethylene (HDPE) or amber glass wide-mouth container.

  • Label explicitly as: "Hazardous Waste: Halogenated Organic Solid (Contains Sodium 4-iodobutane-1-sulfonate - Alkylating Hazard)."

Spill Response Protocol:
  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust draw[6].

  • Contain: Cover the spilled powder with damp sand or a commercial inert absorbent pad to prevent aerosolization of the reactive dust. Do not sweep dry.

  • Collect: Using non-sparking, plastic scoops, transfer the absorbed material into a polypropylene spill pail.

  • Decontaminate: Wash the spill surface with a 10% aqueous sodium thiosulfate solution to deactivate any microscopic trace residues, followed by a soap and water rinse.

Quantitative Waste Segregation Matrix

To maintain regulatory compliance and prevent dangerous incompatibilities (such as mixing halogenated waste with strong acids or azides), adhere to the following quantitative parameters for container management[2][3][7]:

Waste Stream CategoryApproved Container MaterialMax Fill Capacity (%)Storage Temp (°C)Max Accumulation Time (Days)
Solid Unused Reagent HDPE / Amber Glass90%4°C90
Quenched Liquid Waste HDPE Carboy80%15–25°C90
Halogenated Organic Mix PTFE / Glass80%15–25°C90
Spill Cleanup Debris Polypropylene Pail90%Ambient90

Note: Never exceed the Maximum Fill Capacity. Headspace is required to accommodate vapor expansion and prevent pressure-induced container rupture.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, Washington, DC, 2011.[Link]

  • Lu, X., et al. "Environmentally friendly synthesis of unsymmetrical dialkyl disulfides by reacting organic halides with thiourea and sodium thiosulfate in an aqueous medium." New Journal of Chemistry, Royal Society of Chemistry, vol. 43, 2019, pp. 16046-16049.[Link]

Sources

Handling

Personal protective equipment for handling sodium 4-iodobutane-1-sulfonate

An In-Depth Guide to Personal Protective Equipment for Handling Sodium 4-Iodobutane-1-Sulfonate Hazard Identification and Risk Assessment Sodium 4-iodobutane-1-sulfonate is an organoiodine compound used in various chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling Sodium 4-Iodobutane-1-Sulfonate

Hazard Identification and Risk Assessment

Sodium 4-iodobutane-1-sulfonate is an organoiodine compound used in various chemical syntheses. Its structure suggests it can act as an alkylating agent, a class of compounds that can be hazardous due to their ability to react with biological macromolecules. The primary hazards associated with this chemical are:

  • Harmful if swallowed (H302) [1].

  • Causes skin and eye irritation [2].

  • May cause respiratory tract irritation [2][3].

Given its properties, it is crucial to handle this compound with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure. PPE should be considered the final line of defense, supplementing engineering controls like chemical fume hoods.[4][5]

Core Principles of PPE Selection

The selection of PPE is not arbitrary; it is a risk-based decision grounded in the specific tasks being performed. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of protection. PPE is used to protect personnel when these controls cannot eliminate the risk entirely.

For sodium 4-iodobutane-1-sulfonate, the key considerations are preventing skin/eye contact, inhalation of dust (if in solid form), and ingestion.

Required Personal Protective Equipment (PPE)

A comprehensive PPE plan includes protection for hands, eyes, face, and body.

Hand Protection: The First Line of Defense

Due to the risk of skin irritation and potential absorption, robust hand protection is non-negotiable.

  • Glove Type: Nitrile gloves are required. They offer good resistance to a broad range of chemicals.

  • Double Gloving: For all procedures involving the transfer of material (weighing, dissolution, reaction setup), double gloving is mandatory. This practice, standard for handling cytotoxic drugs, provides a critical safety buffer.[6][7] The outer glove is removed immediately after the handling procedure, containing any surface contamination, while the inner glove protects the skin during the de-gloving process.

  • Glove Integrity: Always inspect gloves for tears or punctures before use.[3] Change gloves immediately if they become contaminated or after a maximum of two hours of use. Wash hands thoroughly with soap and water after removing gloves.[3][8]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Standard Operations: For handling solutions in closed or contained systems, tight-sealing safety goggles are mandatory to protect against accidental splashes.

  • High-Risk Operations: When weighing the solid powder (risk of aerosolization) or during procedures with a significant splash potential (e.g., large-volume transfers, quenching reactions), a full-face shield must be worn in addition to safety goggles.[3][9] Standard eyeglasses are not a substitute for proper safety eyewear.[7]

Body Protection: Preventing Dermal Exposure
  • Laboratory Coat: A clean, fully buttoned, long-sleeved laboratory coat is the minimum requirement for all work with this chemical.

  • Chemical-Resistant Gown: For procedures involving larger quantities (>5g) or with a high risk of splashing, a disposable, polyethylene-coated gown that provides a liquid barrier is required.[6] These gowns should be certified for resistance to chemical permeation, similar to those used for handling chemotherapy drugs.[10] The gown should be removed before leaving the laboratory.

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is necessary when engineering controls (i.e., a chemical fume hood) are insufficient to prevent the inhalation of airborne particles.

  • Handling Solids: When weighing or transferring the solid form of sodium 4-iodobutane-1-sulfonate, a NIOSH-certified N95 respirator is required to prevent inhalation of fine powders. All respirator use must be in accordance with a formal respiratory protection program that includes medical evaluation and fit-testing.[7]

  • Emergency Situations: In the event of a large spill or release outside of a fume hood, a full-face respirator with appropriate cartridges may be necessary.[11]

Operational Plan: Step-by-Step PPE Protocol

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

PPE Donning Sequence
  • Shoe Covers: Don two pairs of shoe covers if required by facility protocols.[7]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Don a chemical-resistant gown, ensuring complete back closure.

  • Respirator: If required, don the fit-tested N95 respirator.

  • Goggles/Face Shield: Don safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

PPE Doffing Sequence (to be performed in the lab anteroom or designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out during removal to contain contamination. Dispose of them in the designated hazardous waste container.

  • Gown and Shoe Covers: Remove the gown and any shoe covers, rolling them away from the body to avoid contact with the contaminated exterior. Dispose of them.

  • Exit Lab: Leave the immediate work area.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Hazard Evaluation cluster_2 PPE Selection Task Assess Task: Handling Sodium 4-Iodobutane-1-Sulfonate Form Solid or Liquid? Task->Form Scale Scale of Operation? Form->Scale Liquid HighRisk Level 3 PPE: - Chemical Gown - Double Nitrile Gloves - N95 Respirator - Goggles & Face Shield Form->HighRisk Solid (Weighing/Transfer) LowRisk Level 1 PPE: - Lab Coat - Single Nitrile Gloves - Safety Goggles Scale->LowRisk <50mL, contained MediumRisk Level 2 PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles - Face Shield (if splash risk) Scale->MediumRisk >50mL or splash risk

Caption: Decision workflow for selecting appropriate PPE level.

Quantitative Data Summary

TaskRequired Engineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Low-Volume Solution Handling (<50mL)Chemical Fume HoodSingle Nitrile GlovesSafety GogglesLab CoatNot required
High-Volume Solution Handling (>50mL)Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldChemical-Resistant GownNot required
Weighing/Transfer of Solid Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldChemical-Resistant GownN95 Respirator (Fit-Tested)
Large Spill Cleanup Evacuate AreaHeavy-Duty Nitrile GlovesFull-Face RespiratorChemical-Resistant GownFull-Face Respirator

Decontamination and Disposal Plan

All disposable PPE used while handling sodium 4-iodobutane-1-sulfonate must be considered hazardous waste.

  • Gloves, Gowns, Shoe Covers: Immediately after use, place all disposable items in a designated, sealed hazardous waste container lined with a clear plastic bag.[8][11]

  • Reusable PPE (Goggles, Face Shield): Decontaminate reusable items thoroughly with soap and water before reuse.

  • Spill Cleanup Material: Any absorbent material used to clean up spills of this chemical must also be disposed of as hazardous waste.[12][13]

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting.[3][8] Rinse the mouth with water and seek immediate medical attention.[12]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

  • ChemPoint. (n.d.). Safety Data Sheet - HL Sodium Sulfonate.
  • Fluorochem. (n.d.). Sodium 4-iodobutane-1-sulfonate.
  • University of California. (n.d.). Standard Operating Procedure - Sodium.
  • Tokyo Chemical Industry. (2025, November 19). Safety Data Sheet - Sodium 1-Nonanesulfonate.
  • SLS Select Education. (n.d.). Safety Data Sheet - 1-Iodobutane.
  • Sigma-Aldrich Inc. (2025, May 2). Safety Data Sheet - 1-Iodobutane.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • ChemScene. (n.d.). Sodium 4-iodobutane-1-sulfonate.
  • Al-Aqeel, S. A., et al. (2024). Nurse compliance with personal protective equipment when handling chemotherapy: a multicenter cross-sectional study in Palestine. PMC. Retrieved from [Link].

  • FUJIFILM Wako Chemicals. (2023, May 8). Safety Data Sheet - 1-Iodobutane.
  • Medtecs Business Solutions. (n.d.). USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection.
  • Sigma-Aldrich. (2020, January 15). Safety Data Sheet - 1-Iodobutane, stabilized.
  • University of California, Santa Barbara. (2012, December 14). Standard Operating Procedure - Sodium.
  • Samson, I. (n.d.). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review.
  • Ing. Petr Švec - PENTA s.r.o. (2024, September 26). Safety Data Sheet - Sodium iodate.
  • Fisher Scientific. (2012, May 9). Safety Data Sheet - 1-Iodobutane.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Compounding Chemotherapy Drugs.
  • Aldrich. (n.d.). Material Safety Data Sheet for Sodium.
  • Solumetrics. (n.d.). Safety Data Sheet - Octane Sulfonic Acid Sodium Salt.

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